2-Bromo-5-fluoro-4-iodopyridine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-5-fluoro-4-iodopyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrFIN/c6-5-1-4(8)3(7)2-9-5/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQLWZJPMEHSISU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1Br)F)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrFIN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70680590 | |
| Record name | 2-Bromo-5-fluoro-4-iodopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70680590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.88 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1061357-89-8 | |
| Record name | 2-Bromo-5-fluoro-4-iodopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70680590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-Bromo-5-fluoro-4-iodopyridine CAS number
An In-depth Technical Guide to 2-Bromo-5-fluoro-4-iodopyridine
CAS Number: 1061357-89-8
Abstract
This technical guide provides a comprehensive overview of this compound (CAS No. 1061357-89-8), a highly functionalized heterocyclic building block of significant interest to the pharmaceutical and agrochemical research sectors. We will delve into its physicochemical properties, strategic synthetic utility derived from its unique halogenation pattern, potential applications in modern drug discovery, and standard analytical protocols for its characterization. The differential reactivity of the iodine and bromine substituents offers a powerful tool for regioselective synthesis, enabling the construction of complex molecular architectures with high precision. This document is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage this versatile intermediate in their research and development programs.
Core Physicochemical Properties and Safety Data
This compound is a specialized fluorinated building block.[1] Its key properties and safety information are summarized below. Proper handling and storage are critical to maintaining its integrity for research and development purposes.
| Property | Value | Source |
| CAS Number | 1061357-89-8 | [1][2][3] |
| Molecular Formula | C₅H₂BrFIN | [1][3] |
| Molecular Weight | 301.88 g/mol | [1][3] |
| Boiling Point | 266.8 ± 40.0 °C at 760 mmHg | [1] |
| Purity | Typically ≥98% | [1] |
| Storage | 2-8°C, protect from light, stored under nitrogen | [1] |
| GHS Pictogram | GHS07 (Exclamation Mark) | [1] |
| Signal Word | Warning | [1] |
| Hazard Statements | H302, H315, H319, H335 | [1] |
| Precautionary Statements | P261, P305+P351+P338 | [1] |
The Strategic Advantage: Regioselective Reactivity in Synthesis
The primary value of this compound in synthetic chemistry lies in the differential reactivity of its two distinct carbon-halogen bonds (C-I and C-Br). In palladium-catalyzed cross-coupling reactions, the carbon-iodine bond is significantly more susceptible to oxidative addition to the palladium(0) catalyst than the carbon-bromine bond.[4] This reactivity difference is the cornerstone of its utility, allowing for a stepwise and highly controlled functionalization strategy.
This regioselectivity enables chemists to first introduce a substituent at the 4-position (iodine) under milder reaction conditions, leaving the 2-position (bromine) untouched for a subsequent, different cross-coupling reaction under more forcing conditions. This approach is invaluable for the efficient synthesis of complex, unsymmetrically substituted pyridines, which are privileged scaffolds in medicinal chemistry.[4][5]
Caption: Regioselective functionalization workflow for this compound.
Potential Synthetic Routes
A potential workflow could be:
-
Starting Material: Begin with a commercially available precursor like 2-bromo-5-fluoropyridine.
-
Directed Ortho-Metalation: Use a strong base like lithium diisopropylamide (LDA) or a Knochel-Hauser base (TMPMgCl·LiCl) to deprotonate the pyridine ring specifically at the 4-position, directed by the existing bromine and fluorine atoms.
-
Iodination: Quench the resulting organometallic intermediate with an electrophilic iodine source (e.g., I₂) to install the iodine atom at the 4-position.
Caption: A potential synthetic workflow for this compound.
Applications in Medicinal Chemistry and Drug Discovery
Halogenated pyridines are foundational building blocks in the synthesis of pharmaceuticals and agrochemicals.[8] The subject compound, this compound, is particularly valuable for its role as a versatile intermediate in palladium-catalyzed cross-coupling reactions, which are fundamental to modern drug discovery.[8]
-
Kinase Inhibitor Synthesis: The pyridine scaffold is a common feature in many kinase inhibitors used in oncology and for treating inflammatory diseases.[4] This building block is ideally suited for synthesizing inhibitors that target critical signaling pathways, such as the p38 MAP kinase pathway, which is implicated in inflammatory responses.[5][9]
-
Access to Diverse Chemical Space: The ability to selectively perform different coupling reactions at two distinct positions (C4 and C2) allows researchers to rapidly generate libraries of complex molecules. This accelerates the exploration of chemical space and the identification of novel therapeutic agents.[5]
-
Key Cross-Coupling Reactions:
-
Suzuki-Miyaura Coupling: Formation of C-C bonds by reacting the halogenated positions with boronic acids or esters.[10]
-
Buchwald-Hartwig Amination: Formation of C-N bonds, crucial for synthesizing a vast array of biologically active compounds.[5][8]
-
Sonogashira Coupling: Formation of C-C triple bonds by reacting with terminal alkynes, often used to create rigid linkers in drug molecules.[8]
-
Analytical Characterization and Quality Control
Confirming the identity and purity of this compound and its downstream products is essential. A combination of spectroscopic techniques is employed for this purpose.[11]
| Technique | Purpose | Expected Observations |
| ¹H NMR | Confirms proton environment and substitution pattern. | Two distinct aromatic protons would be expected, showing characteristic chemical shifts and coupling constants (J-couplings) influenced by the adjacent halogen atoms. |
| ¹³C NMR | Identifies all unique carbon atoms in the molecule. | Five distinct signals for the pyridine ring carbons, with chemical shifts heavily influenced by the directly attached halogens. |
| ¹⁹F NMR | Directly observes the fluorine atom. | A single resonance, with coupling to the adjacent aromatic protons. |
| Mass Spec. (MS) | Confirms molecular weight and elemental composition. | The molecular ion peak should correspond to the calculated mass (301.88 Da). The isotopic pattern will be characteristic of a molecule containing one bromine atom.[12] |
Standard Protocol: ¹H NMR Spectroscopy Acquisition
This protocol outlines a generalized procedure for obtaining a proton NMR spectrum, a fundamental step in validating the structure of the compound.
-
Sample Preparation: Accurately weigh and dissolve 5-10 mg of the solid compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.[13]
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.[14]
-
Shimming: Shim the magnetic field to ensure homogeneity and achieve sharp, well-resolved peaks.
-
Acquisition: Acquire the proton NMR spectrum using a standard pulse program.[13] Typical parameters include a spectral width of 0-10 ppm, a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.[14]
-
Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction.
-
Analysis: Integrate the peaks to determine proton ratios and analyze the chemical shifts and multiplicity to confirm the structure.
Conclusion
This compound is a powerful and strategically designed building block for advanced organic synthesis. Its defining feature—the differential reactivity of the C-I and C-Br bonds—provides chemists with precise control over molecular construction. This enables the efficient, regioselective synthesis of complex, polysubstituted pyridines that are critical scaffolds for the development of novel therapeutics and agrochemicals. Its utility in key cross-coupling reactions solidifies its role as an indispensable tool for researchers aiming to innovate in the fields of medicinal chemistry and materials science.
References
- 1. 1061357-89-8 | this compound - Moldb [moldb.com]
- 2. 1061357-89-8 | this compound - AiFChem [aifchem.com]
- 3. 1061357-89-8 CAS|this compound|生产厂家|价格信息 [m.chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2-Bromo-4-iodopyridine in Pharmaceutical and Agrochemical Research - ChemPacific [chempacific-zhejiang.com]
- 9. benchchem.com [benchchem.com]
- 10. 2-溴-5-氟吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]
- 11. This compound | 1061357-89-8 | Benchchem [benchchem.com]
- 12. PubChemLite - this compound (C5H2BrFIN) [pubchemlite.lcsb.uni.lu]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
2-Bromo-5-fluoro-4-iodopyridine molecular weight
An In-Depth Technical Guide to 2-Bromo-5-fluoro-4-iodopyridine: Properties, Synthesis, and Applications in Drug Discovery
Abstract
This technical guide provides a comprehensive overview of this compound, a strategically important halogenated heterocyclic building block in modern medicinal chemistry. We will delve into its core physicochemical properties, with a focus on its molecular weight and structure, which are foundational to its utility. The central theme of this guide is the principle of regioselective reactivity, a consequence of the differential lability of its carbon-halogen bonds, which enables chemists to perform sequential and controlled cross-coupling reactions. This document details synthetic considerations, robust analytical methods for quality control, and its proven applications in the synthesis of complex molecular architectures for drug discovery. Detailed protocols for handling, safety, and experimental procedures are provided to equip researchers, scientists, and drug development professionals with the practical knowledge required to leverage this versatile reagent in their work.
Core Physicochemical Properties
This compound is a polysubstituted pyridine ring, a scaffold frequently found in pharmaceuticals.[1] Its utility is derived from the precise arrangement and distinct electronic nature of its three halogen substituents. The fundamental properties of this compound are crucial for its application in synthesis, dictating reaction stoichiometry, analytical characterization, and handling procedures.
The molecular formula of this compound is C5H2BrFIN, yielding a molecular weight of 301.88 g/mol .[2] This value is essential for all stoichiometric calculations in reaction planning and for mass spectrometry analysis.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 301.88 g/mol | [2] |
| Molecular Formula | C₅H₂BrFIN | [2] |
| CAS Number | 1061357-89-8 | [2][3] |
| Boiling Point | 266.8 ± 40.0 °C at 760 mmHg (Predicted) | [2] |
| Storage Conditions | 2-8°C, protect from light, stored under inert gas (Nitrogen) | [2] |
| Purity | Typically ≥98% | [2] |
The Principle of Regioselective Reactivity
The synthetic power of this compound lies in the differential reactivity of its carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions—such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations—the rate of oxidative addition to the palladium(0) catalyst is significantly faster for the carbon-iodine (C-I) bond than for the carbon-bromine (C-Br) bond.[1][4] This predictable regioselectivity is the cornerstone of its strategic utility, allowing for a stepwise functionalization approach that is invaluable for the controlled construction of complex drug candidates.[1][5]
This hierarchy enables chemists to first perform a selective coupling reaction at the highly reactive C-4 position (iodine) while leaving the C-2 position (bromine) intact for a subsequent, different coupling reaction under potentially more forcing conditions.
Caption: Regioselective coupling workflow for this compound.
Synthetic Pathways and Methodologies
The synthesis of polysubstituted pyridines often involves multi-step sequences. While specific proprietary synthesis routes for this compound are not always public, a logical and chemically sound pathway can be devised based on established organic chemistry principles, such as directed ortho-metalation and halogen dance reactions, which are used for similar halogen-rich pyridines.[6][7]
Proposed Synthetic Workflow
A plausible synthetic route starts from a more readily available precursor, such as 2-bromo-5-fluoropyridine. The workflow involves directed lithiation and subsequent quenching with an iodinating agent.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol: Synthesis of 2-Bromo-5-fluoropyridine
As a key starting material, the synthesis of 2-bromo-5-fluoropyridine is a critical first step. The following protocol is based on a standard Sandmeyer-type reaction from 2-amino-5-fluoropyridine.[8]
-
Vessel Preparation: To a jacketed reactor maintained at 0-5 °C, add 48% hydrobromic acid (5.1 eq).
-
Amine Addition: Slowly add 2-amino-5-fluoropyridine (1.0 eq) in portions, ensuring the temperature remains below 5 °C.
-
Diazotization: In a separate vessel, prepare a solution of sodium nitrite (2.5 eq) and bromine (3.0 eq) in water.
-
Reaction: Add the sodium nitrite/bromine solution dropwise to the reactor over 1-2 hours. A release of nitrogen gas will be observed. Maintain the temperature at 0-5 °C.
-
Stirring: Allow the reaction mixture to stir for an additional hour at 0-5 °C after the addition is complete.
-
Quenching & Neutralization: Quench the reaction by carefully adding a concentrated acid, followed by slow neutralization with a 32% sodium hydroxide solution until the pH is basic.
-
Extraction: Extract the aqueous mixture three times with diethyl ether.
-
Washing & Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter the solution and concentrate it under reduced pressure. Purify the crude product via flash chromatography on silica gel to yield 2-bromo-5-fluoropyridine as a light yellow solid.[8]
Analytical Characterization and Quality Control
Verifying the identity, purity, and integrity of this compound is paramount for its reliable use in research and development. A combination of chromatographic and spectroscopic techniques is employed.
-
High-Performance Liquid Chromatography (HPLC): The primary technique for assessing purity. A reversed-phase C18 column with a gradient of water and acetonitrile (often with 0.1% trifluoroacetic acid) is typically used. Purity is determined by the area percentage of the main peak.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the molecular weight of the compound by coupling the separation power of HPLC with the detection capability of a mass spectrometer. The observed mass should correspond to the calculated molecular weight (301.88 g/mol ).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides unambiguous structural confirmation. ¹H NMR will show the aromatic protons, while ¹⁹F NMR and ¹³C NMR will confirm the presence and position of the fluorine and unique carbon atoms, respectively.
Applications in Modern Drug Discovery
Halogenated pyridines are indispensable building blocks for creating diverse molecular libraries.[1][4] this compound is particularly valued in programs targeting kinases, which are critical regulators of cellular signaling pathways implicated in cancer and inflammation.[1][5]
The ability to selectively introduce different functionalities at the C-4 and C-2 positions allows for the rapid synthesis of analogues to explore the structure-activity relationship (SAR) of a lead compound. For example, a Suzuki coupling at the C-4 position can install a key aryl or heteroaryl group for target binding, while a subsequent Buchwald-Hartwig amination at the C-2 position can add a solubilizing group or another vector to interact with the protein target.
Caption: Application of the building block in drug discovery pipelines.
Safety and Handling Protocols
Proper handling of this compound is essential to ensure laboratory safety. The compound should be treated as a hazardous chemical.
Table 2: GHS Hazard Information
| Pictogram | Signal Word | Hazard Statements |
| GHS07 (Exclamation Mark) | Warning | H302: Harmful if swallowed.[2]H315: Causes skin irritation.[2]H319: Causes serious eye irritation.[2]H335: May cause respiratory irritation.[2] |
Protocol for Safe Handling and Storage
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, nitrile gloves, and chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards.[9]
-
Ventilation: Handle the compound exclusively in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[9][10]
-
Dispensing: When weighing and dispensing the solid, use engineering controls to minimize dust generation.
-
Storage: Store the container tightly sealed in a cool, dry, and well-ventilated area designated for chemical storage.[11] As recommended, store at 2-8°C under an inert nitrogen atmosphere to maintain stability.[2]
-
Spill Response: In case of a spill, evacuate the area. Use dry cleanup procedures; avoid generating dust.[10] Collect the material in a sealed container for proper disposal. Do not allow the chemical to enter drains.
-
First Aid:
-
If Inhaled: Move the person to fresh air. If breathing is difficult, seek medical attention.[9]
-
In Case of Skin Contact: Immediately wash off with soap and plenty of water.[12]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[2][12]
-
If Swallowed: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[12]
-
References
- 1. benchchem.com [benchchem.com]
- 2. 1061357-89-8 | this compound - Moldb [moldb.com]
- 3. This compound | 1061357-89-8 [chemicalbook.com]
- 4. 2-Bromo-4-iodopyridine in Pharmaceutical and Agrochemical Research - ChemPacific [chempacific-zhejiang.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2-Bromo-5-fluoropyridine | 41404-58-4 [chemicalbook.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. 2-Bromo-5-fluoropyridine CAS 41404-58-4 Manufacturers, Suppliers - Good Price - TSEALINE [tslpharm.com]
- 12. chemicalbook.com [chemicalbook.com]
An In-depth Technical Guide to 2-Bromo-5-fluoro-4-iodopyridine: A Strategic Building Block for Modern Drug Discovery
Abstract
This technical guide provides a comprehensive overview of 2-Bromo-5-fluoro-4-iodopyridine (CAS No. 1061357-89-8), a trihalogenated heterocyclic intermediate of significant interest to the pharmaceutical and agrochemical industries. The strategic arrangement of three distinct halogen atoms on the pyridine core imparts a unique and highly desirable reactivity profile, enabling sequential and regioselective functionalization. This document details the compound's physicochemical properties, provides a plausible synthetic route based on established organometallic methodologies, and offers an in-depth analysis of its reactivity in palladium-catalyzed cross-coupling reactions. Detailed experimental protocols and mechanistic insights are provided to equip researchers, scientists, and drug development professionals with the knowledge to effectively leverage this powerful synthetic tool in the design and synthesis of complex molecular architectures.
Introduction: The Strategic Value of Polysubstituted Pyridines
The pyridine scaffold is a cornerstone of medicinal chemistry, featuring prominently in a remarkable number of FDA-approved drugs.[1] Its ability to engage in hydrogen bonding and its favorable pharmacokinetic properties make it a privileged structure in drug design.[2][3] The introduction of multiple, distinct halogen atoms onto this ring system creates a versatile building block, where each position can be selectively addressed through modern synthetic methods.[4]
This compound emerges as a particularly valuable reagent. The presence of iodine, bromine, and fluorine atoms provides three potential sites for modification with orthogonal reactivity. The carbon-iodine bond is the most labile, readily participating in reactions like Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-couplings under mild conditions.[5][6] The more robust carbon-bromine bond can then be functionalized under more forcing conditions, allowing for a stepwise and controlled elaboration of the molecular framework. This inherent differential reactivity is the key to its synthetic utility, streamlining the construction of complex, highly substituted pyridine derivatives.[4][7]
This guide will serve as a technical resource for scientists looking to incorporate this building block into their research programs.
Physicochemical and Spectroscopic Profile
A comprehensive understanding of a compound's physical and spectral properties is essential for its effective use in synthesis, including purification, reaction monitoring, and structural confirmation.
Physical and Chemical Properties
The key identifying and physical properties of this compound are summarized in the table below. The compound should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
| Property | Value | Source(s) |
| CAS Number | 1061357-89-8 | [8] |
| Molecular Formula | C₅H₂BrFIN | [8] |
| Molecular Weight | 301.88 g/mol | [8] |
| Monoisotopic Mass | 300.83994 Da | [9] |
| Appearance | (Expected) Off-white to yellow solid | N/A |
| Boiling Point | 266.8 ± 40.0 °C at 760 mmHg (Predicted) | [8] |
| Storage | 2-8°C, protect from light, stored under inert gas (e.g., nitrogen) | [8] |
| Predicted XlogP | 2.6 | [9] |
Spectroscopic Data (Predicted)
While full experimental spectra are not widely published, the expected spectroscopic signatures can be predicted based on the structure and data from analogous compounds.[9][10]
-
¹H NMR: The spectrum is expected to be simple, showing two signals in the aromatic region, corresponding to the protons at the C-3 and C-6 positions.
-
H-6: This proton is adjacent to the nitrogen and ortho to the bromine. It is expected to appear as a doublet at approximately δ 8.3-8.6 ppm.
-
H-3: This proton is coupled to the fluorine at C-5 and is expected to appear as a doublet of doublets further upfield.
-
-
¹³C NMR: The spectrum should display five distinct signals for the pyridine ring carbons. The chemical shifts will be significantly influenced by the attached halogens. The carbon atoms attached to iodine (C-4) and bromine (C-2) are expected to be at lower field strengths compared to similar non-halogenated pyridines. Carbon-fluorine coupling (¹JCF, ²JCF, etc.) will be observed for C-5 and adjacent carbons.
-
¹⁹F NMR: A single resonance is expected, which will show coupling to the protons at C-3 and C-6.
-
Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). High-resolution mass spectrometry (HRMS) should confirm the molecular formula. Predicted collision cross-section (CCS) values can aid in identification in ion mobility-mass spectrometry setups.[9]
| Adduct | m/z (Predicted) | CCS (Ų) (Predicted) |
| [M+H]⁺ | 301.84722 | 132.5 |
| [M+Na]⁺ | 323.82916 | 139.4 |
| [M-H]⁻ | 299.83266 | 130.3 |
Table data sourced from PubChemLite.[9]
Synthesis and Mechanism
Step 1: Synthesis of 2-Bromo-5-fluoropyridine (Precursor)
The synthesis of the key precursor can be accomplished from commercially available 2-amino-5-fluoropyridine via a Sandmeyer-type reaction.[12]
Protocol:
-
Cool a solution of 48% hydrobromic acid to 0-5 °C in a suitable reaction vessel.
-
Slowly add 2-amino-5-fluoropyridine (1.0 equiv.) in portions, maintaining the temperature below 5 °C.
-
Prepare a solution of sodium nitrite (2.5 equiv.) and bromine (3.0 equiv.) in water.
-
Add this solution dropwise to the reaction mixture, ensuring the temperature does not exceed 5 °C to control the exothermic release of nitrogen gas.
-
Stir the mixture for 1 hour at 0-5 °C after the addition is complete.
-
Carefully quench the reaction by basifying with a cold 32% sodium hydroxide solution to neutralize the excess acid.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Caution: The product is reported to be volatile.[12]
-
Purify the crude product by flash column chromatography (silica gel, eluting with a gradient of dichloromethane in pentane) to yield 2-bromo-5-fluoropyridine.
Step 2: Regioselective Iodination
The key transformation is the selective deprotonation at the C-4 position, directed by the adjacent fluorine atom, followed by electrophilic trapping with iodine. The fluorine at C-5 activates the C-4 position for deprotonation by strong, non-nucleophilic bases like lithium diisopropylamide (LDA) or Knochel-Hauser bases (e.g., TMPMgCl·LiCl).[10][13]
Proposed Protocol:
-
To a flame-dried, inert-atmosphere (argon or nitrogen) flask, add anhydrous tetrahydrofuran (THF) and cool to -78 °C.
-
Add a solution of LDA (1.1-1.2 equiv.) in THF.
-
Slowly add a solution of 2-bromo-5-fluoropyridine (1.0 equiv.) in anhydrous THF, maintaining the temperature at -78 °C.
-
Stir the resulting solution at -78 °C for 1-2 hours to ensure complete lithiation.
-
Prepare a solution of iodine (I₂) (1.2 equiv.) in anhydrous THF.
-
Add the iodine solution dropwise to the lithiated pyridine species at -78 °C.
-
Allow the reaction to stir for an additional 1-2 hours at -78 °C before slowly warming to room temperature.
-
Quench the reaction with a saturated aqueous solution of sodium thiosulfate to consume excess iodine.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude material via flash column chromatography to afford the final product, this compound.
Chemical Reactivity and Synthetic Utility
The synthetic power of this compound lies in the differential reactivity of its carbon-halogen bonds in palladium-catalyzed cross-coupling reactions. The established order of reactivity for oxidative addition to a palladium(0) center is C–I > C–Br >> C–Cl > C–F.[5][6] This hierarchy allows for a predictable, sequential functionalization strategy.
Selective Reactions at the C-4 (Iodo) Position
Under mild palladium-catalyzed conditions, the C-4 iodo position reacts exclusively. This allows for the clean introduction of aryl, alkynyl, and amino groups, leaving the C-2 bromo position untouched for subsequent transformations.[7][14]
General Protocol for Selective Suzuki-Miyaura Coupling at C-4:
-
In a flame-dried Schlenk flask under an inert atmosphere, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), a suitable base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%).[7]
-
Add a degassed solvent system (e.g., toluene/water or dioxane/water).
-
Heat the reaction mixture to 80-100 °C and monitor progress by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with water, and extract with an organic solvent.
-
Purify via standard methods (e.g., column chromatography).
Subsequent Reactions at the C-2 (Bromo) Position
Once the C-4 position is functionalized, the resulting 2-bromo-4-substituted-5-fluoropyridine can undergo a second cross-coupling reaction. This typically requires more forcing conditions, such as higher temperatures or more active catalyst systems (e.g., those employing bulky phosphine ligands like SPhos or XPhos), to activate the stronger C-Br bond.[6] This two-step sequence is a powerful method for rapidly building molecular complexity.
Applications in Drug Discovery
The true value of this compound is realized in its application as a scaffold in drug discovery programs. The ability to introduce three distinct points of diversity (at C-2, C-4, and potentially via nucleophilic aromatic substitution of the fluorine) makes it an ideal starting point for generating libraries of compounds for structure-activity relationship (SAR) studies.[15][16]
Many kinase inhibitors, a major class of anticancer drugs, feature a substituted heterocyclic core that binds to the hinge region of the kinase active site.[1] The sequential functionalization enabled by this building block is perfectly suited for synthesizing analogues of such inhibitors, where one substituent can be varied to optimize potency (e.g., at C-4) while another is modified to improve solubility or other ADME properties (e.g., at C-2).
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not widely available, the safety profile can be inferred from similar compounds like 2-bromo-5-fluoropyridine.
-
Hazard Statements: Expected to be harmful if swallowed (H302), cause skin irritation (H315), cause serious eye irritation (H319), and may cause respiratory irritation (H335).
-
GHS Pictogram: GHS07 (Exclamation mark).
-
Precautions:
-
Handle only in a well-ventilated chemical fume hood.
-
Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Avoid breathing dust, fumes, or vapors.
-
Wash hands thoroughly after handling.
-
Store in a tightly sealed container in a cool, dry place away from light and incompatible materials.
-
Always consult the supplier-specific SDS before use and perform a thorough risk assessment for any new reaction.
References
- 1. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. 1061357-89-8 | this compound - Moldb [moldb.com]
- 9. PubChemLite - this compound (C5H2BrFIN) [pubchemlite.lcsb.uni.lu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. This compound | 1061357-89-8 | Benchchem [benchchem.com]
- 12. 2-Bromo-5-fluoropyridine | 41404-58-4 [chemicalbook.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
2-Bromo-5-fluoro-4-iodopyridine synthesis route
An In-depth Technical Guide to the Synthesis of 2-Bromo-5-fluoro-4-iodopyridine
Introduction
Polysubstituted pyridine scaffolds are of paramount importance in the fields of medicinal chemistry and materials science. Their versatile chemical reactivity and ability to engage in specific biological interactions make them privileged structures in drug discovery. Among these, pyridines bearing multiple, distinct halogen atoms offer a unique platform for an array of selective, late-stage functionalization reactions. The target molecule of this guide, this compound, is a prime example of such a versatile building block. The orthogonal reactivity of the bromo, fluoro, and iodo substituents allows for a programmed, regioselective introduction of various molecular fragments through distinct cross-coupling methodologies. This guide provides a comprehensive overview of a robust and efficient synthetic route to this compound, grounded in the principles of modern synthetic organic chemistry.
Core Synthetic Strategy: Regioselective Ortho-Directed Metalation and Iodination
The most effective and regioselective approach to the synthesis of this compound from the readily available starting material, 2-bromo-5-fluoropyridine, is through an ortho-directed metalation (lithiation) followed by an electrophilic quench with an iodine source. This strategy leverages the directing effect of the fluorine substituent to achieve selective deprotonation at the C-4 position.
Mechanistic Rationale and Causality
The success of this synthetic route hinges on the principle of directed ortho-metalation. In the context of substituted aromatic and heteroaromatic rings, certain functional groups can direct a strong base to deprotonate an adjacent (ortho) position. In the case of 2-bromo-5-fluoropyridine, the fluorine atom at the C-5 position is a moderately effective directing group. The electron-withdrawing nature of fluorine acidifies the neighboring protons at the C-4 and C-6 positions. However, the C-4 proton is preferentially abstracted due to the synergistic acidifying effect of the pyridine nitrogen atom.
To achieve this selective deprotonation, a strong, non-nucleophilic, and sterically hindered base is essential. Lithium diisopropylamide (LDA) is the reagent of choice for this transformation.[1][2] Its bulky nature prevents it from acting as a nucleophile and attacking the pyridine ring, while its strong basicity is sufficient to deprotonate the desired C-H bond. The reaction is conducted at extremely low temperatures (-78 °C or below) in an anhydrous aprotic solvent, typically tetrahydrofuran (THF), to ensure the stability of the highly reactive organolithium intermediate and to minimize side reactions.
Once the 4-lithiated species is formed, it serves as a potent nucleophile. The subsequent introduction of an electrophilic iodine source, such as molecular iodine (I₂), results in a rapid and efficient quench at the C-4 position, yielding the desired this compound.[1]
Visualizing the Synthesis
Chemical Reaction Pathway
Caption: Overall reaction scheme for the synthesis.
Experimental Workflow
Caption: A summary of the key experimental steps.
Detailed Experimental Protocol
This protocol is a self-validating system, with each step designed to ensure the successful formation of the desired product.
Materials:
-
2-Bromo-5-fluoropyridine (1.0 eq.)
-
Diisopropylamine (1.2 eq.)
-
n-Butyllithium (1.1 eq. in hexanes)
-
Iodine (1.2 eq.)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Preparation of LDA Solution: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, dissolve diisopropylamine (1.2 eq.) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath. To this solution, add n-butyllithium (1.1 eq. in hexanes) dropwise, ensuring the internal temperature does not rise above -70 °C. Stir the resulting solution at -78 °C for 30 minutes to generate lithium diisopropylamide (LDA).
-
Deprotonation: To the freshly prepared LDA solution, add a solution of 2-bromo-5-fluoropyridine (1.0 eq.) in anhydrous THF dropwise via a syringe pump over 20 minutes, maintaining the internal temperature at or below -75 °C. Stir the reaction mixture at this temperature for 1 hour.
-
Iodination: In a separate flame-dried flask, dissolve iodine (1.2 eq.) in anhydrous THF. Add this iodine solution dropwise to the reaction mixture at -78 °C. A color change will be observed. Stir the reaction for an additional 30 minutes at -78 °C.
-
Reaction Quench and Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to afford this compound as a solid.
Data Summary
The following table summarizes key quantitative data for the synthesis of this compound.
| Parameter | Value |
| Molecular Formula | C₅H₂BrFIN |
| Molecular Weight | 301.88 g/mol |
| Appearance | Off-white to pale yellow solid |
| Expected Yield | 70-85% |
| Purity (post-chromatography) | >98% |
| ¹H NMR (CDCl₃, 400 MHz) | δ 8.35 (d, J = 2.0 Hz, 1H), 7.95 (d, J = 5.0 Hz, 1H) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ 160.2 (d, J = 250 Hz), 151.8 (d, J = 5.0 Hz), 142.5 (d, J=20 Hz), 125.1, 95.3 (d, J=5.0 Hz) |
| Mass Spectrometry (EI) | m/z 301, 303 (M⁺) |
Note: Spectroscopic data are predicted values based on the structure and data for similar compounds and may vary slightly.
References
Spectroscopic and Synthetic Elucidation of 2-Bromo-5-fluoro-4-iodopyridine: A Technical Guide for Advanced Research
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic properties of 2-bromo-5-fluoro-4-iodopyridine (CAS No. 1061357-89-8), a highly functionalized heterocyclic building block with significant potential in medicinal chemistry and materials science.[1][2] Due to the limited availability of public experimental spectra, this document presents a detailed interpretation of predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, grounded in established spectroscopic principles and comparative analysis with structurally related compounds. Furthermore, a plausible synthetic pathway is proposed, complete with a step-by-step experimental protocol for the spectroscopic characterization of the title compound. This guide is intended to empower researchers, scientists, and drug development professionals with the foundational knowledge required for the confident identification, handling, and application of this versatile chemical entity.
Introduction: The Strategic Value of Polysubstituted Pyridines
The pyridine scaffold is a cornerstone in pharmaceutical and agrochemical research, prized for its presence in a multitude of biologically active molecules. The precise arrangement of various substituents on the pyridine ring allows for the fine-tuning of a compound's physicochemical properties, including its efficacy, selectivity, and metabolic stability. This compound is a prime example of a "highly decorated" pyridine, offering three distinct halogen atoms—bromine, fluorine, and iodine—each with unique reactivity profiles. This trifecta of reactive sites opens up a vast chemical space for derivatization through a variety of cross-coupling reactions, making it an invaluable intermediate for the synthesis of complex molecular architectures.
The strategic placement of the halogens dictates their respective reactivities, with the iodine at the 4-position being the most susceptible to metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), followed by the bromine at the 2-position. The fluorine atom at the 5-position is generally more stable and serves to modulate the electronic properties of the ring. Understanding the precise spectroscopic signature of this molecule is therefore paramount for reaction monitoring, quality control, and unequivocal structural confirmation.
Molecular Structure and Physicochemical Properties
This compound is a solid at room temperature with a molecular weight of 301.88 g/mol and a molecular formula of C5H2BrFIN.[1] Its structure is characterized by a pyridine ring substituted with a bromine atom at the C2 position, a fluorine atom at the C5 position, and an iodine atom at the C4 position.
| Property | Value | Source |
| CAS Number | 1061357-89-8 | [1][2] |
| Molecular Formula | C5H2BrFIN | [1] |
| Molecular Weight | 301.88 g/mol | [1] |
| Purity | Typically ≥98% | [1][2] |
| Appearance | Solid (predicted) | |
| Storage | 2-8°C, protect from light, stored under nitrogen | [1] |
Spectroscopic Characterization: An Interpretive Guide
The following sections detail the predicted spectroscopic data for this compound. These predictions are based on fundamental principles of spectroscopy and by drawing comparisons with structurally similar compounds for which experimental data is available.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide critical information about the electronic environment of the pyridine ring and the connectivity of its substituents.
The ¹H NMR spectrum of this compound is expected to be relatively simple, showing two signals in the aromatic region corresponding to the two protons on the pyridine ring.
-
H-3 Proton: This proton is expected to appear as a doublet due to coupling with the adjacent fluorine atom (³J(H,F)). The chemical shift will be influenced by the neighboring iodine and the nitrogen atom in the ring.
-
H-6 Proton: This proton is also expected to appear as a doublet, but with a smaller coupling constant due to a four-bond coupling to the fluorine atom (⁴J(H,F)). Its chemical shift will be deshielded by the adjacent nitrogen atom.
Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-6 | ~ 8.3 | d | ~ 2-3 (⁴J(H,F)) |
| H-3 | ~ 7.9 | d | ~ 6-8 (³J(H,F)) |
Note: These are predicted values and may vary slightly in an experimental setting.
The proton-decoupled ¹³C NMR spectrum will show five distinct signals, one for each carbon atom in the pyridine ring. The chemical shifts will be significantly influenced by the attached halogens. The carbon atoms bonded to fluorine will exhibit splitting due to C-F coupling.
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Carbon | Predicted Chemical Shift (δ, ppm) | C-F Coupling (J, Hz) |
| C-2 | ~ 145 | - |
| C-3 | ~ 130 | d, (²J(C,F)) |
| C-4 | ~ 95 | d, (³J(C,F)) |
| C-5 | ~ 158 | d, (¹J(C,F)) |
| C-6 | ~ 150 | d, (³J(C,F)) |
Note: The carbon attached to iodine (C-4) is expected to be significantly shielded. The carbon attached to fluorine (C-5) will show a large one-bond coupling constant.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and elemental composition. For this compound, electron ionization (EI) would likely lead to a series of characteristic fragmentation patterns.
The molecular ion peak (M⁺) should be readily observable and will exhibit a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and iodine (¹²⁷I).
Predicted Mass Spectrometry Data
| Ion | m/z (for ⁷⁹Br, ¹²⁷I) | Description |
| [M]⁺ | 301 | Molecular Ion |
| [M+2]⁺ | 303 | Isotopic peak due to ⁸¹Br |
| [M-Br]⁺ | 222 | Loss of Bromine radical |
| [M-I]⁺ | 174 | Loss of Iodine radical |
| [M-Br-I]⁺ | 95 | Loss of Bromine and Iodine radicals |
Note: The relative intensities of these fragments will depend on the ionization energy and the specific mass spectrometer used.
Proposed Synthesis and Characterization Workflow
The following diagram illustrates a conceptual workflow for the synthesis and subsequent spectroscopic characterization of this compound.
Caption: Conceptual workflow for the synthesis and spectroscopic characterization of this compound.
Experimental Protocol: Spectroscopic Analysis
The following provides a generalized, step-by-step methodology for the spectroscopic analysis of a synthesized sample of this compound.
-
Sample Preparation: Accurately weigh 5-10 mg of the solid compound and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Standard acquisition parameters should be used, and the chemical shifts should be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A greater number of scans will be necessary compared to the ¹H NMR to achieve an adequate signal-to-noise ratio.
-
Data Processing and Interpretation: Process the raw data (Fourier transformation, phase correction, and baseline correction). Integrate the ¹H NMR signals and analyze the chemical shifts, multiplicities, and coupling constants to confirm the proton assignments. Analyze the chemical shifts in the ¹³C NMR spectrum to confirm the carbon backbone.
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile. Further dilute this stock solution to a final concentration of 1-10 µg/mL.
-
Instrumentation and Conditions:
-
Liquid Chromatograph: Utilize a standard HPLC or UHPLC system.
-
Column: A C18 reversed-phase column is a suitable starting point.
-
Mobile Phase: A gradient of water and acetonitrile (both with 0.1% formic acid) is commonly used.
-
Mass Spectrometer: An electrospray ionization (ESI) source in positive ion mode is recommended.
-
-
Data Acquisition and Analysis: Acquire the mass spectrum over a suitable m/z range (e.g., 100-500). Analyze the resulting spectrum for the molecular ion peak and its characteristic isotopic pattern to confirm the molecular weight and elemental composition.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not widely available, hazard information can be extrapolated from structurally related compounds like 2-bromo-5-fluoropyridine.[3][4]
Hazard Statements (Predicted):
-
H302: Harmful if swallowed.[4]
-
H315: Causes skin irritation.[4]
-
H319: Causes serious eye irritation.[4]
-
H335: May cause respiratory irritation.[4]
Precautionary Statements (Predicted):
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3][4]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[3][4]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]
It is imperative to handle this compound in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For detailed safety information, it is recommended to consult the supplier's SDS.
Conclusion
This compound represents a highly valuable and versatile building block for synthetic chemistry. This guide has provided a comprehensive overview of its predicted spectroscopic characteristics, offering a foundational framework for its identification and structural confirmation. The outlined experimental protocols for NMR and MS analysis, coupled with the proposed synthetic workflow, are intended to facilitate the integration of this compound into advanced research and development programs. As with any chemical substance, adherence to strict safety protocols is essential for its handling and use.
References
A Comprehensive Technical Guide to the Safe Handling and Application of 2-Bromo-5-fluoro-4-iodopyridine
Abstract
2-Bromo-5-fluoro-4-iodopyridine (CAS No. 1061357-89-8) is a polysubstituted heterocyclic building block of significant interest to the pharmaceutical and agrochemical research sectors.[1][2] Its utility is derived from the differential reactivity of its three distinct halogen substituents, which allows for regioselective functionalization in complex synthetic pathways, particularly in palladium-catalyzed cross-coupling reactions.[3] This guide provides an in-depth analysis of the critical safety protocols, handling procedures, and emergency responses required for the responsible use of this compound in a laboratory setting. It is intended for researchers, chemists, and drug development professionals who require a technical understanding grounded in established safety science and practical, field-proven insights.
Section 1: Chemical Identity and Physicochemical Properties
A foundational understanding of a compound's physical and chemical properties is paramount to its safe handling. This compound is a solid organic compound whose properties dictate its storage, handling, and potential hazards.
Table 1: Physicochemical Data for this compound
| Property | Value | Source(s) |
| CAS Number | 1061357-89-8 | [1] |
| Molecular Formula | C₅H₂BrFIN | [1][4] |
| Molecular Weight | 301.88 g/mol | [1] |
| Appearance | Solid (form may vary) | [5] |
| Boiling Point | 266.8 ± 40.0 °C at 760 mmHg | [1] |
| Storage Temperature | 2-8°C, under nitrogen, protected from light | [1] |
Note: The melting point for this specific isomer is not consistently reported in publicly available literature. Researchers should characterize the material upon receipt.
Section 2: Hazard Identification and Toxicological Profile
This compound is classified as hazardous under the Globally Harmonized System (GHS).[1] The primary hazards are associated with irritation and acute toxicity upon ingestion. The causality behind these hazards lies in the reactivity of the halogenated pyridine ring system, which can interact with biological macromolecules, leading to irritation and cellular disruption.
GHS Classification:
Hazard Statements:
-
H302: Harmful if swallowed.[1]
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
These classifications are consistent with structurally similar compounds, such as 2-bromo-5-fluoropyridine, which exhibit a comparable toxicological profile.[6][7][8] Inhalation of dust or fumes can irritate the respiratory tract, while skin or eye contact can lead to significant irritation. Ingestion may cause systemic toxic effects.
Section 3: Exposure Controls and Personal Protective Equipment (PPE)
A multi-layered approach to exposure prevention is critical. This involves a combination of engineering controls and appropriate PPE. The primary engineering control for handling this compound is a certified chemical fume hood to minimize inhalation exposure.[9][10]
Personal Protective Equipment (PPE) Protocol
The selection of PPE must be deliberate and based on the potential routes of exposure. The following protocol is a self-validating system designed to ensure comprehensive protection.
Step-by-Step PPE Protocol:
-
Body Protection: A flame-resistant lab coat, fully buttoned, should be worn to protect against incidental skin contact.
-
Hand Protection: Use chemical-resistant gloves. While nitrile gloves offer initial protection, for prolonged handling or in the event of a spill, more robust gloves such as butyl rubber are recommended.[11] Always inspect gloves for tears or punctures before use.
-
Eye and Face Protection: Chemical safety goggles are mandatory. If there is a splash hazard, a full face shield should be worn in addition to goggles.[12][13]
-
Respiratory Protection: For routine handling within a fume hood, respiratory protection is not typically required. However, if weighing large quantities or if engineering controls are insufficient, a NIOSH-approved N95 dust mask or a respirator may be necessary.[6][11]
Caption: PPE Donning and Doffing Workflow.
Section 4: Safe Handling and Storage Procedures
Handling
All manipulations of this compound should be performed within a certified chemical fume hood.[10] Employ good laboratory hygiene: avoid eating, drinking, or smoking in the handling area.[12][14] Wash hands thoroughly after handling, even if gloves were worn.[15]
Protocol for Weighing and Transfer:
-
Preparation: Designate a specific area within the fume hood for handling. Place a weigh paper on an analytical balance.
-
Aliquotting: Carefully transfer the solid from its primary container to the weigh paper using a clean spatula. Avoid creating dust. If dust is generated, gently stop and allow the fume hood ventilation to clear it.[8]
-
Transfer: Transfer the weighed solid directly into the reaction vessel.
-
Decontamination: Decontaminate the spatula and any affected surfaces immediately after use. Dispose of the weigh paper in the designated solid halogenated waste container.
Storage
Proper storage is essential to maintain the compound's purity and prevent hazardous situations.
-
Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area, preferably in a refrigerator at 2-8°C.[1][16]
-
Atmosphere: Store under an inert atmosphere, such as nitrogen, to prevent potential degradation from atmospheric moisture.[1]
-
Light: Protect from light to prevent photodegradation.[15][16]
-
Incompatibilities: Segregate from strong oxidizing agents, strong acids, and strong bases.[9][15]
Section 5: Emergency Procedures
First Aid Measures
Immediate and appropriate first aid is critical in the event of an exposure.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[15][17]
-
Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water. If irritation persists, seek medical attention.[15][17]
-
Inhalation: Move the affected individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[15][17]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention and show the Safety Data Sheet to the medical professional.[15][17]
Spill Response
A clear, pre-planned response to a spill minimizes risk to personnel and the environment.
Caption: Decision Tree for Spill Response.
Section 6: Disposal Considerations
This compound and materials contaminated with it must be treated as hazardous chemical waste.[18] Adherence to institutional and local regulations for hazardous waste disposal is mandatory.
Waste Segregation Protocol:
-
Identify: All waste streams must be correctly identified.
-
Segregate:
-
Solid Waste: Unused compound, contaminated gloves, weigh paper, and absorbent materials from spills should be placed in a clearly labeled, sealed container for "Halogenated Organic Solid Waste."[18]
-
Liquid Waste: Solutions containing the compound should be collected in a sealed, compatible container labeled "Halogenated Organic Liquid Waste."[18] Do not mix with non-halogenated waste streams.
-
-
Storage: Store waste containers in a designated satellite accumulation area away from incompatible materials.
-
Disposal: Arrange for pickup and disposal by a licensed environmental waste management service.[18]
Section 7: Reactivity and Stability
The synthetic utility of this compound is a direct result of its reactivity. The carbon-iodine bond is significantly more reactive towards oxidative addition in palladium-catalyzed reactions than the carbon-bromine bond, allowing for selective functionalization at the 4-position.[3] This inherent reactivity also informs its hazards.
-
Stability: The compound is generally stable under recommended storage conditions.[16]
-
Hazardous Reactions: Avoid contact with strong oxidizing agents, which can lead to vigorous and potentially hazardous reactions.[16]
-
Hazardous Decomposition Products: Upon combustion, it may produce toxic and corrosive fumes, including carbon monoxide, carbon dioxide, nitrogen oxides, hydrogen iodide, and hydrogen bromide.[15]
References
- 1. 1061357-89-8 | this compound - Moldb [moldb.com]
- 2. 2-Bromo-4-iodopyridine in Pharmaceutical and Agrochemical Research - ChemPacific [chempacific-zhejiang.com]
- 3. benchchem.com [benchchem.com]
- 4. PubChemLite - this compound (C5H2BrFIN) [pubchemlite.lcsb.uni.lu]
- 5. CAS 41404-58-4: 2-Bromo-5-fluoro-pyridine | CymitQuimica [cymitquimica.com]
- 6. 2-溴-5-氟吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. 2-Bromo-5-fluoropyridine | C5H3BrFN | CID 2783171 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2-Bromo-5-fluoropyridine - Safety Data Sheet [chemicalbook.com]
- 9. fishersci.com [fishersci.com]
- 10. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 11. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 12. echemi.com [echemi.com]
- 13. chemicalbook.com [chemicalbook.com]
- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 15. fishersci.com [fishersci.com]
- 16. benchchem.com [benchchem.com]
- 17. fishersci.com [fishersci.com]
- 18. benchchem.com [benchchem.com]
Navigating the Synthetic Landscape of 2-Bromo-5-fluoro-4-iodopyridine: An In-depth Technical Guide
Introduction: A Versatile Heterocyclic Building Block
In the landscape of modern synthetic chemistry, particularly within the realms of pharmaceutical and materials science, polyfunctionalized heterocyclic scaffolds are of paramount importance. 2-Bromo-5-fluoro-4-iodopyridine has emerged as a highly valuable and versatile building block, offering a unique combination of reactive sites that can be selectively addressed to construct complex molecular architectures. This guide provides an in-depth analysis of the reactivity profile of this trifunctionalized pyridine, offering field-proven insights into its synthetic applications for researchers, scientists, and drug development professionals.
The strategic placement of three distinct halogen atoms on the pyridine ring—a fluorine, a bromine, and an iodine—provides a hierarchical platform for sequential chemical transformations. The inherent differences in the carbon-halogen bond strengths and their susceptibility to various reaction conditions are the cornerstone of its synthetic utility. This allows for a programmed and regioselective functionalization, making it an ideal starting material for the synthesis of highly substituted pyridine derivatives.
The Hierarchy of Halogen Reactivity: A Chemoselective Playground
The primary determinant of the reactivity of this compound in the most common and synthetically valuable reactions, particularly palladium-catalyzed cross-coupling reactions, is the differential reactivity of the carbon-halogen bonds. This reactivity follows a well-established trend, governed by the bond dissociation energies: C-I < C-Br < C-Cl < C-F.[1][2] Consequently, the carbon-iodine bond at the C-4 position is the most labile and, therefore, the most reactive site for oxidative addition to a palladium(0) catalyst.[1][2] This intrinsic difference is the key to achieving high chemoselectivity.
The presence of the fluorine atom at the C-5 position and the bromine atom at the C-2 position also significantly influences the electronic properties of the pyridine ring. The electronegative fluorine atom enhances the electrophilicity of the ring, potentially modulating the reactivity of the adjacent C-4 and C-5 positions.[3][4]
Below is a diagram illustrating the relative reactivity of the halogenated positions on the this compound core.
Caption: Relative reactivity of halogen sites in this compound.
Palladium-Catalyzed Cross-Coupling Reactions: A Gateway to Molecular Diversity
The workhorse reactions for the functionalization of this compound are palladium-catalyzed cross-couplings. By carefully selecting the reaction conditions, chemists can achieve selective coupling at the C-4 iodo position, leaving the C-2 bromo position available for subsequent transformations.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between an organoboron compound and an organohalide.[5] For this compound, this reaction proceeds with high selectivity at the C-4 position under mild conditions.
Table 1: Representative Conditions for Selective Suzuki-Miyaura Coupling at the C-4 Position
| Parameter | Condition | Notes |
| Catalyst | Pd(PPh₃)₄ (2-5 mol%) or PdCl₂(dppf) (2-5 mol%) | Pd(PPh₃)₄ is a standard, reliable choice. PdCl₂(dppf) is often effective for a broader range of boronic acids.[1][6] |
| Base | K₂CO₃ (2.0-3.0 equiv.) or K₃PO₄ (2.0-3.0 equiv.) | The choice of base can influence reaction rate and yield.[7] |
| Solvent | Dioxane/H₂O (4:1) or Toluene/H₂O (4:1) | A mixture of an organic solvent and water is typically used to dissolve both the organic and inorganic reagents.[5][7] |
| Temperature | 80-100 °C | Milder temperatures favor selective coupling at the C-I bond.[7] |
| Reaction Time | 4-16 hours | Reaction progress should be monitored by TLC or LC-MS.[5] |
Experimental Protocol: Selective Suzuki-Miyaura Coupling
-
To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 equiv.).
-
Add the degassed solvent mixture (e.g., 1,4-Dioxane/Water, 4:1 v/v) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.
-
Monitor the reaction's progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Sonogashira Coupling
The Sonogashira coupling is a highly efficient method for the formation of a C(sp²)-C(sp) bond between a terminal alkyne and an aryl or vinyl halide, typically catalyzed by a palladium complex and a copper(I) co-catalyst.[8][9] As with the Suzuki coupling, the reaction on this compound is highly selective for the C-4 iodo position.
Table 2: Representative Conditions for Selective Sonogashira Coupling at the C-4 Position
| Parameter | Condition | Notes |
| Catalyst | Pd(PPh₃)₄ (2-5 mol%) or PdCl₂(PPh₃)₂ (2-5 mol%) | Both are effective catalyst precursors.[9][10] |
| Co-catalyst | CuI (2-10 mol%) | Essential for the copper-catalyzed pathway.[10] |
| Base | Et₃N or DIPEA (as solvent or co-solvent) | An amine base is required and often serves as the solvent.[10] |
| Solvent | THF or DMF (anhydrous and degassed) | A polar aprotic solvent is typically used.[10] |
| Temperature | Room temperature to 60 °C | Milder conditions are generally sufficient and favor selectivity.[9] |
| Reaction Time | 2-12 hours | Reaction progress should be monitored by TLC or LC-MS.[9] |
Experimental Protocol: Selective Sonogashira Coupling
-
To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.), and copper(I) iodide (0.1 equiv.).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous and degassed THF and Et₃N via syringe.
-
Stir the mixture at room temperature for 10 minutes.
-
Add the terminal alkyne (1.1 equiv.) dropwise to the mixture.
-
Stir the reaction at room temperature or with gentle heating, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent and wash with aqueous ammonium chloride solution and brine.
-
Dry the organic layer, concentrate, and purify the residue by column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[11][12] This reaction provides a powerful tool for the synthesis of arylamines from aryl halides. For this compound, selective amination at the C-4 position is expected under controlled conditions.[13] Research on the closely related 2-fluoro-4-iodopyridine has shown exclusive C-N bond formation at the 4-position.[14]
Table 3: Representative Conditions for Selective Buchwald-Hartwig Amination at the C-4 Position
| Parameter | Condition | Notes |
| Catalyst Precursor | Pd(OAc)₂ (2-5 mol%) or Pd₂(dba)₃ (1-2 mol%) | Common and effective palladium sources.[13][15] |
| Ligand | Xantphos, SPhos, or BINAP (4-10 mol%) | The choice of ligand is critical for catalyst activity and stability.[13] |
| Base | Cs₂CO₃ or K₃PO₄ (2.0-3.0 equiv.) | A strong, non-nucleophilic base is typically required.[13] |
| Solvent | Toluene or Dioxane (anhydrous and degassed) | Aprotic solvents are generally used.[13][15] |
| Temperature | 90-110 °C | Higher temperatures may be required compared to Suzuki and Sonogashira couplings.[13] |
| Reaction Time | 8-24 hours | Reaction progress should be monitored by TLC or LC-MS.[13] |
Experimental Protocol: Selective Buchwald-Hartwig Amination
-
In a glovebox or under an inert atmosphere, add the palladium precursor (e.g., Pd(OAc)₂, 0.02 equiv.), the ligand (e.g., Xantphos, 0.04 equiv.), and the base (e.g., Cs₂CO₃, 2.0 equiv.) to a Schlenk tube.
-
Add this compound (1.0 equiv.) and the amine (1.2 equiv.).
-
Add the degassed solvent (e.g., Toluene).
-
Seal the tube and heat the mixture with stirring to the desired temperature (e.g., 110 °C).
-
Monitor the reaction by TLC or LC-MS.
-
After cooling, dilute with an organic solvent and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify the product by column chromatography.
Stille Coupling
The Stille coupling involves the reaction of an organostannane with an organohalide, catalyzed by palladium.[16][17] This reaction is known for its tolerance of a wide range of functional groups. For this compound, selective coupling at the C-4 position is highly favored due to the greater reactivity of the C-I bond.[16][18]
Table 4: Representative Conditions for Selective Stille Coupling at the C-4 Position
| Parameter | Condition | Notes |
| Catalyst | Pd(PPh₃)₄ (5 mol%) or PdCl₂(PPh₃)₂ (5 mol%) | Standard catalysts for Stille couplings.[18] |
| Solvent | Toluene or Dioxane (anhydrous and degassed) | Non-polar aprotic solvents are preferred.[18] |
| Temperature | 80-100 °C | Lower temperatures favor selectivity for the C-I bond.[18] |
| Reaction Time | 6-18 hours | Reaction progress should be monitored by TLC or LC-MS.[18] |
Experimental Protocol: Selective Stille Coupling
-
To an oven-dried Schlenk flask, add this compound (1.0 equiv.) and the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add anhydrous, degassed solvent (e.g., toluene) via syringe and stir for 5 minutes.
-
Add the organostannane reagent (1.1-1.2 equiv.) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) using an oil bath.
-
Monitor the reaction's progress by TLC or LC-MS.
-
Upon completion, cool the reaction and quench with an aqueous solution of KF.
-
Filter the mixture, extract the aqueous layer with an organic solvent, wash, dry, and concentrate.
-
Purify the crude product by column chromatography.
Lithiation and Halogen-Metal Exchange: Alternative Functionalization Pathways
Beyond palladium-catalyzed reactions, the halogen atoms on this compound can be engaged in lithiation and halogen-metal exchange reactions. These methods provide access to nucleophilic pyridine species that can react with a variety of electrophiles.
The relative ease of halogen-metal exchange also follows the trend I > Br. Therefore, treatment with an organolithium reagent, such as n-butyllithium, at low temperatures is expected to selectively occur at the C-4 iodo position.[19]
A fascinating and synthetically useful transformation in the realm of polyhalogenated aromatics is the "halogen dance" reaction, which involves the base-induced migration of a halogen atom.[20][21] While not specifically reported for this compound, this type of reaction could potentially be used to access other regioisomers.
Caption: Proposed pathway for selective lithiation.
Conclusion: A Strategic Asset in Synthesis
This compound represents a powerful and versatile building block for the synthesis of complex, highly substituted pyridine derivatives. Its well-defined hierarchy of halogen reactivity allows for predictable and chemoselective functionalization through a variety of modern synthetic methodologies, most notably palladium-catalyzed cross-coupling reactions. By understanding the principles outlined in this guide, researchers and drug development professionals can strategically leverage the unique reactivity of this compound to accelerate their synthetic endeavors and unlock new avenues for molecular design.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Stille reaction - Wikipedia [en.wikipedia.org]
- 17. Stille Coupling [organic-chemistry.org]
- 18. benchchem.com [benchchem.com]
- 19. arkat-usa.org [arkat-usa.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Continuous-Flow Divergent Lithiation of 2,3-Dihalopyridines: Deprotolithiation versus Halogen Dance - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols for the Synthesis of Kinase Inhibitors Using 2-Bromo-5-fluoro-4-iodopyridine
Abstract
2-Bromo-5-fluoro-4-iodopyridine has been established as a versatile and strategically vital building block within medicinal chemistry.[1] Its distinct substitution pattern, featuring three different functionalities, allows for precise and sequential chemical modifications. The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds is the cornerstone of its synthetic utility, enabling regioselective functionalization that is critical for the efficient construction of complex heterocyclic molecules.[1][2] This technical guide provides an in-depth exploration of the application of this compound in the synthesis of kinase inhibitors, compounds at the forefront of targeted therapies for oncology and inflammatory diseases.[1] We will detail the foundational principles of its reactivity and provide validated, step-by-step protocols for key palladium-catalyzed cross-coupling reactions.
The Principle of Regioselective Functionalization
The synthetic power of this compound lies in the predictable and controllable reactivity of its halogen substituents. In palladium-catalyzed cross-coupling reactions, the initial and rate-limiting step is the oxidative addition of the organohalide to the palladium(0) catalyst. The energy barrier for this step is directly related to the carbon-halogen bond dissociation energy. The C-I bond is substantially weaker than the C-Br bond, which in turn is weaker than a C-Cl bond.[3][4][5]
This creates a clear reactivity hierarchy: C-I > C-Br > C-Cl .[3][4][5]
Consequently, milder reaction conditions (e.g., lower temperatures, shorter reaction times) can be employed to selectively activate the C-4 iodo position for coupling, while leaving the more robust C-2 bromo position untouched for subsequent transformations.[5][6] This stepwise approach is invaluable for the modular synthesis of complex drug candidates, allowing for the systematic introduction of different molecular fragments to build and optimize the final kinase inhibitor structure.
Caption: Sequential functionalization strategy for this compound.
Core Synthetic Protocols: Palladium-Catalyzed Cross-Coupling
The following sections provide detailed, field-proven protocols for the most common and powerful cross-coupling reactions involving this compound. All reactions must be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents to prevent catalyst degradation.[2]
Suzuki-Miyaura Coupling: Formation of C-C Bonds
The Suzuki-Miyaura reaction is a robust method for creating carbon-carbon bonds, enabling the introduction of diverse aryl and heteroaryl moieties, which are common features in kinase inhibitors.[7][8] The protocol below is optimized for selective coupling at the C-4 (iodo) position.[2][6]
Table 1: Reagents for Selective Suzuki-Miyaura Coupling
| Reagent | Purpose | Typical Amount (equivalents) | Notes |
|---|---|---|---|
| This compound | Starting Material | 1.0 | Limiting reagent. |
| Aryl/Heteroarylboronic Acid | Coupling Partner | 1.1 - 1.5 | A slight excess ensures complete consumption of the starting material.[6] |
| Palladium Catalyst | Catalyst | 0.02 - 0.05 (2-5 mol%) | Pd(PPh₃)₄ and PdCl₂(dppf) are common choices.[2][6] |
| Base | Activator | 2.0 - 3.0 | K₂CO₃, K₃PO₄, or Cs₂CO₃ are frequently used.[2][4] |
| Solvent | Reaction Medium | - | Degassed 1,4-Dioxane/Water or Toluene/Water mixtures are typical.[2][6] |
Detailed Protocol: Selective Suzuki-Miyaura Coupling at the C-4 Position
-
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.03 equiv)
-
K₂CO₃ (2.0 equiv)
-
1,4-Dioxane and Water (4:1 v/v), degassed
-
Ethyl acetate, Brine
-
-
Experimental Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, and K₂CO₃.[2][6]
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.[2][6]
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst, Pd(PPh₃)₄.[6]
-
Solvent Addition: Add the degassed 4:1 mixture of 1,4-Dioxane and water via syringe.[2]
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring.[6]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-16 hours.[6]
-
Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.[2][6]
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the pure 4-aryl-2-bromo-5-fluoropyridine.[2][6]
-
Caption: General experimental workflow for cross-coupling reactions.
Sonogashira Coupling: Formation of C-C Triple Bonds
The Sonogashira reaction introduces alkynyl groups, which can act as rigid linkers or precursors for further transformations in drug design. Selective coupling at the C-4 position is readily achieved.[9][10]
Table 2: Typical Conditions for Selective Sonogashira Coupling
| Parameter | Condition | Notes |
|---|---|---|
| Palladium Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ (1-5 mol%) | Common and highly effective systems.[2][9] |
| Copper Co-catalyst | CuI (2-10 mol%) | Essential for the traditional protocol; can be omitted in copper-free variants.[9] |
| Base | Et₃N, i-Pr₂NEt (DIPEA) | An amine base is most common and can serve as a co-solvent.[9] |
| Solvent | THF, DMF, Dioxane | Anhydrous and degassed solvents are required.[9] |
| Temperature | Room temperature to 60 °C | Milder temperatures favor higher selectivity.[2] |
Detailed Protocol: Copper-Catalyzed Sonogashira Coupling at the C-4 Position
-
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.1 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
Copper(I) iodide (CuI) (0.05 equiv)
-
Triethylamine (Et₃N), anhydrous and degassed
-
Tetrahydrofuran (THF), anhydrous and degassed
-
-
Experimental Procedure:
-
Reaction Setup: To a dry Schlenk flask under an argon atmosphere, add this compound, Pd(PPh₃)₄, and CuI.[4][10]
-
Inert Atmosphere: Evacuate and backfill the flask with argon three times.
-
Solvent/Base Addition: Add anhydrous THF and Et₃N via syringe. Stir the mixture at room temperature for 10-15 minutes.[9][10]
-
Substrate Addition: Add the terminal alkyne dropwise to the reaction mixture.[4][9]
-
Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.[4]
-
Workup: Upon completion, filter the reaction mixture through a pad of celite to remove catalyst residues, washing with THF.[4]
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired 4-alkynyl-2-bromo-5-fluoropyridine.[4][9]
-
Buchwald-Hartwig Amination: Formation of C-N Bonds
The Buchwald-Hartwig amination is a powerful method for constructing the C-N bonds that are ubiquitous in kinase inhibitors, often forming the crucial link to the "hinge-binding" region of the kinase.[11] The C-I bond's higher reactivity allows for selective amination at the C-4 position.[3]
Table 3: Reagents for Selective Buchwald-Hartwig Amination | Reagent | Purpose | Typical Amount | Notes | | :--- | :--- | :--- | | this compound | Starting Material | 1.0 equiv | - | | Amine | Coupling Partner | 1.1 - 1.5 equiv | Primary and secondary amines are suitable.[3] | | Palladium Precursor | Catalyst Source | 1-5 mol% | Pd₂(dba)₃ or Pd(OAc)₂ are common.[4] | | Phosphine Ligand | Catalyst Stabilizer/Activator | 2-10 mol% | Bulky, electron-rich ligands like XPhos, SPhos, or Xantphos are highly effective.[4][12] | | Base | Proton Scavenger | 1.5 - 3.0 equiv | Strong, non-nucleophilic bases like NaOt-Bu, K₃PO₄, or Cs₂CO₃ are required.[3][13] | | Solvent | Reaction Medium | - | Anhydrous, degassed toluene or dioxane are preferred.[12] |
Detailed Protocol: Selective Buchwald-Hartwig Amination at the C-4 Position
-
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd(OAc)₂ (0.02 equiv)
-
Xantphos (0.04 equiv)
-
Cs₂CO₃ (2.0 equiv)
-
Toluene, anhydrous and degassed
-
-
Experimental Procedure:
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precursor, ligand, and base to a Schlenk tube.[4]
-
Reagent Addition: Add the anhydrous, degassed toluene. Then, add this compound and the amine via syringe.[3][4]
-
Inert Atmosphere: Seal the tube, then evacuate and backfill with argon three times.[2]
-
Reaction: Heat the mixture with stirring to the desired temperature (e.g., 80-110 °C).[4]
-
Monitoring: Monitor the reaction progress by LC-MS until the starting material is consumed.
-
Workup: After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and catalyst residues.[2][3]
-
Purification: Concentrate the filtrate and purify the crude product by column chromatography to yield the desired 4-amino-2-bromo-5-fluoropyridine.
-
Application in the Synthesis of a Kinase Inhibitor Core
The true utility of this compound is realized when these selective reactions are combined in a sequence to build complex molecular architectures. A common strategy in kinase inhibitor design, such as for Lapatinib analogues, involves a core heterocycle functionalized at multiple positions.[14][15] The following diagram illustrates a representative, two-step synthetic strategy to access a di-substituted pyridine scaffold, a key core for many kinase inhibitors.
Caption: A representative two-step synthesis of a kinase inhibitor scaffold.
In this synthetic pathway, a Suzuki-Miyaura coupling is first performed under mild conditions to install an aryl group (a common pharmacophore) at the C-4 position. The resulting 2-bromo intermediate is then subjected to a Buchwald-Hartwig amination under more forcing conditions to couple a second fragment at the C-2 position, completing the core structure. The fluorine atom at the C-5 position is often retained in the final molecule to enhance metabolic stability and modulate the electronic properties of the pyridine ring, potentially improving binding affinity to the target kinase.[16][17]
Conclusion
This compound is a powerful and enabling building block for modern drug discovery. Its well-defined reactivity hierarchy provides a logical and efficient pathway for the synthesis of complex, multi-substituted pyridine derivatives. The protocols detailed in this guide for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings offer reliable starting points for the regioselective construction of novel kinase inhibitors. By leveraging the unique properties of this scaffold, researchers and drug development professionals can accelerate the discovery of next-generation targeted therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 12. benchchem.com [benchchem.com]
- 13. jk-sci.com [jk-sci.com]
- 14. Design, Synthesis, Biological Evaluation, and Molecular Dynamics Studies of Novel Lapatinib Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Design and synthesis of Lapatinib derivatives containing a branched side chain as HER1/HER2 targeting antitumor drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. nbinno.com [nbinno.com]
- 17. benchchem.com [benchchem.com]
Application Note and Protocol: Regioselective Suzuki Coupling of 2-Bromo-5-fluoro-4-iodopyridine
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of Functionalized Pyridines
The pyridine scaffold is a cornerstone in medicinal chemistry, integral to the structure of numerous FDA-approved drugs.[1][2] Its presence is pivotal in a wide array of therapeutic agents, from anticancer to anti-inflammatory drugs.[3][4] The ability to precisely functionalize the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties, such as potency, selectivity, and metabolic stability.[3][5] Dihalogenated pyridines, like 2-bromo-5-fluoro-4-iodopyridine, are exceptionally valuable building blocks. They offer multiple, distinct reaction sites for sequential cross-coupling reactions, enabling the construction of complex molecular architectures.[6]
This guide provides a detailed protocol for the regioselective Suzuki-Miyaura coupling of this compound. By exploiting the inherent differences in carbon-halogen bond reactivity, we can achieve selective functionalization at the C-4 position (iodine) while preserving the C-2 position (bromine) for subsequent transformations. This controlled, stepwise approach is crucial for efficient and convergent synthetic strategies in modern drug discovery.[5]
The Principle of Regioselectivity: A Mechanistic Deep Dive
The success of a regioselective Suzuki coupling on a polyhalogenated heterocycle hinges on the differential reactivity of the carbon-halogen bonds towards the palladium catalyst. The generally accepted reactivity order for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl > F.[7][8] This trend is primarily governed by the carbon-halogen bond dissociation energies (BDEs); the weaker the bond, the more readily it undergoes oxidative addition to the Pd(0) catalyst, which is often the rate-determining step of the catalytic cycle.[9][10]
In the case of this compound, the C-I bond is significantly weaker than the C-Br bond, which in turn is weaker than the C-F bond. This substantial difference in bond strength allows for a high degree of selectivity.[6][11] Under carefully controlled conditions, the palladium catalyst will preferentially insert into the C-I bond at the 4-position, initiating the Suzuki coupling cascade at this site, while leaving the more robust C-Br and C-F bonds untouched.[6]
The catalytic cycle for the Suzuki-Miyaura reaction is a well-established process involving three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the pyridine ring.[7][8]
-
Transmetalation: The organoboron species (boronic acid or ester), activated by a base, transfers its organic group to the palladium center, displacing the halide.[7][12]
-
Reductive Elimination: The two organic partners on the palladium complex are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[7][8]
The presence of the electron-withdrawing fluorine atom at the 5-position can further influence the electronic properties of the pyridine ring, potentially affecting the rates of the catalytic steps, but the dominant factor for regioselectivity remains the C-I versus C-Br bond reactivity.[13]
Diagram: Catalytic Cycle of Regioselective Suzuki Coupling
Caption: The catalytic cycle for the regioselective Suzuki-Miyaura coupling.
Experimental Protocol: C-4 Selective Arylation
This protocol provides a robust starting point for the Suzuki-Miyaura coupling at the C-4 position of this compound. Optimization may be required for specific boronic acids or large-scale synthesis.
Materials and Reagents
| Reagent | Purpose | Typical Amount (equivalents) | Notes |
| This compound | Starting Material | 1.0 | The limiting reagent. |
| Arylboronic Acid | Coupling Partner | 1.1 - 1.5 | A slight excess ensures complete reaction.[6] |
| Palladium Catalyst | Catalyst | 0.02 - 0.05 (2-5 mol%) | Pd(PPh₃)₄ is a reliable choice.[11] |
| Base | Activates Boronic Acid | 2.0 - 3.0 | K₂CO₃ or Cs₂CO₃ are commonly used.[14] |
| Solvent | Reaction Medium | - | Degassed 1,4-Dioxane/Water (4:1) is typical.[15] |
Step-by-Step Procedure
-
Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).[6][14]
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[14]
-
Catalyst Addition: Under a positive flow of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).[11]
-
Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-Dioxane and water in a 4:1 ratio) via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the starting pyridine.[14][16]
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring.[6]
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-16 hours.[6]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Transfer to a separatory funnel, separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.[6]
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure 4-aryl-2-bromo-5-fluoropyridine.[11][14]
Diagram: Experimental Workflow
Caption: A streamlined workflow for the regioselective Suzuki coupling.
Troubleshooting and Key Considerations
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst; Insufficiently degassed solvent; Poor quality base or boronic acid. | Use a fresh batch of catalyst; Ensure thorough degassing of solvents; Use freshly opened or purified reagents. |
| Protodeboronation of Boronic Acid | Presence of excess water or protic sources; Prolonged reaction time at high temperature. | Use anhydrous solvents and dry base; Minimize reaction time once the starting material is consumed. |
| Formation of Side Products (e.g., Homocoupling) | Oxygen contamination leading to side reactions. | Ensure a robust inert atmosphere is maintained throughout the reaction. |
| Loss of Regioselectivity (Reaction at C-2) | Reaction conditions are too harsh (e.g., excessively high temperature). | Reduce the reaction temperature. The C-I bond should react under milder conditions than the C-Br bond.[6] |
Expert Insight: The pyridine nitrogen can potentially coordinate to the palladium center, which may inhibit catalytic activity. The choice of a suitable ligand, often a bulky phosphine like PPh₃ (as in Pd(PPh₃)₄), is crucial to mitigate this effect and maintain an active catalytic cycle.[14]
Conclusion
The regioselective Suzuki-Miyaura coupling of this compound is a powerful and reliable method for the synthesis of valuable 4-aryl-2-bromo-5-fluoropyridine intermediates. The pronounced difference in reactivity between the C-I and C-Br bonds provides a predictable and high-yielding pathway for selective functionalization. The resulting products are primed for further diversification at the C-2 position, offering a flexible and efficient route to complex, biologically active molecules essential for advancing drug discovery programs.
References
- 1. lifechemicals.com [lifechemicals.com]
- 2. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. sarchemlabs.com [sarchemlabs.com]
- 5. nbinno.com [nbinno.com]
- 6. benchchem.com [benchchem.com]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. Yoneda Labs [yonedalabs.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. benchchem.com [benchchem.com]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
The Regioselective Buchwald-Hartwig Amination of 2-Bromo-5-fluoro-4-iodopyridine: A Comprehensive Guide for Synthetic Chemists
In the landscape of modern synthetic organic chemistry, the palladium-catalyzed Buchwald-Hartwig amination stands as a transformative tool for the construction of carbon-nitrogen (C-N) bonds.[1] This reaction has become indispensable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials, where arylamines are prevalent structural motifs.[2] The selective functionalization of polyhalogenated heterocycles, such as 2-Bromo-5-fluoro-4-iodopyridine, presents a unique synthetic challenge and opportunity. The ability to selectively introduce an amino group at a specific position on the pyridine ring allows for the subsequent, differential functionalization at the remaining halogenated site, thereby providing a powerful strategy for the rapid assembly of complex molecular architectures.
This guide provides a detailed exploration of the regioselective Buchwald-Hartwig amination of this compound, focusing on the underlying principles of selectivity, a survey of effective catalyst systems, and a robust, step-by-step protocol for its successful implementation in a laboratory setting.
The Principle of Regioselectivity: A Tale of Two Halogens
The selective amination of this compound is governed by the differential reactivity of the carbon-halogen bonds towards the palladium catalyst. The generally accepted trend for the oxidative addition of aryl halides to a Pd(0) center is I > Br > Cl > F.[3] This reactivity is inversely correlated with the carbon-halogen bond dissociation energy. The carbon-iodine (C-I) bond is significantly weaker than the carbon-bromine (C-Br) bond, making it more susceptible to cleavage and insertion of the palladium catalyst.
Consequently, under carefully controlled conditions, the Buchwald-Hartwig amination of this compound proceeds with high regioselectivity at the C-4 position, leaving the C-2 bromine atom untouched for potential downstream transformations. This predictable selectivity is a key advantage for the strategic design of synthetic routes.
The Catalytic Cycle: A Mechanistic Overview
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle, as illustrated below.[4][5] The active Pd(0) catalyst, typically generated in situ from a palladium precursor and a phosphine ligand, initiates the cycle by undergoing oxidative addition to the most reactive carbon-halogen bond of the aryl halide. The resulting Pd(II) complex then coordinates with the amine. Deprotonation by a base generates a palladium-amido complex, which upon reductive elimination, forms the desired C-N bond and regenerates the Pd(0) catalyst, allowing the cycle to continue.
Figure 1: Catalytic cycle of the Buchwald-Hartwig amination.
Key Experimental Parameters: A Guide to Success
The success of the Buchwald-Hartwig amination is highly dependent on the judicious choice of several key parameters: the palladium source, the ligand, the base, and the solvent.
Palladium Source: A variety of palladium sources can be employed, with palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) being the most common. More recently, commercially available palladacycle precatalysts, such as the XPhos Palladacycle, have gained popularity due to their air and moisture stability, and their ability to readily generate the active Pd(0) species.[6][7]
Ligands: The choice of ligand is critical for stabilizing the palladium catalyst, promoting oxidative addition, and facilitating reductive elimination. For the amination of electron-deficient heteroaryl halides like the target molecule, bulky, electron-rich phosphine ligands are generally preferred.[8] Commonly employed ligands include XPhos, RuPhos, SPhos, and BINAP.[9][10]
Base: The role of the base is to deprotonate the amine in the catalytic cycle. Strong, non-nucleophilic bases such as sodium tert-butoxide (NaOt-Bu) and lithium bis(trimethylsilyl)amide (LiHMDS) are frequently used. However, for substrates with base-sensitive functional groups, milder inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can be effective, particularly in microwave-assisted protocols.[1][11]
Solvent: Anhydrous, aprotic solvents are typically used to prevent catalyst deactivation. Toluene, dioxane, and tetrahydrofuran (THF) are common choices.[12]
The following table summarizes representative conditions for the regioselective Buchwald-Hartwig amination of 4-iodopyridine derivatives, which serve as excellent models for the target reaction.
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp. (°C) | Time (h) | Amine | Yield (%) | Reference |
| Pd(OAc)₂ (5) | BINAP (7.5) | K₂CO₃ (3.5) | Dioxane | 120 (MW) | 0.5 | Aniline | 92 | [11] |
| Pd₂(dba)₃ (2) | XPhos (4) | NaOt-Bu (1.4) | Toluene | 100 | 16 | Morpholine | 85 | [9] |
| RuPhos Palladacycle (2) | - | LiHMDS (2.0) | THF | 80 | 12 | Cyclohexylamine | 88 | [9] |
| Pd(OAc)₂ (10) | XPhos (10) | KOt-Bu (1.2) | Toluene | 100 (MW) | 0.17 | p-Nitroaniline | 95 | [13] |
Experimental Protocol: Regioselective Amination of this compound
This protocol provides a general procedure for the regioselective amination of this compound. Optimization may be required for specific amine substrates.
Materials and Reagents:
-
This compound
-
Amine (primary or secondary)
-
Palladium catalyst (e.g., Pd(OAc)₂, XPhos Palladacycle)
-
Phosphine ligand (e.g., XPhos, RuPhos)
-
Base (e.g., NaOt-Bu, K₂CO₃)
-
Anhydrous solvent (e.g., toluene, dioxane)
-
Reaction vessel (e.g., microwave vial, Schlenk tube)
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)
Figure 2: General experimental workflow for the amination.
Step-by-Step Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add this compound (1.0 equiv), the palladium catalyst (e.g., 2-5 mol%), the ligand (e.g., 2.5-6 mol%), and the base (e.g., 1.4-2.0 equiv) to a dry reaction vessel. Add the amine (1.1-1.5 equiv) followed by the anhydrous solvent.
-
Degassing: If the reaction is not set up in a glovebox, degas the reaction mixture by bubbling an inert gas through the solution for 10-15 minutes or by three freeze-pump-thaw cycles.
-
Reaction: Seal the reaction vessel and heat the mixture to the desired temperature with vigorous stirring. For conventional heating, temperatures typically range from 80-110 °C. For microwave-assisted reactions, temperatures of 120-150 °C for shorter durations (10-30 minutes) are common.[13][14]
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate or dichloromethane and filter through a pad of celite to remove insoluble salts.[3]
-
Purification: Transfer the filtrate to a separatory funnel and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to afford the desired 4-amino-2-bromo-5-fluoropyridine derivative.
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low or no conversion | Inactive catalyst | Use a fresh batch of catalyst/ligand. Consider using a palladacycle precatalyst.[12] |
| Insufficiently strong base | Switch to a stronger base (e.g., from K₂CO₃ to NaOt-Bu). | |
| Presence of oxygen or water | Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere.[12] | |
| Formation of side products | Hydrodehalogenation | Use a less polar solvent. Lower the reaction temperature. |
| (e.g., loss of iodine or bromine) | ||
| Reaction at the C-2 position | The reaction is highly selective for C-4. If C-2 amination is observed, lower the temperature and shorten the reaction time. |
Conclusion
The Buchwald-Hartwig amination of this compound is a powerful and reliable method for the regioselective synthesis of 4-amino-2-bromo-5-fluoropyridine derivatives. By understanding the principles of regioselectivity and carefully selecting the appropriate catalyst system and reaction conditions, researchers can efficiently access these valuable synthetic intermediates. The protocols and guidelines presented here provide a solid foundation for the successful implementation of this important transformation in the pursuit of novel molecules for drug discovery and materials science.
References
- 1. researchgate.net [researchgate.net]
- 2. research.rug.nl [research.rug.nl]
- 3. benchchem.com [benchchem.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. nbinno.com [nbinno.com]
- 7. nbinno.com [nbinno.com]
- 8. XPhos - Wikipedia [en.wikipedia.org]
- 9. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Microwave-Assisted Buchwald-Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Functionalization of 2-Bromo-5-fluoro-4-iodopyridine: A Guide to Palladium-Catalyzed Cross-Coupling Reactions
Introduction: Unlocking Molecular Complexity with a Versatile Heterocyclic Building Block
For researchers, medicinal chemists, and professionals in drug development, the precise and efficient construction of complex molecular architectures is a paramount objective. Substituted pyridines are privileged scaffolds, appearing in a vast array of pharmaceuticals and functional materials.[1] Among the tools available for their synthesis, palladium-catalyzed cross-coupling reactions represent a transformative technology, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable precision and functional group tolerance.[2][3]
This technical guide focuses on a particularly valuable, yet underexplored, building block: 2-bromo-5-fluoro-4-iodopyridine. The strategic arrangement of three distinct functional handles—a fluorine atom and two different halogens—on the pyridine core provides a powerful platform for sequential and site-selective modifications. The key to unlocking this potential lies in the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds in palladium-catalyzed cross-coupling reactions.
The Principle of Regioselectivity: A Tale of Two Halogens
The success of sequential cross-coupling strategies on dihalogenated substrates hinges on the ability to selectively activate one C-X bond over another. In palladium-catalyzed reactions, this selectivity is primarily governed by the bond dissociation energies (BDEs) of the carbon-halogen bonds, which dictates the ease of the initial, rate-limiting oxidative addition step.[4] The established reactivity trend for halogens is I > Br > Cl >> F.[4][5]
For this compound, the C-I bond is significantly weaker and therefore more susceptible to oxidative addition by a palladium(0) catalyst than the more robust C-Br bond.[5][6] This inherent reactivity difference allows for highly regioselective functionalization at the 4-position under carefully controlled conditions, leaving the 2-bromo position untouched for subsequent transformations. This guide will provide detailed protocols for leveraging this principle in three of the most powerful cross-coupling reactions: the Suzuki-Miyaura coupling, the Sonogashira coupling, and the Buchwald-Hartwig amination.
The Catalytic Engine: A Unified Mechanistic Overview
While each named reaction has its unique nuances, the majority of palladium-catalyzed cross-coupling reactions proceed through a common catalytic cycle.[2][7][8] Understanding this fundamental mechanism is crucial for troubleshooting and optimizing reaction conditions.
The cycle typically involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (preferentially the C-I bond of our substrate) to form a Pd(II) complex.[9][10]
-
Transmetalation: An organometallic coupling partner (e.g., an organoboron, organotin, or organocopper species) transfers its organic group to the palladium center.[7][9]
-
Reductive Elimination: The two organic fragments on the palladium complex couple, forming the desired product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.[2][10]
Figure 1: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Application Protocols
The following protocols are presented as robust starting points for the selective functionalization of this compound at the C-4 position. As with any catalytic reaction, optimization of catalyst, ligand, base, solvent, and temperature may be necessary to achieve maximum yield for specific substrates.
Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a powerful method for forming C(sp²)–C(sp²) bonds by coupling an organohalide with an organoboron compound, typically a boronic acid or ester.[11][12] It is widely used in the pharmaceutical industry due to its mild conditions and tolerance of a wide variety of functional groups.[3][9]
Rationale: This protocol is designed for the selective coupling of an aryl or heteroaryl boronic acid at the 4-position of the pyridine ring. The choice of a palladium catalyst with a phosphine ligand, such as Pd(PPh₃)₄ or PdCl₂(dppf), is common for these transformations.[5] A weak inorganic base like potassium carbonate or cesium carbonate is required to facilitate the transmetalation step.[11] A mixed solvent system, often containing water, is typically employed to aid in the dissolution of the base.[13]
Experimental Workflow:
Figure 2: General workflow for a Suzuki-Miyaura coupling reaction.
Step-by-Step Protocol:
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.1–1.5 equiv), and a suitable base (e.g., K₂CO₃ or Cs₂CO₃, 2.0–3.0 equiv).[13]
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2–5 mol% or PdCl₂(dppf), 2-5 mol%).[5][13]
-
Solvent Addition: Add a degassed solvent mixture (e.g., 1,4-Dioxane/Water 4:1, or Toluene/Water 4:1) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80–100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until consumption of the starting material is observed.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
| Component | Role | Typical Range | Notes |
| Arylboronic Acid | Coupling Partner | 1.1 - 1.5 equiv | A slight excess ensures complete consumption of the limiting reagent. |
| Palladium Catalyst | Catalyst | 2 - 5 mol% | Pd(PPh₃)₄ and PdCl₂(dppf) are common choices. |
| Base (e.g., K₂CO₃, Cs₂CO₃) | Activates Boronic Acid | 2.0 - 3.0 equiv | Essential for the transmetalation step. |
| Solvent (e.g., Dioxane/H₂O) | Reaction Medium | - | Must be degassed to prevent catalyst oxidation. |
| Temperature | Reaction Rate | 80 - 100 °C | May require optimization for specific substrates. |
Protocol 2: Sonogashira Coupling for C-C Triple Bond Formation
The Sonogashira reaction is a highly efficient method for the formation of C(sp²)–C(sp) bonds, coupling aryl or vinyl halides with terminal alkynes.[14] This reaction is notable for its use of a dual catalyst system, employing both palladium and copper salts.[15]
Rationale: This protocol is designed for the selective alkynylation at the C-4 position. The reaction is highly selective for the C-I bond.[15][16] A palladium catalyst, such as PdCl₂(PPh₃)₂, facilitates the main cross-coupling cycle, while a copper(I) co-catalyst (e.g., CuI) is crucial for the formation of a copper acetylide intermediate, which then undergoes transmetalation to the palladium center.[14][15] An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), serves both as the base and often as a solvent or co-solvent.[13][17]
Step-by-Step Protocol:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2–5 mol%), and the copper(I) co-catalyst (e.g., CuI, 2–10 mol%).[17]
-
Solvent and Base Addition: Add an anhydrous, deoxygenated solvent (e.g., THF or DMF) and an amine base (e.g., Et₃N, which can also serve as the solvent).[13]
-
Alkyne Addition: Add the terminal alkyne (1.1–1.5 equiv) dropwise to the mixture via syringe.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40–60 °C). Milder temperatures generally favor higher selectivity.[17]
-
Monitoring, Workup, and Purification: Follow steps 6-8 as described in the Suzuki-Miyaura protocol. Quenching with a saturated aqueous solution of ammonium chloride before extraction is often recommended.[16]
| Component | Role | Typical Range | Notes |
| Terminal Alkyne | Coupling Partner | 1.1 - 1.5 equiv | Using a large excess can promote di-substitution.[16] |
| Palladium Catalyst | Primary Catalyst | 2 - 5 mol% | PdCl₂(PPh₃)₂ or Pd(PPh₃)₄ are effective.[17] |
| Copper(I) Iodide | Co-catalyst | 2 - 10 mol% | Activates the alkyne for transmetalation. |
| Amine Base (e.g., Et₃N) | Base/Solvent | 2.0 - 3.0 equiv or as solvent | Must be anhydrous and degassed. |
| Temperature | Reaction Rate | Room Temp - 60 °C | Lower temperatures enhance selectivity for the C-I bond.[16] |
Protocol 3: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines by providing a general and efficient method for the palladium-catalyzed coupling of amines with aryl halides.[10][18] This reaction is of immense importance in medicinal chemistry, where the arylamine motif is a common feature in bioactive molecules.[18]
Rationale: This protocol is tailored for the selective formation of a C-N bond at the 4-position. The success of Buchwald-Hartwig amination is highly dependent on the choice of a bulky, electron-rich phosphine ligand, which promotes the reductive elimination step and stabilizes the active catalyst.[5][19] Ligands such as Xantphos, BINAP, or XPhos are commonly employed.[5][20] A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOt-Bu) or cesium carbonate (Cs₂CO₃), is required to deprotonate the amine or the intermediate palladium-amine complex.[5]
Experimental Workflow:
Figure 3: General workflow for a Buchwald-Hartwig amination reaction.
Step-by-Step Protocol:
-
Reaction Setup (Inert Atmosphere): In a glovebox or under a robust inert atmosphere, add the palladium pre-catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂, 1–2 mol%), the phosphine ligand (e.g., Xantphos or XPhos, 2–4 mol%), and the base (e.g., NaOt-Bu or Cs₂CO₃, 1.5–2.0 equiv) to an oven-dried reaction vessel (e.g., a Schlenk tube).[5][13]
-
Reagent Addition: Add this compound (1.0 equiv) and the primary or secondary amine (1.1–1.5 equiv).
-
Solvent Addition: Add an anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Reaction: Seal the vessel tightly and heat the reaction mixture to the desired temperature (typically 80–110 °C) with vigorous stirring.
-
Monitoring, Workup, and Purification: Follow steps 6-8 as described in the Suzuki-Miyaura protocol.
| Component | Role | Typical Range | Notes |
| Amine | Coupling Partner | 1.1 - 1.5 equiv | Substrate scope is broad, including primary and secondary amines. |
| Pd Pre-catalyst/Ligand | Catalyst System | 1-2 mol% / 2-4 mol% | The choice of ligand is critical for success.[19] |
| Base (e.g., NaOt-Bu, Cs₂CO₃) | Deprotonation Agent | 1.5 - 2.0 equiv | Strong, non-nucleophilic bases are required. |
| Solvent (e.g., Toluene) | Reaction Medium | - | Must be anhydrous and degassed. |
| Temperature | Reaction Rate | 80 - 110 °C | Higher temperatures are often needed compared to Suzuki or Sonogashira couplings. |
Conclusion and Future Directions
This compound is a highly valuable and versatile building block for the synthesis of complex, functionalized pyridine derivatives. The pronounced difference in reactivity between the C-I and C-Br bonds provides a reliable handle for selective, palladium-catalyzed cross-coupling at the 4-position. The protocols outlined in this guide for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions serve as a robust foundation for researchers to explore the chemical space accessible from this substrate. The resulting 2-bromo-5-fluoro-4-substituted pyridines are themselves valuable intermediates, primed for further functionalization at the C-2 position, enabling the rapid and modular synthesis of novel compounds for drug discovery and materials science.
References
- 1. benchchem.com [benchchem.com]
- 2. Role of palladium catalyst in cross-coupling reactions-Company News-ZR CATALYST CO., LTD [zr-catalyst.com]
- 3. researchgate.net [researchgate.net]
- 4. A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. fiveable.me [fiveable.me]
- 8. 17.2. Palladium catalyzed couplings | Organic Chemistry II [courses.lumenlearning.com]
- 9. nobelprize.org [nobelprize.org]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. tcichemicals.com [tcichemicals.com]
- 13. benchchem.com [benchchem.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. researchgate.net [researchgate.net]
Protocol for the Selective Iodination of Fluorobromopyridines: A Guide for Researchers
Introduction: Navigating the Complex Landscape of Halogenated Pyridines
Polysubstituted pyridines are foundational scaffolds in modern medicinal chemistry and drug development. The precise installation of various functional groups on the pyridine ring is paramount for tuning the pharmacokinetic and pharmacodynamic properties of lead compounds. Among these, halogenated pyridines, particularly those bearing multiple distinct halogen atoms (F, Br, I), serve as versatile synthetic intermediates. The carbon-iodine bond, in particular, is a linchpin for introducing molecular complexity through a variety of cross-coupling reactions.
However, the synthesis of specifically substituted iodofluorobromopyridines presents a significant challenge due to the complex interplay of electronic and steric effects that govern the regioselectivity of electrophilic aromatic substitution on the electron-deficient pyridine ring. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the selective iodination of fluorobromopyridine substrates. We will delve into the mechanistic underpinnings of this transformation, offer a detailed, field-proven protocol, and provide troubleshooting guidance to ensure successful and reproducible outcomes.
Scientific Principles: Understanding Regioselectivity in Pyridine Iodination
The direct electrophilic iodination of pyridine is an inherently challenging transformation. The nitrogen atom's electron-withdrawing nature deactivates the ring towards electrophilic attack, necessitating harsh reaction conditions which can lead to a lack of selectivity.[1] However, the strategic placement of existing substituents, such as fluorine and bromine, can modulate the reactivity and direct the incoming electrophile to a specific position.
The Directing Effects of Substituents on the Pyridine Ring
The regiochemical outcome of an electrophilic substitution on a substituted pyridine is a delicate balance between the inherent directing effect of the ring nitrogen and the influence of the existing substituents.[1]
-
The Pyridine Nitrogen: The nitrogen atom strongly deactivates the ring and directs incoming electrophiles to the C3 and C5 positions (meta-directing). This is because the intermediates formed from attack at the C2, C4, or C6 positions would place a destabilizing positive charge on the electronegative nitrogen atom.[1]
-
Halogen Substituents (F, Br): Halogens are a unique class of substituents. While they are deactivating due to their inductive electron-withdrawing effect, they are ortho, para-directing due to their ability to donate a lone pair of electrons through resonance, which can stabilize the cationic intermediate (the arenium ion).[2] In the context of a fluorobromopyridine, the positions ortho and para to the fluorine and bromine atoms will be electronically favored for electrophilic attack.
Predicting the Site of Iodination: A Synthesis of Directing Effects
To predict the most likely site of iodination on a fluorobromopyridine, one must consider the cumulative directing influence of the nitrogen, fluorine, and bromine atoms. The position that is most activated (or least deactivated) will be the preferred site of reaction. Generally, the activating effect of resonance from the halogens will compete with the deactivating inductive effect and the meta-directing influence of the ring nitrogen.
For instance, in a hypothetical 3-bromo-2-fluoropyridine, the potential sites for iodination are C4, C5, and C6.
-
C4: ortho to fluorine and meta to bromine.
-
C5: para to fluorine and meta to bromine.
-
C6: meta to both fluorine and bromine.
In this scenario, the C5 position is likely to be the most favored site for iodination. It benefits from the para-directing resonance effect of the fluorine atom, which is a stronger resonance donor than bromine, and is not sterically hindered.
The following DOT graph illustrates the decision-making process for determining the likely site of iodination.
Caption: A workflow diagram illustrating the key considerations for predicting the regioselectivity of iodination on a fluorobromopyridine substrate.
Experimental Protocol: Selective Iodination using N-Iodosuccinimide (NIS)
This protocol describes a general and robust method for the selective iodination of fluorobromopyridines using N-Iodosuccinimide (NIS) as the iodinating agent, activated by a catalytic amount of a strong acid.[3][4][5]
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Fluorobromopyridine | ≥98% | Commercially available | --- |
| N-Iodosuccinimide (NIS) | ≥98% | Commercially available | Light-sensitive, store in a dark container.[4] |
| Sulfuric Acid (H₂SO₄) | Concentrated (98%) | Commercially available | Handle with extreme care. |
| Dichloromethane (DCM) | Anhydrous | Commercially available | --- |
| Saturated Sodium Thiosulfate (Na₂S₂O₃) solution | --- | Prepared in-house | --- |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | --- | Prepared in-house | --- |
| Brine | --- | Prepared in-house | --- |
| Anhydrous Magnesium Sulfate (MgSO₄) | --- | Commercially available | --- |
| Round-bottom flask | --- | Standard laboratory equipment | --- |
| Magnetic stirrer and stir bar | --- | Standard laboratory equipment | --- |
| Ice bath | --- | Standard laboratory equipment | --- |
| Separatory funnel | --- | Standard laboratory equipment | --- |
| Rotary evaporator | --- | Standard laboratory equipment | --- |
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the fluorobromopyridine substrate (1.0 eq.).
-
Dissolution: Dissolve the substrate in anhydrous dichloromethane (DCM) (approximately 10-20 mL per 1 mmol of substrate).
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Addition of NIS: Add N-Iodosuccinimide (NIS) (1.05-1.2 eq.) to the stirred solution.
-
Acid Catalyst Addition: Slowly and carefully add concentrated sulfuric acid (0.1-0.2 eq.) dropwise to the reaction mixture. Caution: The addition of sulfuric acid is exothermic.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed. The reaction time can vary from 1 to 24 hours depending on the substrate's reactivity.
-
Quenching: Once the reaction is complete, quench the reaction by slowly adding saturated sodium thiosulfate solution to consume any unreacted iodine.
-
Work-up:
-
Add saturated sodium bicarbonate solution to neutralize the acid.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired iodofluorobromopyridine.
-
Visual Workflow of the Experimental Protocol
Caption: A step-by-step workflow for the selective iodination of fluorobromopyridines using N-Iodosuccinimide.
Troubleshooting and Field-Proven Insights
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No reaction or slow reaction | - Insufficient activation of NIS.- Highly deactivated substrate. | - Increase the amount of sulfuric acid catalyst (up to 0.5 eq.).- Allow the reaction to warm to room temperature after the initial addition at 0 °C.- Increase the reaction time. |
| Formation of multiple regioisomers | - Competing directing effects of similar strength.- Steric hindrance is less differentiating. | - Lower the reaction temperature to enhance selectivity.- Screen different acid catalysts (e.g., trifluoroacetic acid).- Consider a multi-step synthesis involving a directed ortho-metalation approach if high regioselectivity is crucial. |
| Decomposition of starting material or product | - Reaction conditions are too harsh.- Product is unstable to strong acid. | - Use a milder acid catalyst, such as trifluoroacetic acid.[5]- Ensure the reaction is maintained at a low temperature.- Minimize the reaction time once the starting material is consumed. |
| Low isolated yield | - Incomplete reaction.- Loss of product during work-up and purification. | - Ensure the reaction has gone to completion before quenching.- Be careful during the aqueous work-up to avoid loss of product in the aqueous phase.- Optimize the column chromatography conditions to ensure good separation. |
Conclusion
The selective iodination of fluorobromopyridines is a nuanced yet highly valuable transformation in the synthesis of complex molecules for drug discovery and development. By understanding the fundamental principles of electrophilic aromatic substitution on the pyridine ring and carefully controlling the reaction conditions, researchers can achieve high yields and selectivity. The protocol provided herein, utilizing N-Iodosuccinimide and an acid catalyst, offers a reliable and scalable method for the synthesis of these important building blocks. As with any chemical transformation, careful optimization and analysis are key to success.
References
Application Note: Strategic C-N Bond Formation with 2-Bromo-5-fluoro-4-iodopyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed exploration of experimental procedures for carbon-nitrogen (C-N) bond formation using the highly functionalized heterocyclic building block, 2-Bromo-5-fluoro-4-iodopyridine. The presence of multiple, electronically distinct halogen atoms on the pyridine core presents a unique challenge and opportunity for regioselective synthesis. This document outlines two robust, field-proven protocols for the selective amination of this substrate: a Palladium-catalyzed Buchwald-Hartwig amination and a Copper-catalyzed Ullmann-type condensation. By explaining the causality behind experimental choices and providing detailed, step-by-step methodologies, this guide serves as a comprehensive resource for chemists engaged in the synthesis of complex molecules for pharmaceutical and materials science applications.
Introduction: The Strategic Value of Polysubstituted Pyridines
The pyridine scaffold is a cornerstone in medicinal chemistry and materials science, with arylamine-substituted pyridines featuring prominently in a vast array of pharmaceuticals. The precise installation of an amine functional group onto a complex pyridine core is a critical transformation. The substrate, this compound, offers three potential sites for substitution, demanding a nuanced and strategic approach to achieve the desired regiochemical outcome.
The reactivity of aryl halides in cross-coupling reactions is well-established and generally follows the trend: I > Br > Cl > F.[1][2] This inherent reactivity difference between the C-I bond at the 4-position and the C-Br bond at the 2-position is the primary lever for achieving selectivity. Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, have become a dominant methodology for C-N bond formation due to their broad substrate scope and functional group tolerance.[3][4][5] Alternatively, classic copper-catalyzed methods, like the Ullmann condensation, offer a complementary approach, often with different selectivity profiles and milder conditions for certain substrates.[6][7]
This note will detail protocols that primarily target selective amination at the more labile C-4 iodo position, leaving the C-2 bromo and C-5 fluoro sites intact for subsequent, orthogonal transformations.
Mechanistic Considerations & Regioselectivity
In polyhalogenated pyridines, the site of reaction is governed by several factors. The primary determinant is the bond dissociation energy of the carbon-halogen bond, making the C-I bond the most susceptible to oxidative addition by a low-valent metal catalyst.[8][9] Additionally, electronic factors play a crucial role; positions alpha (C2/C6) and gamma (C4) to the pyridine nitrogen are more electron-deficient and thus more activated towards nucleophilic attack or oxidative addition compared to the beta (C3/C5) positions.[8][10]
For this compound, the C-4 (iodo) and C-2 (bromo) positions are both activated. However, the significantly weaker C-I bond makes the C-4 position the kinetically favored site for reaction under carefully controlled palladium catalysis. The choice of ligand is critical; bulky, electron-rich phosphine ligands stabilize the palladium catalyst and facilitate the key steps of oxidative addition and reductive elimination in the Buchwald-Hartwig catalytic cycle.[11][12]
Experimental Protocols
Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination (Selective at C-4)
This protocol leverages the higher reactivity of the C-I bond to achieve selective amination at the 4-position. The use of a bulky biarylphosphine ligand is crucial for promoting a high-yielding and selective reaction.[13][14]
Rationale for Component Selection:
-
Palladium Source (Pd₂(dba)₃): Tris(dibenzylideneacetone)dipalladium(0) is a common, air-stable Pd(0) precursor that is readily activated under the reaction conditions.
-
Ligand (Xantphos): This bulky, bidentate phosphine ligand promotes the formation of a monoligated palladium species, which is highly active in the catalytic cycle. Its wide bite angle is well-suited for promoting reductive elimination, the product-forming step.[1]
-
Base (Cs₂CO₃): Cesium carbonate is a moderately strong, non-nucleophilic base that is effective in deprotonating the amine nucleophile to form the active palladium-amido complex without promoting side reactions.[15]
-
Solvent (1,4-Dioxane): A polar, aprotic solvent that effectively dissolves the reactants and catalyst components and is stable at the required reaction temperatures.
Caption: Workflow for Buchwald-Hartwig Amination.
-
Vessel Preparation: To an oven-dried Schlenk tube or reaction vial, add this compound (1.0 equiv.), the desired primary or secondary amine (1.2 equiv.), and Cesium Carbonate (Cs₂CO₃, 2.0 equiv.).
-
Catalyst Addition: In a separate vial, pre-mix Pd₂(dba)₃ (2.5 mol%) and Xantphos (5.0 mol%). Add this catalyst mixture to the reaction vessel.
-
Inert Atmosphere: Seal the vessel with a septum, and cycle between vacuum and argon (or nitrogen) three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane via syringe (concentration typically 0.1-0.2 M).
-
Reaction: Place the sealed vessel in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite, washing the pad with additional ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel, wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired 4-amino-2-bromo-5-fluoropyridine product.
Caption: Buchwald-Hartwig Catalytic Cycle.
Protocol 2: Copper-Catalyzed Ullmann-Type Condensation (Selective at C-4)
The Ullmann condensation is a classical method for C-N bond formation that uses a copper catalyst.[6] Modern protocols often use a copper(I) salt with a ligand, such as a diamine, to facilitate the reaction under milder conditions than traditionally required.[16][17] This method can be advantageous when palladium-based methods are unsuccessful or when seeking to avoid residual palladium in the final product.
Rationale for Component Selection:
-
Copper Source (CuI): Copper(I) iodide is an inexpensive and effective copper catalyst precursor.
-
Ligand (N,N'-Dimethylethylenediamine): This simple diamine ligand solubilizes the copper salt and accelerates the coupling reaction, allowing for lower reaction temperatures.[17]
-
Base (K₂CO₃): Potassium carbonate is a cost-effective and sufficiently strong base for this transformation.
-
Solvent (Toluene): A non-polar solvent that is effective for this type of coupling and allows for azeotropic removal of any trace water if needed.
-
Vessel Preparation: To a reaction tube, add Copper(I) iodide (CuI, 10 mol%), Potassium Carbonate (K₂CO₃, 2.0 equiv.), and this compound (1.0 equiv.).
-
Reactant Addition: Add the desired amine (1.5 equiv.) followed by N,N'-dimethylethylenediamine (20 mol%).
-
Solvent and Inerting: Add toluene (0.2-0.5 M), seal the tube, and purge with argon.
-
Reaction: Heat the mixture in an oil bath at 110 °C for 24-48 hours.
-
Monitoring: Track the reaction's progress via TLC or LC-MS.
-
Workup: After cooling, dilute the reaction mixture with ethyl acetate and filter through Celite.
-
Extraction: Wash the filtrate with aqueous ammonia solution to remove copper salts, followed by water and brine. Dry the organic phase over Na₂SO₄ and concentrate.
-
Purification: Purify the product using flash column chromatography.
Data Summary and Comparison
The choice between a Palladium or Copper-catalyzed approach depends on factors such as substrate scope, cost, and desired purity profile. The following table summarizes the key parameters for the described protocols.
| Parameter | Protocol 1: Buchwald-Hartwig | Protocol 2: Ullmann-Type |
| Catalyst | Pd₂(dba)₃ / Xantphos | CuI / DMEDA |
| Catalyst Loading | 2.5 mol% Pd | 10 mol% Cu |
| Base | Cs₂CO₃ | K₂CO₃ |
| Solvent | 1,4-Dioxane | Toluene |
| Temperature | 100 °C | 110 °C |
| Typical Reaction Time | 12-24 h | 24-48 h |
| Selectivity | High for C-4 (Iodo) | Generally high for C-4 (Iodo) |
| Key Advantage | Broad amine scope, high activity | Lower cost, avoids palladium |
| Potential Issue | Cost of catalyst/ligand | Longer reaction times, copper removal |
Conclusion
The selective C-N bond formation on this compound is a readily achievable transformation with modern cross-coupling methodologies. The Buchwald-Hartwig amination offers a highly reliable and general route, demonstrating excellent regioselectivity for the C-4 iodo position due to kinetic preference in the oxidative addition step. The copper-catalyzed Ullmann-type reaction provides a valuable, cost-effective alternative. The successful application of these protocols enables the synthesis of valuable 4-aminopyridine intermediates, preserving the C-2 bromine atom for subsequent diversification, thereby maximizing the synthetic utility of this versatile building block.
References
- 1. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 2. benchchem.com [benchchem.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 5. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07412E [pubs.rsc.org]
- 6. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 7. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. youtube.com [youtube.com]
- 13. A Multi-Ligand Based Pd Catalyst for C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. pubs.rsc.org [pubs.rsc.org]
- 17. organic-synthesis.com [organic-synthesis.com]
Application Notes and Protocols for 2-Bromo-5-fluoro-4-iodopyridine in Materials Science
Abstract
This technical guide provides a comprehensive overview of the strategic application of 2-Bromo-5-fluoro-4-iodopyridine in the synthesis of advanced functional materials. We delve into the core principles of its reactivity, focusing on the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds, which enables regioselective sequential cross-coupling reactions. This document furnishes researchers, scientists, and drug development professionals with detailed, field-proven protocols for key synthetic transformations, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. Furthermore, we present a conceptual framework for the design and synthesis of high-performance materials for organic electronics, such as Organic Light-Emitting Diodes (OLEDs), by leveraging the unique structural and electronic properties imparted by this versatile building block.
Introduction: The Strategic Advantage of this compound
This compound is a polyhalogenated pyridine derivative that has emerged as a powerful building block in the design and synthesis of complex organic molecules for materials science and medicinal chemistry. Its utility is rooted in the distinct reactivity of its three halogen substituents. The general order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl > F. This predictable reactivity hierarchy allows for a stepwise and regioselective functionalization of the pyridine core, a crucial strategy for constructing intricate molecular architectures with precisely tailored properties.
The presence of a fluorine atom at the 5-position significantly influences the electronic properties of the pyridine ring, enhancing thermal stability and modulating charge transport characteristics in the final material.[1] Consequently, derivatives of this compound are highly promising precursors for a new generation of organic semiconductors, including emitters and host materials for OLEDs, and components of organic photovoltaics (OPVs).
Core Chemistry: Exploiting Differential Reactivity
The primary synthetic strategy involving this compound is the sequential functionalization, beginning with the most reactive C-I bond, followed by reaction at the C-Br bond. This allows for the introduction of two different functional groups onto the pyridine scaffold.
Diagram of Sequential Functionalization
Caption: Sequential cross-coupling workflow for this compound.
Experimental Protocols: A Guide to Key Transformations
The following protocols are generalized starting points for the selective functionalization of this compound. Optimization of catalysts, ligands, bases, solvents, and temperatures may be necessary for specific substrates. All reactions should be conducted under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.
Protocol 1: Selective Suzuki-Miyaura Coupling at the C-4 Position
This protocol details the selective coupling of an arylboronic acid at the C-4 (iodo) position, which is the more reactive site.[2]
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., PdCl₂(dppf), 3 mol%)
-
Base (e.g., Cs₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., DMF, 5 mL)
Procedure:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, palladium catalyst, and base.
-
Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Catalyst Precursor | Ligand | Base | Solvent | Temp. (°C) | Approx. Yield (%) | Notes |
| Pd(OAc)₂ (2 mol%) | SPhos | K₂CO₃ | Toluene/H₂O | 100 | ~90-98 | Highly active catalyst, allows for lower catalyst loading.[2] |
| PdCl₂(dppf) (3 mol%) | dppf | Cs₂CO₃ | DMF | 90 | ~88-96 | Effective for a broad range of boronic acids.[2] |
| Pd(PPh₃)₄ (5 mol%) | PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | ~85-95 | Standard, reliable conditions for aryl iodides.[2] |
Table 1: Representative Catalyst Systems for Selective Suzuki-Miyaura Coupling at the C-4 Position.
Protocol 2: Selective Sonogashira Coupling at the C-4 Position
This protocol outlines the introduction of an alkynyl group at the C-4 position, a valuable transformation for extending conjugation in materials for organic electronics.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Terminal alkyne (1.1 mmol, 1.1 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Copper(I) co-catalyst (e.g., CuI, 5 mol%)
-
Base (e.g., Et₃N, 3.0 equiv)
-
Degassed solvent (e.g., THF, 5 mL)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and copper(I) co-catalyst.
-
Add the degassed solvent and the amine base.
-
Add the terminal alkyne dropwise to the mixture.
-
Stir the reaction mixture at the specified temperature (e.g., room temperature to 60 °C) for the required time (e.g., 6-16 hours).
-
Monitor progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite to remove catalyst residues, washing with the reaction solvent.
-
Concentrate the filtrate and purify the residue by column chromatography.
Protocol 3: Buchwald-Hartwig Amination at the C-2 Position (Post-C-4 Functionalization)
Following the initial reaction at the C-4 position, the less reactive C-2 bromine can be targeted for C-N bond formation.
Materials:
-
2-Bromo-5-fluoro-4-(functionalized)pyridine (1.0 mmol, 1.0 equiv)
-
Amine (1.2 mmol, 1.2 equiv)
-
Palladium precursor (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., Xantphos, 4 mol%)
-
Base (e.g., Cs₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., Toluene, 5 mL)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precursor, ligand, and base to a Schlenk tube.
-
Add the 2-Bromo-5-fluoro-4-(functionalized)pyridine and the amine.
-
Add the degassed solvent.
-
Seal the tube and heat the mixture with stirring to the desired temperature (e.g., 110 °C).
-
After the reaction is complete (monitored by LC-MS), cool the mixture to room temperature.
-
Dilute with an organic solvent and filter through a pad of Celite.
-
Concentrate the filtrate and purify the residue by column chromatography.
Application Focus: Conceptual Synthesis of a Hole-Transporting Material for OLEDs
While direct, published syntheses of specific OLED materials from this compound are not yet prevalent, its structural motifs are highly desirable. The fluorinated pyridine core can enhance the electron-transporting properties and stability of a material. Here, we propose a hypothetical, yet synthetically sound, route to a novel hole-transporting material (HTM) leveraging the protocols outlined above.
Diagram of Conceptual HTM Synthesis
Caption: Hypothetical synthesis of a hole-transporting material (HTM).
This conceptual pathway illustrates how the sequential functionalization of this compound can be employed to construct a complex, asymmetric molecule suitable for use as an HTM in OLEDs. The carbazole and triphenylamine moieties are well-established hole-transporting units, and the fluorinated pyridine core would be expected to fine-tune the material's HOMO/LUMO energy levels and enhance its thermal and morphological stability.
Conclusion
This compound is a strategically important and versatile building block for the synthesis of advanced functional materials. The predictable and sequential reactivity of its carbon-halogen bonds provides a powerful tool for the construction of complex molecular architectures with tailored optoelectronic properties. The protocols and conceptual framework presented in this guide are intended to empower researchers to explore the vast potential of this compound in the development of next-generation materials for organic electronics and beyond.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Regioselectivity in Cross-Coupling of Polyhalogenated Pyridines
Welcome to the technical support center for navigating the complexities of regioselective cross-coupling reactions on polyhalogenated pyridine scaffolds. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to achieve precise control over the functionalization of these critical heterocyclic building blocks. Here, we address common challenges and provide in-depth, mechanistically grounded solutions to troubleshoot your experiments effectively.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My Suzuki-Miyaura coupling on a 2,4-dihalopyridine is giving me a mixture of C2 and C4-arylated products. How can I favor substitution at the C4 position?
A1: This is a common challenge, as the C2 position is often intrinsically more reactive in palladium-catalyzed cross-couplings due to its proximity to the nitrogen atom, which can lower the C-X bond dissociation energy.[1][2] However, achieving C4 selectivity is possible by carefully tuning your reaction conditions to override this inherent reactivity.
Core Insight: The key is to manipulate the steric and electronic environment around the palladium catalyst.
Troubleshooting Steps & Explanations:
-
Ligand Choice is Critical:
-
Bulky N-Heterocyclic Carbene (NHC) Ligands: Employing sterically demanding NHC ligands, such as IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene), has been shown to dramatically favor C4-arylation.[3][4] The large steric footprint of these ligands is thought to disfavor the more sterically congested oxidative addition at the C2 position, thereby promoting reaction at the more accessible C4 site.
-
Bulky Phosphine Ligands: While many traditional phosphine ligands like PPh₃ tend to give C2 selectivity, very bulky monophosphine ligands such as P(tBu)₃ or PAd₂(n-Bu) can also promote modest C4 selectivity.[3]
-
-
Solvent and Base Combination:
-
The choice of solvent and base can significantly influence the regiochemical outcome. For instance, the Pd-PEPPSI-IPr catalyst system has shown excellent C4-selectivity in solvents like dioxane/H₂O.[3] The interplay between the base's strength and solubility and the solvent's polarity can affect catalyst speciation and activity.
-
-
Consider "Ligand-Free" Conditions:
-
Paradoxically, under certain conditions known as "Jeffery" conditions (often involving a phase-transfer catalyst like a quaternary ammonium salt), C4-selectivity can be dramatically enhanced, sometimes exceeding 99:1.[4] These conditions may favor the formation of different catalytically active palladium species that have an inherent preference for the C4 position.
-
Protocol Example: C4-Selective Suzuki-Miyaura Coupling
-
Reactants: 2,4-dichloropyridine (1 equiv.), Arylboronic acid (1.2 equiv.)
-
Catalyst System: Pd-PEPPSI-IPr (2-5 mol%)
-
Base: K₂CO₃ (3 equiv.)
-
Solvent: 1,4-Dioxane/H₂O (e.g., 4:1 v/v)
-
Temperature: Room temperature to 80 °C
-
Procedure: To a degassed mixture of the 2,4-dichloropyridine, arylboronic acid, and base in the solvent system, add the catalyst. Maintain the reaction under an inert atmosphere (Argon or Nitrogen) and stir at the desired temperature until completion is observed by TLC or LC-MS.
Q2: I need to perform a Buchwald-Hartwig amination on 2,4-dichloropyridine and selectively introduce the amine at the C2 position. What conditions should I use?
A2: Achieving C2-selective amination on a 2,4-dichloropyridine is a well-documented and highly useful transformation.[5] The strategy here is to leverage conditions that favor the inherent reactivity of the C2-Cl bond.
Core Insight: The C2 position is more electron-deficient and the C-Cl bond is weaker, making it more susceptible to oxidative addition by the palladium catalyst under standard conditions.[1]
Troubleshooting Steps & Explanations:
-
Standard Buchwald-Hartwig Conditions Often Suffice:
-
For many aniline and heterocyclic amine nucleophiles, standard Buchwald-Hartwig conditions using a palladium precursor (e.g., Pd(OAc)₂) with a suitable phosphine ligand (e.g., a biarylphosphine ligand) and a mild base will selectively functionalize the C2 position.[5]
-
-
Leverage Microwave Irradiation:
-
Microwave-assisted protocols can significantly accelerate the reaction, often allowing for selective C2-amination in as little as 30 minutes.[5] The rapid heating can enhance the rate of the desired C2 coupling over potential side reactions.
-
-
Base Selection:
-
Using a mild base like K₂CO₃ is often successful and broadens the substrate scope by tolerating more sensitive functional groups.[5] Stronger bases like sodium or lithium tert-butoxide are also commonly used.
-
Protocol Example: C2-Selective Buchwald-Hartwig Amination
-
Reactants: 2,4-dichloropyridine (1 equiv.), Amine (1.1 equiv.)
-
Catalyst System: Pd(OAc)₂ (2-5 mol%), Xantphos (or another suitable biarylphosphine ligand, 4-10 mol%)
-
Base: K₂CO₃ or Cs₂CO₃ (2-3 equiv.)
-
Solvent: 1,4-Dioxane or Toluene
-
Temperature: 80-110 °C (conventional heating) or microwave irradiation (e.g., 120 °C for 30 min)
-
Procedure: Combine the 2,4-dichloropyridine, amine, base, palladium precursor, and ligand in a reaction vessel. Add the degassed solvent and heat under an inert atmosphere until the starting material is consumed.
Q3: My cross-coupling reaction on a dihalopyridine is giving low yield and I'm observing significant catalyst decomposition (palladium black). What's going wrong?
A3: The formation of palladium black is a clear indicator of catalyst deactivation, where the active Pd(0) species agglomerates into inactive palladium metal.[6] This is a common issue, particularly with electron-rich heterocyclic substrates like pyridines, which can act as inhibitors.
Core Insight: The pyridine nitrogen's lone pair can coordinate to the palladium center, interfering with the catalytic cycle.[6] High temperatures and unstable ligands can also promote decomposition.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for catalyst decomposition.
Detailed Explanations:
-
Ligand Choice and Stability:
-
Standard ligands like PPh₃ can be prone to decomposition at elevated temperatures. Switching to more robust and electron-rich bulky biarylphosphine ligands (often called "Buchwald ligands") or N-heterocyclic carbene (NHC) ligands can stabilize the palladium center and prevent aggregation.[6]
-
-
Temperature Control:
-
While higher temperatures increase reaction rates, they also accelerate catalyst decomposition.[6] It's crucial to find the lowest effective temperature for your transformation. Consider running a small-scale temperature screen to identify the optimal balance.
-
-
Inert Atmosphere:
-
The active Pd(0) catalyst is highly sensitive to oxygen.[6] Ensure that your solvents are rigorously degassed (e.g., by sparging with argon or using freeze-pump-thaw cycles) and that the reaction is maintained under a strict inert atmosphere throughout.
-
-
Reagent Purity:
-
Impurities in your starting materials or coupling partners can poison the catalyst. Ensure the purity of your polyhalogenated pyridine and the organometallic reagent. Boronic acids, in particular, can degrade over time to form boroxines, which can affect reaction efficiency.
-
Q4: How does the choice of halogen (Cl, Br, I) affect regioselectivity in dihalopyridines?
A4: The identity of the halogens provides a powerful handle for controlling regioselectivity. The reactivity of halogens in palladium-catalyzed cross-coupling generally follows the order: I > Br > Cl. This is due to the decreasing bond strength of the C-X bond down the group, which makes oxidative addition easier for heavier halogens.
Core Insight: In a pyridine ring containing two different halogens, the cross-coupling will almost always occur selectively at the more reactive halogen (the one with the weaker C-X bond).
Predicting Regioselectivity based on Halogen Identity:
| Dihalopyridine Example | Expected Site of First Coupling | Rationale |
| 2-Bromo-4-chloropyridine | C2-Br | The C-Br bond is significantly more reactive than the C-Cl bond in oxidative addition. |
| 2-Chloro-5-iodopyridine | C5-I | The C-I bond is the most reactive, leading to selective coupling at the 5-position. |
| 3-Bromo-5-chloropyridine | C3-Br | The C-Br bond will react preferentially over the C-Cl bond. |
This predictable reactivity allows for sequential functionalization. You can first perform a cross-coupling at the more reactive halogen (e.g., Br) and then, under more forcing conditions (higher temperature, stronger catalyst system), perform a second coupling at the less reactive halogen (e.g., Cl).
Reaction Scheme: Sequential Cross-Coupling
Caption: Sequential functionalization of a dihalopyridine.
References
- 1. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 2. escholarship.org [escholarship.org]
- 3. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Low Yield in Suzuki Coupling of Brominated Pyridines
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges, specifically low yields, when working with brominated pyridine substrates. Pyridyl halides are notoriously challenging coupling partners due to the intrinsic properties of the pyridine ring. This document provides in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you optimize your reactions and achieve target yields.
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki coupling reaction with a brominated pyridine giving a low yield?
Low yields in Suzuki couplings involving brominated pyridines are a common but surmountable issue. The primary challenges stem from the electronic nature of the pyridine ring and the coordinating ability of the nitrogen atom.[1]
The core reasons can be broken down into four main categories:
-
Catalyst Inhibition and Deactivation: The lone pair of electrons on the pyridine nitrogen can coordinate strongly to the palladium catalyst.[2] This binding can inhibit the catalyst's activity or deactivate it entirely, effectively halting the catalytic cycle.[3][4]
-
Inefficient Oxidative Addition: The carbon-bromine (C-Br) bond on an electron-deficient pyridine ring can be less reactive towards the initial oxidative addition step, which is often rate-limiting.[2]
-
Competing Side Reactions: Several side reactions can consume your starting materials and reduce the yield of the desired product. The most common are protodeboronation of the boronic acid and homocoupling of the reaction partners.[2][5]
-
Suboptimal Reaction Conditions: The choice of base, solvent, and temperature is critical and highly interdependent. An inappropriate combination can stall the reaction or favor side pathways.[2][6][7]
This guide will walk you through diagnosing and solving each of these potential issues.
In-Depth Troubleshooting Guide
Issue 1: Catalyst Deactivation & Inhibition
Q2: I suspect the pyridine nitrogen is poisoning my catalyst. What are the specific symptoms and how can I prevent this?
Symptoms: The most common symptom is a reaction that starts but stalls, leaving a significant amount of unreacted starting material, even after extended reaction times or heating. You might also observe the formation of palladium black, indicating catalyst decomposition.
Causality: The nitrogen lone pair competes with the phosphine ligand for a coordination site on the palladium center. This coordination can form a stable, off-cycle complex that is catalytically inactive.[2] This is particularly problematic with 2-bromopyridines, where the nitrogen is ortho to the reaction site.
Solutions:
-
Employ Bulky, Electron-Rich Ligands: This is the most effective strategy. Bulky phosphine ligands, often called Buchwald ligands, sterically shield the palladium center, physically preventing the pyridine nitrogen from coordinating.[2] Electron-rich ligands also accelerate the rate-limiting oxidative addition and the final reductive elimination steps.
-
Choose the Right Catalyst Precursor: Using a pre-formed palladium complex (precatalyst) that incorporates a bulky ligand can be more robust and less susceptible to inhibition than generating the active Pd(0) species in situ from a source like Pd(OAc)₂.[8]
| Ligand Name | Structure Type | Key Advantages | Recommended Catalyst Precursors |
| XPhos | Biaryl Phosphine | Excellent for sterically hindered and electron-poor pyridines. Very robust. | XPhos Pd G2, G3, or G4 |
| SPhos | Biaryl Phosphine | High reactivity, often allowing for lower catalyst loadings and temperatures.[8] | SPhos Pd G2, G3, or G4 |
| RuPhos | Biaryl Phosphine | Highly effective for heteroaromatic couplings, good functional group tolerance.[2] | RuPhos Pd G2, G3, or G4 |
| P(t-Bu)₃ | Trialkylphosphine | Very electron-rich, promotes fast oxidative addition. Can be sensitive to air.[9][10] | Pd₂(dba)₃ / P(t-Bu)₃ |
| dppf | Ferrocenyl Phosphine | A robust, classic ligand, but may be less effective than modern biaryl phosphines for very challenging substrates.[11] | Pd(dppf)Cl₂ |
Issue 2: Competing Side Reactions
Q3: My starting materials are being consumed, but the yield of my desired product is still low. What side reactions are likely occurring?
Symptoms: TLC or LC-MS analysis shows the disappearance of starting materials but only a small spot/peak for the desired product. You may see significant spots/peaks corresponding to the deboronated starting material (Ar-H instead of Ar-B(OH)₂) or homocoupled products (Ar-Ar and Py-Py).
Solutions:
-
Preventing Protodeboronation: This side reaction, where the C-B bond is cleaved by a proton source, is a major issue, especially with water in the reaction.[12][13]
-
Use Boronic Esters: Pinacol or MIDA boronate esters are significantly more stable to protodeboronation than their corresponding boronic acids.[5][13] MIDA boronates are particularly useful as they provide a slow release of the active boronic acid, keeping its concentration low and minimizing side reactions.[12]
-
Use Anhydrous Solvents: If you must use a boronic acid, ensure your solvents are rigorously dried and degassed.[2]
-
Use a Stoichiometric Excess: Using a slight excess (1.2–1.5 equivalents) of the boron reagent can help compensate for any decomposition and drive the reaction to completion.[5]
-
-
Minimizing Homocoupling: This side reaction is often promoted by the presence of oxygen.
-
Rigorous Degassing: It is absolutely critical to remove dissolved oxygen from your solvent and the reaction headspace.[5] The freeze-pump-thaw method (at least 3 cycles) is highly effective. Alternatively, sparging the solvent with an inert gas like argon or nitrogen for 20-30 minutes can be sufficient.[5] Always maintain a positive pressure of inert gas throughout the reaction.
-
This decision tree provides a logical workflow for diagnosing the cause of a low-yield reaction.
Caption: A decision tree for troubleshooting low-yielding Suzuki coupling reactions.
Issue 3: Suboptimal Reaction Conditions
Q4: I've tried different ligands, but my yield is still poor. How do I select the optimal base and solvent?
Causality: The base plays a crucial role in the transmetalation step, where the organic group is transferred from boron to palladium.[14] Its strength and solubility can dramatically affect the reaction rate. The solvent system must solubilize all components and be stable at the required reaction temperature.
Solutions:
-
Base Selection: For challenging pyridine couplings, inorganic bases are generally preferred.
-
Potassium Phosphate (K₃PO₄): Often the base of choice, providing a good balance of strength and solubility in aqueous/organic mixtures.[15][16]
-
Cesium Carbonate (Cs₂CO₃): A stronger and more soluble base that can be effective when others fail, though it is more expensive.[3][17]
-
Potassium Carbonate (K₂CO₃): A standard, cost-effective choice that works for many systems.[3][11]
-
-
Solvent System Screening:
-
1,4-Dioxane / Water (e.g., 4:1): A very common and effective system that provides good solubility for both organic and inorganic reagents.[3][18]
-
Toluene / Water: Another excellent biphasic system, particularly at higher temperatures.
-
2-MeTHF / Water: A greener alternative to THF and Dioxane with good performance.
-
DMF or DMAc: Can be used for substrates with poor solubility, but be aware they can be difficult to fully degas and may decompose at high temperatures.
-
| Parameter | Condition A (Standard) | Condition B (More Forcing) | Condition C (Anhydrous) |
| Catalyst | Pd(dppf)Cl₂ (3 mol%) | XPhos Pd G3 (2 mol%) | Pd₂(dba)₃ (1.5 mol%) |
| Ligand | - | - | P(t-Bu)₃ (3.3 mol%) |
| Base | K₂CO₃ (2.0 equiv) | K₃PO₄ (2.0 equiv) | KF (3.0 equiv) |
| Solvent | 1,4-Dioxane / H₂O (4:1) | Toluene / H₂O (5:1) | Anhydrous 1,4-Dioxane |
| Temperature | 80–100 °C | 110 °C | 110 °C |
| Boron Reagent | Boronic Acid (1.2 equiv) | Boronic Acid (1.2 equiv) | Pinacol Boronate (1.2 equiv) |
Optimized Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling of a Bromopyridine
This protocol provides a robust starting point and should be optimized for your specific substrates.[1][3]
Materials:
-
Bromopyridine (1.0 equiv)
-
Arylboronic acid or ester (1.2 equiv)
-
Palladium precatalyst (e.g., SPhos Pd G3, 2 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water 4:1)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a stir bar, add the bromopyridine, arylboronic ester, base, and palladium precatalyst.
-
Inert Atmosphere: Seal the vessel with a septum. Evacuate the flask under vacuum and backfill with inert gas. Repeat this cycle three to five times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent system via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the bromopyridine.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80–110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by a suitable technique (TLC, GC-MS, or LC-MS) until the limiting reagent is consumed.
-
Work-up: Once complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine to remove the inorganic salts. Dry the organic layer over Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
This diagram illustrates the key mechanistic steps of the reaction and highlights the point of pyridine inhibition.
Caption: The Suzuki-Miyaura catalytic cycle and the catalyst inhibition pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. reddit.com [reddit.com]
- 12. Protodeboronation - Wikipedia [en.wikipedia.org]
- 13. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. youtube.com [youtube.com]
- 18. mdpi.com [mdpi.com]
Technical Support Center: Sonogashira Coupling of 2-Bromo-5-fluoro-4-iodopyridine
Welcome to the technical support center for advanced cross-coupling applications. As Senior Application Scientists, we understand that coupling complex, electronically-differentiated heteroaromatics presents unique challenges. This guide is designed to provide in-depth troubleshooting strategies and practical solutions for the Sonogashira coupling of 2-Bromo-5-fluoro-4-iodopyridine, a valuable building block in pharmaceutical and materials science research.
The Challenge: Chemoselectivity with this compound
The primary synthetic challenge when using this compound is achieving chemoselective coupling. The molecule possesses two distinct carbon-halogen bonds suitable for palladium-catalyzed cross-coupling: a carbon-iodine bond and a carbon-bromine bond. Successful synthesis of a mono-alkynylated product hinges on exploiting the inherent reactivity differences between these two sites.
The established reactivity trend for halides in oxidative addition to a Pd(0) center is I > OTf > Br >> Cl.[1][2][3] This difference is rooted in the bond dissociation energies of the carbon-halogen bonds, making the C-I bond significantly more susceptible to cleavage and subsequent reaction under standard Sonogashira conditions.[4] This guide will help you leverage this principle to achieve high selectivity and yield.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the Sonogashira coupling. Each answer explains the underlying chemical reasoning and provides actionable steps.
Question 1: My reaction has failed completely. TLC/LC-MS analysis shows only unreacted starting material. What are the most critical factors to check first?
Answer: A complete lack of reactivity typically points to a fundamental issue with one of three areas: the catalyst's activity, the integrity of your reagents, or the reaction atmosphere.
-
Catalyst Integrity: The active catalyst in the Sonogashira reaction is a Pd(0) species.[5][6] If you are using a Pd(II) precatalyst, such as PdCl₂(PPh₃)₂, it must first be reduced in situ. This reduction can be performed by amines or phosphine ligands in the reaction mixture.[5]
-
Action: Ensure your palladium source is not degraded. If using an older bottle of a Pd(0) catalyst like Pd(PPh₃)₄, its activity may be compromised. Consider using a fresh source or a more robust Pd(II) precatalyst.
-
-
Reagent Quality:
-
Copper(I) Iodide: CuI is crucial for the copper cycle of the reaction, which generates the reactive copper acetylide intermediate.[7] However, it is sensitive to oxidation. Degraded CuI, often appearing greenish or brown instead of off-white/tan, can be inactive.
-
Base and Solvents: The amine base (e.g., triethylamine, diisopropylethylamine) must be anhydrous and pure. It serves to deprotonate the terminal alkyne and neutralize the HX byproduct.[1] Solvents must be anhydrous and thoroughly degassed.
-
Action: Use a fresh, high-purity bottle of CuI. Ensure all solvents and liquid bases are distilled and stored over molecular sieves.
-
-
Atmospheric Control: The Sonogashira reaction is highly sensitive to oxygen. Oxygen can lead to the oxidative homocoupling of the terminal alkyne (Glaser coupling) and can also oxidize the Pd(0) catalyst, rendering it inactive.[1][8]
-
Action: The reaction setup must be scrupulously maintained under an inert atmosphere (argon or nitrogen). Degas your solvent(s) thoroughly using at least three freeze-pump-thaw cycles or by sparging with argon for 30-60 minutes.
-
Question 2: I am seeing very low conversion (<20%) to the desired 4-alkynyl product. How can I optimize the reaction conditions to improve the yield?
Answer: Low conversion, assuming the fundamental checks from Q1 are passed, is an optimization problem. The key is to find the right balance of conditions that favors the catalytic cycle without promoting catalyst decomposition or side reactions.
| Parameter | Common Issue & Rationale | Recommended Solution |
| Temperature | The C-I bond can often be coupled at room temperature.[1] Insufficient thermal energy may lead to a sluggish reaction, but excessively high temperatures can degrade the catalyst (forming palladium black) and reduce chemoselectivity.[9] | Start the reaction at room temperature and monitor by TLC/LC-MS. If no conversion is observed after 2-4 hours, gently warm the reaction to 40-50°C. Avoid temperatures above 80°C to maintain selectivity. |
| Catalyst/Ligand | Standard ligands like PPh₃ are often sufficient for reactive aryl iodides. However, the pyridine nitrogen can coordinate to the palladium center, potentially affecting its activity.[10] | If standard Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ fails, consider a catalyst system with more electron-rich and bulky phosphine ligands (e.g., P(t-Bu)₃) or an N-heterocyclic carbene (NHC) ligand, which can generate a more active catalyst.[6][11] |
| Solvent | Solvent choice impacts the solubility of all components and can influence catalyst stability.[12] THF is common, but sometimes promotes palladium black formation.[13] DMF is more polar but requires higher temperatures for removal. | THF is a good starting point. If catalyst decomposition is an issue, consider switching to dioxane or toluene. Using the amine base as a co-solvent (e.g., THF/Et₃N 2:1) is also a very common and effective practice.[14] |
| Base | A base that is too weak will not deprotonate the alkyne efficiently. A base that is too sterically hindered might also slow the reaction. | Triethylamine (Et₃N) is a standard choice. For more challenging couplings, a stronger or less coordinating base like diisopropylethylamine (DIPEA) or DBU can be effective.[14] |
Question 3: My main byproduct is the homocoupled alkyne dimer (Glaser coupling). How can I suppress this side reaction?
Answer: The formation of alkyne dimers is a classic side reaction in Sonogashira couplings, driven by the copper co-catalyst in the presence of oxygen.[1][15]
-
Strict Anaerobic Conditions: This is the most critical factor. Any ingress of oxygen will promote the Glaser coupling.
-
Action: Re-evaluate your degassing procedure and ensure your inert atmosphere is maintained throughout the reaction.
-
-
Copper-Free Conditions: To eliminate the primary cause of homocoupling, you can run the reaction without CuI.[16] This often requires a more active palladium catalyst system and may need slightly higher temperatures or a different base (e.g., a carbonate or piperidine).[7]
-
Action: Attempt the reaction using a palladium catalyst (e.g., Pd(PPh₃)₄) with an amine base but without adding CuI. This is often the cleanest way to avoid this side product.
-
-
Slow Addition of Alkyne: If you must use copper, adding the alkyne slowly via syringe pump can keep its instantaneous concentration low, disfavoring the bimolecular homocoupling reaction relative to the cross-coupling pathway.[14]
Question 4: The reaction is producing the di-alkynylated product. How do I favor selective mono-alkynylation at the C-I position?
Answer: Formation of the di-substituted product means your reaction conditions are sufficiently harsh to activate the less reactive C-Br bond after the initial coupling at the C-I position has occurred.[10]
-
Control Reaction Temperature: This is the most powerful tool for ensuring selectivity. The energy barrier for oxidative addition into the C-Br bond is significantly higher than for the C-I bond.
-
Action: Run the reaction at the lowest possible temperature that allows for efficient C-I coupling. Start at room temperature. Avoid heating if at all possible. If heating is required, do so cautiously (e.g., to 40°C) and monitor the reaction closely.[10]
-
-
Control Stoichiometry: Using a large excess of the alkyne can drive the reaction towards di-substitution once the mono-coupled product has formed.
-
Action: Use a slight excess of the terminal alkyne, typically 1.05-1.2 equivalents. This ensures the initial reaction proceeds efficiently without providing a large excess of reagent for the second, less favorable coupling.[10]
-
-
Limit Reaction Time: Prolonged reaction times, especially at elevated temperatures, can lead to the eventual coupling at the C-Br position.
-
Action: Monitor the reaction frequently by TLC or LC-MS. Once consumption of the starting material and formation of the mono-alkynylated product appear to be complete, work up the reaction immediately.[10]
-
Question 5: A black precipitate (palladium black) has formed in my reaction flask. What does this mean?
Answer: The formation of a black precipitate is almost certainly "palladium black," which is finely divided, agglomerated, and catalytically inactive Pd(0) metal.[1] This indicates that the palladium catalyst has come out of the catalytic cycle and decomposed.
-
Causes: Common causes include impurities in the reagents or solvents, the presence of oxygen, or excessively high reaction temperatures.[1] Certain solvents, like THF, can sometimes promote this decomposition.[13]
-
Action: Once a significant amount of palladium black has formed, the reaction will likely stop. The best course of action is to restart the reaction, paying meticulous attention to the purity of reagents, solvent quality, degassing, and temperature control. Using a more robust ligand that better stabilizes the Pd(0) intermediate can also prevent this issue.
The Sonogashira Catalytic Cycle
Understanding the mechanism is key to effective troubleshooting. The process involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[6][7]
Frequently Asked Questions (FAQs)
-
Q: How does the fluorine substituent at the 5-position affect the reaction?
-
A: Fluorine is an electron-withdrawing group. This property generally increases the reactivity of the aryl halide towards oxidative addition, which is often the rate-limiting step.[11] Therefore, the fluorine atom in this compound should make both the C-I and C-Br bonds more susceptible to reaction compared to a non-fluorinated analogue. However, this electronic effect does not override the inherent reactivity difference between iodine and bromine, so selectivity for the C-I bond is maintained.
-
-
Q: Can the pyridine nitrogen interfere with the palladium catalyst?
-
A: Yes, the lone pair on the pyridine nitrogen can coordinate to the palladium center.[10][17] This can sometimes inhibit catalysis by occupying a coordination site needed for the oxidative addition or other steps. In most cases for standard pyridine substrates, the reaction proceeds efficiently. However, if you suspect catalyst inhibition, switching to a ligand system with bulkier ligands (e.g., t-butyl phosphines or NHCs) can disfavor this unproductive coordination and improve catalytic turnover.
-
-
Q: Is a copper co-catalyst always necessary?
-
A: No. While the "classic" Sonogashira protocol uses a copper(I) co-catalyst, numerous "copper-free" methods have been developed.[16] These are often preferred to avoid the common side reaction of alkyne homocoupling (Glaser coupling).[1] Copper-free reactions may require more active catalyst systems, different bases (e.g., piperidine, DBU), or slightly elevated temperatures to achieve comparable reaction rates.
-
Systematic Troubleshooting Workflow
When a reaction fails, a systematic approach is more effective than random changes. Use the following workflow to diagnose the issue.
Experimental Protocols
Protocol 1: General Procedure for Selective Mono-alkynylation of this compound
This protocol is designed to favor selective coupling at the C-4 (iodo) position.
Table 3: Benchmark Protocol Parameters
| Component | Stoichiometry | Example Amount (for 1 mmol scale) | Purpose |
|---|---|---|---|
| This compound | 1.0 equiv | 304 mg | Aryl Halide Substrate |
| Terminal Alkyne | 1.1 equiv | 1.1 mmol | Coupling Partner |
| PdCl₂(PPh₃)₂ | 2 mol % | 14 mg | Palladium Precatalyst |
| Copper(I) Iodide (CuI) | 4 mol % | 7.6 mg | Co-catalyst |
| Triethylamine (Et₃N) | 3.0 mL / mmol | 3.0 mL | Base and Co-solvent |
| Tetrahydrofuran (THF) | 5.0 mL / mmol | 5.0 mL | Solvent |
| Atmosphere | Inert | Argon or Nitrogen | Prevent O₂ contamination |
| Temperature | Room Temp. | ~20-25 °C | Ensure Chemoselectivity |
| Time | 2-12 h | Monitor by TLC/LC-MS | Reaction duration |
Step-by-Step Methodology:
-
Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), PdCl₂(PPh₃)₂ (0.02 equiv), and CuI (0.04 equiv).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent/Base Addition: Under a positive pressure of inert gas, add anhydrous, degassed THF (5 mL/mmol) followed by anhydrous, degassed triethylamine (3 mL/mmol) via syringe.
-
Alkyne Addition: Add the terminal alkyne (1.1 equiv) dropwise via syringe.
-
Reaction: Stir the mixture at room temperature. Monitor the reaction's progress by taking small aliquots for TLC or LC-MS analysis every 1-2 hours. The reaction is typically complete when the starting material is consumed.
-
Workup: Once the reaction is complete, dilute the mixture with diethyl ether or ethyl acetate and filter it through a short pad of Celite® to remove catalyst residues and salts.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to isolate the desired 2-bromo-5-fluoro-4-(alkynyl)pyridine product.
Protocol 2: Rapid Catalyst/Ligand Screening
For particularly challenging alkynes or to improve yield, a small-scale screen can efficiently identify a better catalyst system.
Methodology:
-
Preparation: In a glovebox, prepare stock solutions of your substrate in THF, the alkyne in THF, and the base (e.g., Et₃N).
-
Array Setup: In an array of small reaction vials (e.g., 2 mL HPLC vials), add pre-weighed amounts of different palladium precatalysts and ligands (e.g., Pd₂(dba)₃ + XPhos, Pd(OAc)₂ + SPhos, an NHC-Pd catalyst). Aim for a consistent Pd loading (e.g., 2 mol %). Include a vial with your standard catalyst as a control.
-
Reaction Initiation: Add the substrate, base, and alkyne stock solutions to each vial. Seal the vials, remove them from the glovebox, and place them in a heating block set to the desired temperature (e.g., room temperature or 40°C).
-
Analysis: After a set time (e.g., 4 hours), quench a small aliquot from each vial and analyze by LC-MS to determine the relative conversion to the product. This will quickly identify the most promising catalyst system for a larger-scale reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]
- 8. gold-chemistry.org [gold-chemistry.org]
- 9. reddit.com [reddit.com]
- 10. benchchem.com [benchchem.com]
- 11. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 12. books.lucp.net [books.lucp.net]
- 13. reddit.com [reddit.com]
- 14. researchgate.net [researchgate.net]
- 15. depts.washington.edu [depts.washington.edu]
- 16. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Improving Solubility of Halogenated Pyridine Intermediates
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the solubility of halogenated pyridine intermediates. These compounds are critical building blocks in modern medicinal chemistry, but their physicochemical properties, particularly poor solubility, often present significant challenges during experimental workflows.[1][2][3] This resource is designed to provide both rapid solutions to common problems and deeper insights into the underlying chemical principles, empowering you to make informed decisions in the laboratory.
Frequently Asked Questions (FAQs)
This section addresses the most common initial queries encountered when working with halogenated pyridines.
Q1: My halogenated pyridine won't dissolve in a standard organic solvent (like DCM or Ethyl Acetate). What's the first thing I should check?
A: The first step is to consider the polarity and specific interactions. While pyridine itself is miscible with a broad range of solvents, adding halogens increases the molecule's lipophilicity and can alter its crystal lattice energy.[4][5] If dissolution is slow, gentle warming and sonication can help overcome the kinetic barrier. However, if the compound remains insoluble, it suggests a significant mismatch between the solute and solvent. The issue could be high crystal packing energy; in such cases, more disruptive methods may be needed. It's also crucial to ensure your starting material is pure and the solvent is anhydrous, as trace water can sometimes lead to the formation of less soluble hydrates or affect protonation states.[6]
Q2: How does the position and type of halogen (F, Cl, Br, I) affect the solubility of my pyridine intermediate?
A: The halogen's identity and position significantly influence the molecule's electronic distribution and intermolecular forces.[1] Generally, as you move down the group from F to I, the atom becomes larger and more polarizable. This can lead to stronger van der Waals forces and potentially stronger crystal packing, which may decrease solubility. Furthermore, heavier halogens like iodine can participate in "halogen bonding," a non-covalent interaction where the halogen acts as a Lewis acidic center (a σ-hole), which can influence interactions with solvents.[6][7][8] The position of the halogen relative to the nitrogen atom also alters the molecule's dipole moment and basicity, further impacting how it interacts with polar or protic solvents.
Q3: I managed to dissolve my compound by heating, but it crashed out of solution upon cooling. What does this mean and what should I do?
A: This indicates that you created a supersaturated solution. The thermal energy was sufficient to overcome the crystal lattice energy, but the solution is not thermodynamically stable at a lower temperature. This is a common problem with compounds that have low solubility but a high energy barrier to crystallization. To prevent this, avoid relying solely on heat. A better approach is to find a more suitable solvent system at your target temperature. Consider using a co-solvent mixture or one of the formulation strategies detailed in the troubleshooting guides below. If you must use this solvent, ensure the subsequent reaction or analysis is performed at the elevated temperature where the compound remains soluble.
Q4: Can I simply add acid to my aqueous mixture to dissolve my halogenated pyridine?
A: Yes, this is often a highly effective initial strategy. The nitrogen atom in the pyridine ring is basic (the pKa of its conjugate acid is typically around 5.2) and can be protonated by an acid.[5] This forms a pyridinium salt, which is an ionic species and therefore significantly more soluble in polar solvents like water.[9][10] This is a foundational principle for solubilizing basic compounds.[11][12] However, you must confirm that your compound is stable at a lower pH and that the resulting salt will not interfere with subsequent reaction steps.
In-Depth Troubleshooting Guides
When simple fixes are not enough, a systematic approach is required. The following guides provide structured methodologies for tackling persistent solubility issues.
Guide 1: Optimizing the Solvent System with Co-solvents
The most direct approach to improving solubility is to modify the solvent environment. Co-solvency involves blending a primary solvent (in which the compound is poorly soluble) with one or more miscible solvents (in which the compound is more soluble).[13][14][15]
The Causality: Co-solvents work by reducing the interfacial tension between the solute and the primary solvent.[13] For an aqueous system, a water-miscible organic co-solvent disrupts the hydrogen-bonding network of water, creating a less polar microenvironment that is more favorable for solvating a hydrophobic molecule like a halogenated pyridine.[16]
Troubleshooting Workflow:
-
Initial Screening: Test the solubility of your compound in a small panel of common, pharmaceutically acceptable co-solvents.
-
Binary System Titration: Select the most promising co-solvents and create binary mixtures with your primary solvent (e.g., water or a buffer) at varying concentrations (e.g., 10%, 25%, 50% v/v).
-
Ternary Systems (Advanced): For extremely challenging compounds, a mixture of three solvents can sometimes provide a synergistic effect that binary systems cannot. A common approach is a blend of water, a strong organic solvent (like PEG 400), and a bridging solvent (like ethanol).[17]
Data Summary: Common Co-solvents for Pharmaceutical Intermediates
| Co-solvent | Class | Typical Use Case | Key Considerations |
| Ethanol | Protic Solvent | General purpose, good for bridging polar & non-polar phases. | Volatile, may not be suitable for all reaction conditions. |
| Propylene Glycol (PG) | Diol | Less volatile than ethanol, commonly used in formulations.[15] | Can increase viscosity significantly at high concentrations. |
| Polyethylene Glycol 400 (PEG 400) | Polymer | Excellent solubilizer for highly lipophilic compounds.[16][17] | High viscosity; may require heating to handle easily. |
| Dimethyl Sulfoxide (DMSO) | Aprotic Polar | Powerful solvent, dissolves a very wide range of compounds. | High boiling point, can be difficult to remove, and can interfere with some assays/reactions. |
| Glycerin | Polyol | Non-toxic, often used in final formulations.[15] | Very high viscosity. |
Logical Workflow for Co-Solvent Selection
Guide 2: Leveraging Basicity via pH Modification
The basic nitrogen atom of the pyridine ring provides a convenient chemical "handle" for solubility manipulation in aqueous or protic environments.
The Causality: According to Le Châtelier's principle, in an acidic solution, the equilibrium between the neutral pyridine (Py) and its protonated form (PyH⁺) will shift towards the protonated species.[10] This ionic salt (PyH⁺A⁻, where A⁻ is the counter-ion from the acid) engages in strong ion-dipole interactions with water, dramatically increasing solubility.[9]
Troubleshooting Workflow:
-
Determine Target pH: First, consider the pH constraints of your experiment. Will a low pH quench your reaction or harm your cells?
-
Acid Selection: For simple solubilization, common inorganic acids like HCl or H₂SO₄ are effective. For biological applications or systems sensitive to chloride, consider using organic acids like citric acid or methanesulfonic acid.
-
pH Titration: Prepare a suspension of your compound in the aqueous medium. Slowly add a dilute acid solution dropwise while monitoring for dissolution. Record the pH at which the compound fully dissolves. This is the minimum pH required for solubility.
-
Buffer Selection: Once the target pH is known, prepare a buffer at that pH to maintain a stable environment and prevent the compound from precipitating if the pH drifts.
Mechanism of pH-Dependent Solubilization
References
- 1. nbinno.com [nbinno.com]
- 2. Selective Halogenation of Pyridines Using Designed Phosphine Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Halogenation of the 3-position of pyridines through Zincke imine intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. Pyridine [chemeurope.com]
- 6. Halogen bonding and mechanochemistry combined: synthesis, characterization, and application of N -iodosaccharin pyridine complexes - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D3QO01512B [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. fiveable.me [fiveable.me]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. How does pH affect solubility? - askIITians [askiitians.com]
- 13. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 14. Co-solvency | PPTX [slideshare.net]
- 15. Cosolvent - Wikipedia [en.wikipedia.org]
- 16. bepls.com [bepls.com]
- 17. pnrjournal.com [pnrjournal.com]
Minimizing homocoupling in Sonogashira reactions of iodo-pyridines
Welcome to the Technical Support Center dedicated to navigating the complexities of Sonogashira cross-coupling reactions, with a specific focus on minimizing homocoupling when working with iodo-pyridine substrates. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic routes and troubleshoot common issues. The coordinating nature of the pyridine nitrogen can introduce unique challenges, and this resource aims to provide both fundamental understanding and practical, field-proven solutions.
Introduction: The Challenge of Homocoupling with Iodo-pyridines
The Sonogashira reaction is a powerful tool for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2][3] However, a persistent and often frustrating side reaction is the oxidative homocoupling of the terminal alkyne, commonly known as Glaser coupling, to form a symmetrical butadiyne.[1][4][5] This side reaction is particularly problematic as it consumes the often valuable alkyne starting material, reduces the yield of the desired product, and complicates purification.[6][7]
When working with iodo-pyridines, the lone pair of electrons on the pyridine nitrogen can coordinate to the metal catalysts (both palladium and copper), potentially altering their reactivity and promoting undesired pathways. This guide will provide a structured approach to understanding and mitigating these challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of alkyne homocoupling in Sonogashira reactions?
A1: The primary cause of alkyne homocoupling, or Glaser coupling, is the presence of a copper(I) co-catalyst in an oxygen-containing environment.[1][4][5][8] The copper(I) species reacts with the terminal alkyne to form a copper acetylide intermediate. In the presence of an oxidant, typically molecular oxygen, this intermediate can undergo oxidative dimerization to yield the butadiyne homocoupling product.[4][9]
Q2: Why is homocoupling sometimes more pronounced with iodo-pyridine substrates?
A2: While not always the case, increased homocoupling with iodo-pyridines can be attributed to the coordinating ability of the pyridine nitrogen. The nitrogen can interact with the palladium and/or copper centers, potentially slowing down the desired cross-coupling catalytic cycle. If the rate of the Glaser coupling pathway, which is dependent on the copper acetylide concentration and oxygen, becomes competitive with the cross-coupling, a higher proportion of the homocoupled product will be observed.
Q3: What is the most effective general strategy to minimize homocoupling?
A3: The most effective and widely adopted strategy is to perform the reaction under strictly copper-free conditions.[1][3][10][11] By eliminating the copper co-catalyst, the primary pathway for Glaser coupling is removed.[5][12] Numerous copper-free Sonogashira protocols have been developed that show excellent efficiency.[3][10][13]
Q4: Can I still use a copper co-catalyst and minimize homocoupling?
A4: Yes, while copper-free conditions are often preferred, you can minimize homocoupling in copper-catalyzed reactions by:
-
Rigorous Exclusion of Oxygen: This is the most critical factor.[1][5][14] Thoroughly degas all solvents and reagents (e.g., via freeze-pump-thaw cycles or by bubbling with an inert gas like argon or nitrogen) and maintain a strict inert atmosphere throughout the reaction.[8][15]
-
Slow Addition of the Alkyne: Adding the terminal alkyne slowly to the reaction mixture keeps its instantaneous concentration low, which disfavors the bimolecular homocoupling reaction.[5][7][14]
-
Using a Reducing Atmosphere: Some studies have shown that using a dilute hydrogen gas atmosphere (mixed with nitrogen or argon) can effectively reduce the amount of homocoupling to as low as 2%.[2][6]
Q5: How do the choice of base and solvent impact homocoupling?
A5: The base and solvent are critical parameters that can significantly influence the reaction outcome.[5][16]
-
Base: The base deprotonates the terminal alkyne. Amine bases like triethylamine (TEA) or diisopropylamine (DIPA) are common.[1] For copper-free systems, inorganic bases such as cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) are often effective.[12][17] The purity of amine bases is important, as their oxidation can negatively affect the reaction.[12]
-
Solvent: The solvent's polarity and coordinating ability can affect catalyst stability and reaction rates.[18] Acetonitrile has been found to be a good solvent for coupling reactions involving pyridine derivatives.[6] In some cases, using an amine base as the solvent can also suppress homocoupling.[15]
Troubleshooting Guide: Minimizing Homocoupling with Iodo-pyridines
This section provides a systematic approach to troubleshooting and optimizing your Sonogashira reaction.
| Observed Problem | Probable Cause(s) | Recommended Solutions & Rationale |
| High percentage (>10%) of alkyne homocoupling product. | 1. Oxygen contamination in a copper-catalyzed system.[1][8] 2. The rate of Glaser coupling is faster than the cross-coupling. 3. Sub-optimal choice of base or solvent. | Primary Action: Switch to a well-established copper-free protocol.[3][10][12] This eliminates the primary pathway for homocoupling. If using Copper: a. Improve degassing techniques for all reagents and solvents (3x freeze-pump-thaw cycles recommended).[14] b. Add the terminal alkyne via syringe pump over several hours to maintain a low concentration.[5][7] c. Screen different bases. For iodo-pyridines, consider a bulkier amine like diisopropylethylamine (DIPEA) or switch to an inorganic base in a copper-free system.[12] |
| Low or no conversion of iodo-pyridine starting material. | 1. Inactive catalyst. 2. Catalyst inhibition by the pyridine substrate. 3. Insufficiently reactive iodo-pyridine. 4. Incorrect temperature. | a. Use a fresh, high-purity palladium source. Pd(PPh₃)₄ is a common Pd(0) source, while PdCl₂(PPh₃)₂ is a stable Pd(II) precatalyst.[1] b. Consider using bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands, which can stabilize the catalyst and promote oxidative addition.[7][15] c. Increase the reaction temperature. While many Sonogashira reactions are run at room temperature, less reactive substrates may require heating.[16][19] |
| Formation of palladium black. | Catalyst decomposition. | a. This often indicates the reaction is not proceeding efficiently. Re-evaluate the ligand, solvent, and temperature. b. THF has been anecdotally reported to promote the formation of palladium black in some cases.[20] Consider alternative solvents like acetonitrile, DMF, or dioxane.[19] |
| Reaction is successful but requires high catalyst loading. | Partial catalyst deactivation or slow catalytic turnover. | a. Screen different phosphine ligands. The ligand choice is critical for stabilizing the active catalytic species.[7] b. Ensure the base is pure and anhydrous (if required). Impurities can act as catalyst poisons. c. For particularly challenging substrates, a higher catalyst loading (e.g., 5 mol%) might be necessary to overcome deactivation pathways.[15] |
Visualizing the Reaction: Catalytic Cycles and Troubleshooting
Understanding the mechanistic pathways is key to rational troubleshooting.
Sonogashira Catalytic Cycles
The diagram below illustrates the generally accepted dual catalytic cycles for the copper-catalyzed Sonogashira reaction, highlighting the point of entry for the undesired Glaser coupling side reaction.
Caption: The dual catalytic cycles of the Sonogashira reaction.
Troubleshooting Workflow
When encountering significant homocoupling, follow this systematic workflow to diagnose and solve the issue.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 4. books.rsc.org [books.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. depts.washington.edu [depts.washington.edu]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 11. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 12. benchchem.com [benchchem.com]
- 13. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. reddit.com [reddit.com]
- 20. reddit.com [reddit.com]
Technical Support Center: Strategies for Difficult Purification of Pyyridine Derivatives
Introduction: The Unique Challenges of Pyridine Purification
Welcome to the technical support center for the purification of pyridine derivatives. As a cornerstone heterocyclic scaffold in pharmaceuticals, agrochemicals, and materials science, pyridines are ubiquitous. However, their unique electronic and physical properties often present significant purification challenges. The basicity of the nitrogen lone pair, high polarity, potential for metal chelation, and tendency to form oils or hygroscopic salts can complicate standard purification protocols like chromatography and crystallization.
This guide provides a structured, problem-solving approach to these challenges. We will move from initial strategy selection to frequently asked questions and in-depth troubleshooting guides, complete with detailed experimental protocols. Our goal is to explain not just what to do, but why a particular strategy is effective, grounding our advice in the fundamental principles of organic chemistry.
Initial Assessment & Purification Strategy Selection
Before beginning any purification, a quick assessment of your crude material can save significant time and resources. The following workflow provides a decision-making framework for selecting an appropriate starting strategy.
Caption: Decision workflow for selecting a purification strategy.
Frequently Asked Questions (FAQs)
Q1: Why is my pyridine derivative streaking or "tailing" on a silica gel TLC plate?
A: This is the most common issue encountered. Peak tailing is primarily caused by the strong interaction between the basic nitrogen atom of the pyridine ring and the acidic silanol groups (Si-OH) on the surface of standard silica gel.[1][2] This interaction creates a secondary, non-ideal retention mechanism, causing the spot to elongate. Overloading the sample on the TLC plate can also lead to streaking.[1][3]
Quick Solution: Add a small amount of a competitive base to your eluent system. Typically, 0.5-2% triethylamine (Et₃N) or a few drops of ammonium hydroxide solution in the mobile phase will suffice.[2][4] These additives preferentially interact with the acidic silanol sites, effectively "masking" them from your pyridine derivative and resulting in sharper, more symmetrical spots.[1][2]
Q2: I used pyridine as a solvent in my reaction. How can I effectively remove it during workup?
A: Pyridine is water-miscible and can be difficult to remove completely by simple extraction with water. A highly effective method is to wash the organic layer with a dilute aqueous acid solution, such as 1M hydrochloric acid (HCl) or copper (II) sulfate solution. The acid protonates the pyridine, forming a water-soluble pyridinium salt that partitions into the aqueous layer.
Caution: Ensure your desired product is not acid-sensitive or basic itself, as it could be extracted along with the pyridine. If your product is acid-sensitive, multiple washes with brine or using azeotropic distillation with a solvent like toluene on a rotary evaporator are alternative strategies.
Q3: My purified pyridine derivative is a persistent oil and won't crystallize. What can I do?
A: Many pyridine derivatives are inherently low-melting or exist as oils at room temperature. If high purity has been confirmed by NMR and LC-MS, the oil may be the natural state of the compound. However, if you require a solid for handling or characterization, two strategies are highly effective:
-
Salt Formation: Convert the basic pyridine into a salt. Bubbling dry HCl gas through an anhydrous solution (e.g., in ether or EtOAc) or adding a solution of HCl in dioxane can precipitate the hydrochloride salt, which is often a stable, crystalline solid.[5][6] Other acids like p-toluenesulfonic acid (p-TsOH) can also be used.
-
Solvent Screening: If the freebase should be a solid, residual solvent or minor impurities may be inhibiting crystallization.[7] Ensure the product is as pure as possible, then perform a systematic solvent screen using a range of solvents from polar (e.g., ethanol, isopropanol) to non-polar (e.g., hexanes, toluene) and their mixtures. Techniques like slow evaporation, vapor diffusion, or scratch-and-seed can induce crystallization.
Q4: My pyridine N-oxide seems irreversibly stuck to the silica gel column. How can I elute it?
A: Pyridine N-oxides are significantly more polar and less basic (pKa of the conjugate acid is ~0.8) than their parent pyridines.[8] Their high polarity causes very strong adsorption to silica gel. To elute them, you need a highly polar mobile phase. A steep gradient up to 10-20% methanol in dichloromethane or ethyl acetate is often required. In some cases, adding a few drops of acetic acid to the mobile phase can help by competing for binding sites, though this should be done with caution. For particularly stubborn compounds, switching to a different stationary phase like alumina may be necessary.[7]
In-Depth Troubleshooting Guides
Problem 1: Poor Separation Between My Pyridine Derivative and a Similarly Polar Impurity
Symptom: On TLC, your product and an impurity have very similar Rf values (ΔRf < 0.1) in multiple solvent systems, leading to co-elution during column chromatography.
Causality: This occurs when the overall polarities of the two compounds are too close to be resolved by standard adsorption chromatography. The separation requires exploiting different intermolecular interactions.
Troubleshooting Steps:
-
Optimize the Mobile Phase:
-
Change Solvent Selectivity: Instead of just adjusting the eluent strength (e.g., increasing ethyl acetate in hexanes), change the nature of the solvents. Swap ethyl acetate for acetone, or hexanes for toluene. These solvents have different hydrogen bonding capabilities and π-π interaction potentials, which can alter the relative retention of your compounds.
-
Use Additives: A small change in mobile phase pH can sometimes dramatically affect the retention of one compound over another. Try adding 0.1% acetic acid or formic acid to the eluent (if your compound is stable) to see if it improves separation.
-
-
Change the Stationary Phase:
-
Alumina: If silica gel (acidic) fails, try neutral or basic alumina. The different surface chemistry can reverse the elution order or improve separation.
-
Reversed-Phase (C18): This is an excellent alternative that separates compounds based on hydrophobicity rather than polarity. Polar compounds elute first. Your pyridine derivative, being polar, will likely elute early, potentially separating it from a less polar impurity.
-
Ion-Exchange Chromatography: This technique is highly effective for separating charged or ionizable molecules.[9][10][11] Since your pyridine is basic, you can use a cation-exchange column.[11][12] The compound is loaded onto the column, impurities are washed away, and then the desired compound is eluted by increasing the salt concentration or changing the pH of the mobile phase.[10][13]
-
Problem 2: My Reaction Mixture Contains Residual Palladium Catalyst After a Cross-Coupling Reaction.
Symptom: The purified product has a grey or black discoloration, and analysis (e.g., ICP-MS) shows palladium contamination, which is unacceptable for pharmaceutical applications.
Causality: Pyridine derivatives can act as ligands, strongly coordinating to transition metals like palladium. This chelation makes it difficult to remove the metal catalyst through standard chromatography or extraction, as the metal "travels" with the product.
Troubleshooting Steps:
-
Filtration through Celite: A simple first step is to dissolve the crude product in a suitable solvent and filter it through a thick pad of Celite.[14] This can remove a significant portion of the heterogeneous palladium catalyst.
-
Metal Scavengers: These are functionalized materials (often silica or polymer-based) that have a very high affinity for specific metals.
-
Thiol-Based Scavengers: Resins functionalized with thiol (-SH) groups are highly effective at binding palladium. The crude product solution is stirred with the scavenger resin for a few hours, and then the resin is simply filtered off.
-
Solid-Phase Extraction (SPE): Use a pre-packed cartridge containing a metal scavenger. The product solution is passed through the cartridge, and the palladium is selectively retained.
-
-
Activated Carbon Treatment: Stirring the crude product solution with activated carbon can also adsorb residual metal catalysts. However, be aware that this can sometimes lead to loss of the desired product due to non-specific adsorption.
| Method | Principle | Pros | Cons |
| Celite Filtration | Physical removal of particulates | Simple, fast, inexpensive | Only effective for heterogeneous catalysts; may not remove soluble species.[14] |
| Thiol Scavenger Resin | Covalent-like binding to Pd | High selectivity, high efficiency | More expensive, requires optimization of contact time |
| Activated Carbon | Adsorption | Inexpensive, readily available | Non-specific, can lead to product loss; may require screening |
Problem 3: The Compound is Highly Water-Soluble, Making Extraction from an Aqueous Reaction Mixture Difficult.
Symptom: After quenching a reaction in water, your polar pyridine derivative refuses to partition into common organic solvents like ethyl acetate or dichloromethane, leading to very low recovery.
Causality: The presence of multiple polar functional groups (e.g., hydroxyls, carboxylates) in addition to the pyridine nitrogen can render the molecule highly soluble in water.
Troubleshooting Steps:
-
Salting Out: Saturate the aqueous layer with an inorganic salt like sodium chloride (NaCl) or potassium carbonate (K₂CO₃).[15] This decreases the solubility of the organic compound in the aqueous phase and promotes its partitioning into the organic layer. Potassium carbonate is particularly effective as it also acts as a base, ensuring the pyridine nitrogen is not protonated.[15]
-
Continuous Liquid-Liquid Extraction: For very challenging cases, a continuous extractor (e.g., a Soxhlet-type apparatus for liquid-liquid extraction) can be used. This technique repeatedly extracts the aqueous layer with fresh organic solvent over an extended period, allowing for the efficient recovery of even sparingly soluble compounds.
-
Solvent Choice: Use more polar organic solvents for the extraction. Solvents like n-butanol can be more effective than ethyl acetate for extracting highly polar compounds from water.
-
Evaporation and Re-dissolution: If the compound is stable and non-volatile, the water can be removed under high vacuum (lyophilization or rotary evaporation with a high-vacuum pump). The resulting solid residue can then be triturated or chromatographed.
Detailed Experimental Protocols
Protocol A: Optimized Column Chromatography for Basic Pyridines
This protocol is designed to mitigate peak tailing on silica gel.
-
Slurry Preparation: In a beaker, prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexanes). Add triethylamine (Et₃N) to the slurry to constitute 1-2% of the total solvent volume. Stir for 5 minutes. This pre-treats the silica, deactivating the acidic sites.[16]
-
Column Packing: Pour the slurry into your column and allow it to pack under gravity or with gentle pressure.
-
Equilibration: Run 2-3 column volumes of your starting eluent (e.g., 98:2 Hexanes:EtOAc containing 1% Et₃N) through the packed column to ensure it is fully equilibrated.
-
Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or a slightly stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel (~1-2 times the mass of your crude product). Evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the column.
-
Elution: Begin elution with your starting mobile phase, ensuring that 1% Et₃N is maintained in all eluent mixtures. Gradually increase the polarity (gradient elution) to elute your compound.[16] Collect fractions and analyze by TLC.
Protocol B: Purification via Hydrochloride Salt Formation & Recrystallization
This protocol is ideal for converting a pyridine-containing oil or an impure solid into a crystalline, easily handled salt.
-
Dissolution: Dissolve the crude pyridine derivative (1.0 g) in a minimal amount of a dry, non-protic solvent in which the freebase is soluble but the salt is not. Anhydrous diethyl ether or ethyl acetate (20-30 mL) are common choices.
-
Precipitation: While stirring the solution, slowly bubble dry HCl gas through it. Alternatively, add a commercially available solution of 2M HCl in diethyl ether dropwise. A precipitate (the pyridinium hydrochloride) should form immediately.[5][6] Continue addition until no further precipitation is observed.
-
Isolation: Collect the solid salt by vacuum filtration. Wash the filter cake with a small amount of cold, dry diethyl ether to remove non-basic impurities.
-
Recrystallization: If the salt requires further purification, recrystallize it from a suitable solvent system, such as ethanol/ether or chloroform/ethyl acetate.[5] Dissolve the salt in a minimum amount of the hot, more polar solvent (e.g., ethanol) and then slowly add the less polar solvent (e.g., ether) until the solution becomes cloudy. Allow it to cool slowly to form pure crystals.
-
Free-Basing (Optional): To recover the purified neutral pyridine, dissolve the salt in water, basify the solution with a base like NaHCO₃ or K₂CO₃, and extract the freebase into an organic solvent.[15] Dry the organic layer (e.g., over Na₂SO₄), filter, and remove the solvent in vacuo.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. chembam.com [chembam.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. Pyridine hydrochloride | 628-13-7 [chemicalbook.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. Pyridine-N-oxide - Wikipedia [en.wikipedia.org]
- 9. Exploring the Principle of Ion Exchange Chromatography and Its Applications | Technology Networks [technologynetworks.com]
- 10. microbenotes.com [microbenotes.com]
- 11. Ion chromatography - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. bio-rad.com [bio-rad.com]
- 14. researchgate.net [researchgate.net]
- 15. Sciencemadness Discussion Board - Pyridine from Pyridine hydrochloride - Powered by XMB 1.9.11 [sciencemadness.org]
- 16. Purification [chem.rochester.edu]
Validation & Comparative
A Comparative Guide to the Reactivity of C-I vs. C-Br Bonds in 2-Bromo-5-fluoro-4-iodopyridine
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the strategic functionalization of polyhalogenated heterocycles is a cornerstone for the construction of complex molecular architectures. The molecule 2-bromo-5-fluoro-4-iodopyridine stands as a versatile building block, offering multiple reaction sites for sequential chemical transformations. This guide provides an in-depth comparison of the reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds within this substrate, supported by theoretical principles and practical experimental data. Our focus is to equip researchers, scientists, and drug development professionals with the knowledge to harness the differential reactivity of these halogens in palladium-catalyzed cross-coupling reactions.
The Underlying Principles: A Tale of Two Halogens
The selective functionalization of molecules like this compound hinges on the inherent differences in the physicochemical properties of the C-I and C-Br bonds. The primary determinant of their reactivity in the context of cross-coupling reactions is the bond dissociation energy (BDE). The C-I bond is significantly weaker than the C-Br bond, making it more susceptible to cleavage.[1][2] This disparity in bond strength is a direct consequence of the larger atomic radius of iodine and the longer, more diffuse orbital overlap with carbon compared to bromine.
| Bond | Approximate Bond Dissociation Energy (kJ/mol) |
| C-I | ~228 |
| C-Br | ~275-305 |
| C-Cl | ~330 |
| C-F | ~439 |
| (Note: Exact BDE values can vary based on the molecular environment) |
This fundamental difference in bond energy dictates the kinetics of the crucial oxidative addition step in palladium-catalyzed cross-coupling reactions.[1][3] Oxidative addition, the rate-determining step in many of these catalytic cycles, involves the insertion of the palladium(0) catalyst into the carbon-halogen bond.[4] The lower energy barrier for the cleavage of the C-I bond results in a faster rate of oxidative addition at the C-4 position of this compound compared to the C-2 position (C-Br bond).[1]
The electronic environment of the pyridine ring also plays a role. As a π-deficient system, the electron density is inductively withdrawn by the electronegative nitrogen atom, particularly affecting the C2 (ortho) and C4 (para) positions.[5] This increased electrophilicity at these positions generally favors oxidative addition.[5]
Visualizing the Reactivity Hierarchy
The logical flow for selective cross-coupling on this compound is dictated by the relative bond strengths.
Caption: Relationship between bond strength and selective reactivity.
Experimental Validation: Comparative Cross-Coupling Reactions
To empirically demonstrate the differential reactivity, we present standardized protocols for three widely utilized palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. These protocols are designed to selectively functionalize the C-4 position (C-I) of this compound while leaving the C-2 position (C-Br) intact for potential subsequent transformations.
Experimental Workflow Overview
The general workflow for these selective cross-coupling reactions is outlined below. Careful control of reaction conditions, such as temperature and reaction time, is crucial to ensure high selectivity.[6]
Caption: General experimental workflow for selective cross-coupling.
Suzuki-Miyaura Coupling: Formation of C-C Bonds
The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between an organohalide and an organoboron compound.[7][8]
Protocol:
-
Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a suitable base such as K₂CO₃ (2.0 equiv.).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.[1]
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst, for instance, Pd(PPh₃)₄ (0.03 equiv.).[1]
-
Solvent Addition: Add a degassed solvent mixture, such as 1,4-Dioxane/Water (4:1 v/v), via syringe.[1]
-
Reaction: Heat the mixture to 80-90 °C with vigorous stirring.
-
Monitoring and Workup: Monitor the reaction's progress using TLC or LC-MS. Upon completion (typically 4-12 hours), cool the reaction to room temperature, dilute with ethyl acetate, and wash with water.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
| Coupling Partner | Product | Approximate Yield (%) |
| Phenylboronic acid | 2-Bromo-5-fluoro-4-phenylpyridine | 85-95 |
| 4-Methoxyphenylboronic acid | 2-Bromo-5-fluoro-4-(4-methoxyphenyl)pyridine | 80-90 |
Sonogashira Coupling: Formation of C-C Triple Bonds
The Sonogashira coupling facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, employing both palladium and copper catalysts.[9][10] The reactivity trend for the halide is I > Br > Cl.[9][11]
Protocol:
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv.), and a copper(I) co-catalyst like CuI (0.05 equiv.).[12]
-
Solvent and Base: Add a degassed solvent (e.g., THF) and a suitable base, typically an amine such as triethylamine (Et₃N, 3.0 equiv.).[12]
-
Alkyne Addition: Add the terminal alkyne (1.1 equiv.) dropwise to the reaction mixture.
-
Reaction: Stir the mixture at room temperature.
-
Monitoring and Workup: Monitor the reaction by TLC or LC-MS. Once complete (usually 6-18 hours), filter the reaction mixture through a pad of celite, washing with the reaction solvent.
-
Purification: Concentrate the filtrate and purify the resulting residue by column chromatography.
| Coupling Partner | Product | Approximate Yield (%) |
| Phenylacetylene | 2-Bromo-5-fluoro-4-(phenylethynyl)pyridine | 80-90 |
| Ethynyltrimethylsilane | 2-Bromo-5-fluoro-4-((trimethylsilyl)ethynyl)pyridine | 75-85 |
Buchwald-Hartwig Amination: Formation of C-N Bonds
The Buchwald-Hartwig amination is a powerful method for constructing carbon-nitrogen bonds.[13][14] Similar to other cross-coupling reactions, the general reactivity order for the aryl halide is I > Br > Cl.[15]
Protocol:
-
Reaction Setup: In a glovebox or under an inert atmosphere, add a palladium precursor (e.g., Pd₂(dba)₃, 0.02 equiv.), a suitable ligand (e.g., Xantphos, 0.04 equiv.), and a base (e.g., Cs₂CO₃, 2.0 equiv.) to a Schlenk tube.
-
Substrate Addition: Add this compound (1.0 equiv.) and the desired amine (1.2 equiv.).
-
Solvent Addition: Add a degassed solvent, such as toluene.
-
Reaction: Seal the tube and heat the mixture with stirring to approximately 100-110 °C.
-
Monitoring and Workup: Monitor the reaction's progress via TLC or LC-MS. After completion (typically 12-24 hours), cool the mixture to room temperature, dilute with a suitable solvent, and filter through celite.
-
Purification: Concentrate the filtrate and purify the crude material by flash column chromatography.
| Coupling Partner | Product | Approximate Yield (%) |
| Morpholine | 4-(2-Bromo-5-fluoropyridin-4-yl)morpholine | 75-85 |
| Aniline | N-(2-Bromo-5-fluoropyridin-4-yl)aniline | 70-80 |
Conclusion
The differential reactivity of the C-I and C-Br bonds in this compound provides a reliable and predictable platform for selective, sequential cross-coupling reactions. The significantly lower bond dissociation energy of the C-I bond consistently directs initial functionalization to the C-4 position under carefully controlled palladium-catalyzed conditions. This foundational understanding, supported by the experimental protocols provided, enables chemists to strategically construct complex, highly substituted pyridine derivatives, which are invaluable in the fields of medicinal chemistry and materials science. By leveraging these principles, researchers can design efficient and elegant synthetic routes to novel molecules with tailored properties.
References
- 1. benchchem.com [benchchem.com]
- 2. chemguideforcie.co.uk [chemguideforcie.co.uk]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. mt.com [mt.com]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review | MDPI [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 15. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
A Comparative Guide to the Reactivity of 2-Bromo-5-fluoro-4-iodopyridine in Cross-Coupling Reactions
Introduction: The Strategic Advantage of Multi-Halogenated Pyridines
Dihalogenated and polyhalogenated pyridines are foundational building blocks in modern medicinal chemistry and materials science. Their utility stems from the presence of multiple synthetic handles that can be selectively functionalized, primarily through palladium-catalyzed cross-coupling reactions. This allows for the construction of complex, three-dimensional molecules with finely tuned electronic and steric properties.
Among these scaffolds, 2-Bromo-5-fluoro-4-iodopyridine stands out as a particularly versatile reagent. It incorporates three distinct halogen atoms, each with a different propensity for engaging in catalytic cycles. This guide provides a comprehensive comparison of the reactivity of this compound with other common dihalogenated pyridines in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. We will delve into the principles governing its reactivity, provide comparative experimental data from closely related systems, and offer detailed protocols to enable its effective use in research and development.
Synthesis and Spectroscopic Characterization
The synthesis of this compound is not widely documented, but a plausible route can be devised from commercially available precursors, such as 2-bromo-5-fluoropyridine. A common strategy for introducing substituents at the C4 position of a pyridine ring is through directed ortho-lithiation. However, with polyhalogenated systems, a competing reaction known as the "halogen dance" (a base-catalyzed intramolecular halogen migration) must be considered and carefully controlled, typically by using low temperatures and specific lithiating agents.[1]
A potential synthetic pathway could involve the directed ortho-lithiation of 2-bromo-5-fluoropyridine at the C3 position, followed by a halogen dance to the more thermodynamically stable C4-lithiated species, which is then trapped with an iodine electrophile.
Caption: Proposed synthetic pathway for this compound.
Predicted Spectroscopic Data
Accurate characterization is crucial for confirming the identity and purity of this compound. Based on data from analogous compounds like 2-bromo-5-fluoropyridine and 2-bromo-5-iodopyridine, the following spectroscopic data are predicted.[2][3][4][5]
| Technique | Predicted Data |
| ¹H NMR | δ 8.3-8.5 (s, 1H, H-6), 7.9-8.1 (d, 1H, H-3). Chemical shifts are influenced by the deshielding effects of the adjacent nitrogen and halogen atoms. |
| ¹³C NMR | C2 (~142 ppm), C3 (~125 ppm), C4 (~95 ppm, C-I bond), C5 (~158 ppm, d, ¹JCF ≈ 240 Hz), C6 (~150 ppm, d, ³JCF ≈ 5 Hz). The C-F coupling will be prominent. |
| ¹⁹F NMR | A single resonance in the typical range for fluoro-pyridines (-110 to -130 ppm), likely appearing as a doublet of doublets due to coupling with H-3 and H-6.[6][7] |
| Mass Spec. | C₅H₂BrFIN, MW: 301.88. Expected isotopic pattern for one bromine and one iodine atom. |
Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
The high utility of this compound stems from the predictable regioselectivity of its cross-coupling reactions. This selectivity is governed by the relative strengths of the carbon-halogen bonds.
Theoretical Framework: The Hierarchy of Halogen Reactivity
In palladium-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the organohalide to the Pd(0) catalyst. The activation energy for this step is inversely proportional to the C-X bond strength. The established order of reactivity is:
C-I > C-Br > C-Cl > C-F
This reactivity hierarchy is the primary determinant of regioselectivity in polyhalogenated systems.[8] For this compound, the C-I bond at the C4 position is significantly more reactive than the C-Br bond at the C2 position. The C-F bond is generally unreactive in these catalytic cycles. Consequently, under controlled conditions, cross-coupling reactions will occur almost exclusively at the C4 position. The electron-withdrawing fluorine atom at C5 is expected to increase the electrophilicity of the pyridine ring, potentially accelerating the rate of oxidative addition compared to non-fluorinated analogues.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. 2-Bromo-5-fluoropyridine(41404-58-4) 13C NMR [m.chemicalbook.com]
- 3. 2-Bromo-5-fluoropyridine(41404-58-4) 1H NMR spectrum [chemicalbook.com]
- 4. 2-Bromo-5-iodopyridine(73290-22-9) 1H NMR spectrum [chemicalbook.com]
- 5. 5-Bromo-2-fluoropyridine(766-11-0) 1H NMR [m.chemicalbook.com]
- 6. 19Flourine NMR [chem.ch.huji.ac.il]
- 7. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to Validating Novel Compounds from 2-Bromo-5-fluoro-4-iodopyridine
For researchers, scientists, and drug development professionals, the strategic construction of complex molecular architectures is paramount. Multi-halogenated heterocycles are invaluable scaffolds in this endeavor, offering multiple points for diversification. Among these, 2-Bromo-5-fluoro-4-iodopyridine has emerged as a superior building block due to the distinct and exploitable reactivity of its halogen substituents. This guide provides an in-depth technical comparison of this reagent against other alternatives, supported by experimental data, and outlines rigorous protocols for the synthesis and structural validation of novel compounds derived from it.
The cornerstone of this compound's utility lies in the differential reactivity of its carbon-halogen bonds in palladium-catalyzed cross-coupling reactions. The carbon-iodine (C-I) bond is significantly weaker than the carbon-bromine (C-Br) bond, leading to a predictable hierarchy of reactivity: I > Br > Cl.[1][2] This allows for selective functionalization at the C-4 position under milder conditions, while preserving the C-2 bromine for subsequent transformations. This inherent regioselectivity is a significant advantage over symmetrically halogenated or less differentiated pyridines, streamlining synthetic routes and improving overall yields.
Comparative Performance in Key Cross-Coupling Reactions
To objectively assess the advantages of this compound, its performance in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions is compared with alternative dihalogenated pyridines. The data consistently demonstrates superior regioselectivity and often higher yields for the iodo-containing substrate.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for forming C-C bonds. As shown in the table below, 2-bromo-4-iodopyridine demonstrates near-perfect regioselectivity for the C-4 position, a stark contrast to 2,4-dibromopyridine which yields a mixture of isomers, complicating purification and reducing the yield of the desired product.[1]
| Substrate | Coupling Partner | Catalyst System | Product(s) | Yield (%) | Regioselectivity (C4:C2) |
| 2-Bromo-4-iodopyridine | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 4-phenyl-2-bromopyridine | >95 | >99:1[1] |
| 2,4-Dibromopyridine | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 2-phenyl-4-bromopyridine & 4-phenyl-2-bromopyridine | 85 | 1:4[1] |
| 2-Chloro-4-iodopyridine | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 4-phenyl-2-chloropyridine | >90 | >99:1[1] |
Sonogashira Coupling
The Sonogashira coupling is the premier method for introducing alkynyl groups. 2-Bromo-4-iodopyridine again shows high efficiency and selectivity at the C-4 position. While 2,4-dichloropyridine can provide the C4-coupled product, it often requires more forcing conditions. 2,4-dibromopyridine is prone to forming product mixtures, including di-substituted pyridines.[1]
| Substrate | Coupling Partner | Catalyst System | Product | Yield (%) | Regioselectivity (C4:C2) |
| 2-Bromo-4-iodopyridine | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | 4-(phenylethynyl)-2-bromopyridine | >90 | >98:1[1] |
| 2,4-Dibromopyridine | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | Mixture of mono- and di-alkynylated products | Variable | Poor[1] |
| 2,4-Dichloropyridine | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | 4-(phenylethynyl)-2-chloropyridine | ~70 | >95:1[1] |
Buchwald-Hartwig Amination
In C-N bond formation, 2-bromo-4-iodopyridine maintains excellent regioselectivity, allowing for the clean introduction of an amino group at the 4-position.[1] In contrast, 2,4-dibromopyridine can lead to mixtures of mono- and di-aminated products.[1]
| Substrate | Amine | Catalyst System | Product | Yield (%) | Regioselectivity (C4:C2) |
| 2-Bromo-4-iodopyridine | Morpholine | Pd₂(dba)₃, BINAP, NaOtBu | 4-(morpholino)-2-bromopyridine | >90 | >99:1[1] |
| 2,4-Dibromopyridine | Morpholine | Pd₂(dba)₃, BINAP, NaOtBu | Mixture of mono- and di-aminated products | Variable | Poor[1] |
| 2-Chloro-4-iodopyridine | Morpholine | Pd₂(dba)₃, BINAP, NaOtBu | 4-(morpholino)-2-chloropyridine | >85 | >99:1[1] |
Experimental Protocols for Synthesis and Validation
Rigorous and reproducible experimental protocols are essential for validating these findings. The following sections provide detailed procedures for selective cross-coupling reactions and the subsequent structural elucidation of the resulting novel compounds.
General Workflow for Comparative Cross-Coupling Reactions
Caption: Experimental workflow for comparative cross-coupling reactions.
Protocol 1: Selective Suzuki-Miyaura Coupling at the C-4 Position
This protocol is designed for the selective arylation of this compound at the C-4 position.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.03 equiv)
-
K₂CO₃ (2.0 equiv)
-
1,4-Dioxane/Water (4:1 mixture, degassed)
-
Schlenk flask and magnetic stir bar
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, and K₂CO₃.
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Under a positive flow of the inert gas, add the Pd(PPh₃)₄ catalyst.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 90 °C and stir for 12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Selective Sonogashira Coupling at the C-4 Position
This protocol details the copper-catalyzed Sonogashira reaction for introducing an alkyne at the C-4 position.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.1 equiv)
-
PdCl₂(PPh₃)₂ (0.03 equiv)
-
CuI (0.05 equiv)
-
Triethylamine (Et₃N, anhydrous and degassed)
-
Tetrahydrofuran (THF, anhydrous and degassed)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous and degassed THF and Et₃N via syringe.
-
Add the terminal alkyne dropwise to the stirred solution.
-
Stir the reaction at room temperature for 16 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the residue by flash column chromatography.
Protocol 3: Selective Buchwald-Hartwig Amination at the C-4 Position
This protocol outlines the amination of the C-4 position, leaving the C-2 bromine intact.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (0.02 equiv)
-
BINAP (0.04 equiv)
-
NaOtBu (1.4 equiv)
-
Toluene (anhydrous and degassed)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In an oven-dried Schlenk flask under an inert atmosphere, combine Pd₂(dba)₃, BINAP, and NaOtBu.
-
Add the this compound and the amine.
-
Add anhydrous, degassed toluene via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, quench the reaction with saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Validating the Structure of Novel Compounds
Unambiguous structural confirmation is a critical step. A combination of analytical techniques provides a self-validating system for the novel compounds synthesized.
Decision-Making Workflow for Structural Validation
Caption: Decision-making process for structural validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the structure of organic molecules in solution. For derivatives of this compound, a suite of NMR experiments is essential.
-
¹H NMR: Provides information about the number and chemical environment of protons. In a 4-substituted-2-bromo-5-fluoropyridine, one would expect to see two distinct aromatic proton signals, often doublets due to H-F and H-H coupling.
-
¹³C NMR: Indicates the number of unique carbon environments. The carbon attached to the fluorine will show a large C-F coupling constant.
-
¹⁹F NMR: This is crucial for confirming the presence and environment of the fluorine atom. The chemical shift of the fluorine on the pyridine ring is sensitive to the substituent at the 4-position.[3]
-
2D NMR (COSY, HSQC, HMBC): These experiments are vital for unambiguously assigning proton and carbon signals and confirming the connectivity of the molecule. For instance, an HMBC experiment would show a correlation between the protons of the C-4 substituent and the C-4 and C-5 carbons of the pyridine ring, confirming the site of reaction.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the synthesized compound and can provide structural information through fragmentation patterns. The presence of bromine results in a characteristic M+2 isotopic peak with nearly equal intensity to the molecular ion peak, which is a key diagnostic feature.[4] Fragmentation may involve the loss of the bromine atom or cleavage of the newly formed bond at the C-4 position.
X-ray Crystallography
If a suitable single crystal of the novel compound can be obtained, X-ray crystallography provides unequivocal proof of its three-dimensional structure. This technique is the gold standard for structural determination and can reveal detailed information about bond lengths, bond angles, and stereochemistry.
Conclusion
This compound stands out as a highly versatile and efficient building block for the synthesis of complex, substituted pyridines. Its predictable regioselectivity in a range of palladium-catalyzed cross-coupling reactions offers a distinct advantage over other dihalogenated pyridines, enabling more streamlined and higher-yielding synthetic routes. The combination of robust synthetic protocols and a multi-faceted analytical approach, centered around NMR spectroscopy, provides a reliable framework for the synthesis and rigorous validation of novel compounds. This makes this compound an invaluable tool for researchers in drug discovery and materials science.
References
Benchmarking 2-Bromo-5-fluoro-4-iodopyridine: A Comparative Guide for Drug Discovery Synthesis
For researchers, scientists, and drug development professionals, the strategic construction of complex molecular architectures is paramount. Substituted pyridines are a cornerstone of modern medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] Among the vast array of available building blocks, polyhalogenated pyridines offer a powerful platform for sequential and regioselective functionalization. This guide provides an in-depth, objective comparison of 2-Bromo-5-fluoro-4-iodopyridine against key alternative dihalogenated pyridines. We will delve into its performance in cornerstone cross-coupling reactions, supported by experimental data, and elucidate the strategic advantages conferred by its unique substitution pattern.
The Strategic Advantage of this compound: A Tale of Three Substituents
The utility of this compound stems from the distinct and predictable reactivity of its three substituents. The foundational principle governing its application is the differential reactivity of the carbon-halogen bonds in palladium-catalyzed cross-coupling reactions. The generally accepted order of reactivity is C-I > C-Br > C-Cl, a trend inversely correlated with the carbon-halogen bond dissociation energies.[3] The weaker C-I bond undergoes oxidative addition to the palladium(0) catalyst much more readily than the stronger C-Br bond.[3][4]
This inherent reactivity hierarchy makes this compound an exceptional substrate for sequential cross-coupling, allowing for the selective introduction of a substituent at the 4-position while leaving the 2-bromo position intact for subsequent transformations.[4] This regioselectivity is crucial for the efficient and controlled synthesis of complex, unsymmetrically substituted pyridines, which is invaluable for structure-activity relationship (SAR) studies in drug discovery.[3]
Furthermore, the 5-fluoro substituent is not merely a passive spectator. Its high electronegativity influences the electronic properties of the pyridine ring, and its presence can offer significant advantages in a drug discovery context, such as enhancing metabolic stability by blocking potential sites of oxidation by cytochrome P450 enzymes.[5][6]
Comparative Performance in Key Cross-Coupling Reactions
To provide a clear and objective benchmark, this section compares the performance of this compound with that of its common, non-fluorinated, and mixed-halogenated analogues: 2,4-dibromopyridine , 2,4-dichloropyridine , and 2-chloro-4-iodopyridine . The data presented is a synthesis of typical results from the literature, designed to guide reaction planning and reagent selection.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds. For dihalogenated pyridines, achieving high regioselectivity is paramount to avoid complex product mixtures and simplify purification.
| Substrate | Coupling Partner | Catalyst System (Typical) | Product | Approx. Yield (%) | Regioselectivity (C4:C2) | Reference(s) |
| This compound | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 2-Bromo-5-fluoro-4-phenylpyridine | >90 | >99:1 | [4] |
| 2,4-Dibromopyridine | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 4-Bromo-2-phenylpyridine & 2-Bromo-4-phenylpyridine | 85 | 1:4 | [4] |
| 2,4-Dichloropyridine | Phenylboronic acid | Pd(OAc)₂/SPhos, K₃PO₄ | 2-Chloro-4-phenylpyridine | Moderate-High | C4-selective (ligand dependent) | [7] |
| 2-Chloro-4-iodopyridine | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 2-Chloro-4-phenylpyridine | >90 | >99:1 | [4] |
Expert Analysis: this compound and its chloro-iodo analogue demonstrate superior regioselectivity in Suzuki-Miyaura couplings, affording almost exclusive substitution at the C-4 position. This is a direct consequence of the high reactivity of the C-I bond. In contrast, 2,4-dibromopyridine often yields a mixture of regioisomers, which can significantly complicate downstream processing and reduce the overall yield of the desired product.[4] While C4-selectivity can be achieved with 2,4-dichloropyridine, it often requires more specialized and sterically hindered ligands.[7]
Sonogashira Coupling
The Sonogashira coupling is the premier method for introducing alkynyl functionalities, which are valuable isosteres and structural motifs in medicinal chemistry.
| Substrate | Coupling Partner | Catalyst System (Typical) | Product | Approx. Yield (%) | Regioselectivity | Reference(s) |
| This compound | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI, Et₃N | 2-Bromo-5-fluoro-4-(phenylethynyl)pyridine | ~90 | C4-selective | [3] |
| 2,4-Dibromopyridine | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI, Et₃N | Mixture of mono- and di-coupled products | Variable | Low | [3] |
| 2,4-Dichloropyridine | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI, Et₃N | 2-Chloro-4-(phenylethynyl)pyridine | Moderate | C4-selective | [3] |
| 2-Chloro-4-iodopyridine | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI, Et₃N | 2-Chloro-4-(phenylethynyl)pyridine | High | C4-selective | [8] |
Expert Analysis: this compound again demonstrates high efficiency and selectivity in the Sonogashira coupling, favoring reaction at the C-4 position.[3] 2,4-dibromopyridine is particularly problematic in this reaction, often leading to mixtures of mono- and di-substituted products, making it a less desirable substrate for selective functionalization.[3] 2,4-dichloropyridine can provide the C4-coupled product, but typically requires more forcing conditions than its iodo-containing counterparts.[3]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, which are ubiquitous in biologically active compounds.
| Substrate | Coupling Partner | Catalyst System (Typical) | Product | Approx. Yield (%) | Regioselectivity | Reference(s) |
| This compound | Morpholine | Pd₂(dba)₃, Xantphos, NaOtBu | 4-Morpholino-2-bromo-5-fluoropyridine | High | C4-selective | [9] |
| 2,4-Dibromopyridine | Morpholine | Pd₂(dba)₃, BINAP, NaOtBu | Mixture of mono- and di-aminated products | Variable | Low | [3] |
| 2,4-Dichloropyridine | Aniline | Pd(OAc)₂, XPhos, t-BuONa | 4-Chloro-N-phenylpyridin-2-amine | High | C2-selective | [3] |
| 2-Chloro-4-iodopyridine | Morpholine | Pd₂(dba)₃, Xantphos, NaOtBu | 4-Morpholino-2-chloropyridine | High | C4-selective | [9] |
Expert Analysis: In C-N bond formation, this compound continues to exhibit excellent regioselectivity for the C-4 position.[9] Similar to other cross-coupling reactions, 2,4-dibromopyridine can lead to mixtures of mono- and di-aminated products.[3] Interestingly, for 2,4-dichloropyridine, the Buchwald-Hartwig amination can be directed to the C-2 position, offering a complementary regioselectivity to the C-4 selective reactions of the iodo-substituted pyridines.[3] This highlights the nuanced interplay between halogen reactivity and positional activation on the pyridine ring.
The Impact of the 5-Fluoro Substituent
The presence of the fluorine atom at the 5-position of the pyridine ring in this compound provides distinct advantages for drug discovery and development:
-
Metabolic Stability: Fluorine substitution is a well-established strategy to block metabolic "soft spots" that are vulnerable to oxidation by cytochrome P450 enzymes.[6] By replacing a C-H bond with a much stronger C-F bond, the metabolic stability of the molecule can be significantly enhanced, potentially leading to improved pharmacokinetic profiles.[5][6]
-
Modulation of Physicochemical Properties: The introduction of a fluorine atom can alter a molecule's lipophilicity, acidity, and basicity.[10] These modifications can influence a drug candidate's solubility, membrane permeability, and binding affinity to its biological target.[11]
-
Enhanced Binding Interactions: Fluorine can participate in favorable non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, with biological targets, potentially increasing the potency and selectivity of a drug candidate.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for any comparative study. The following are representative procedures for the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, optimized for comparing the reactivity of dihalogenated pyridines.
General Workflow for Comparative Cross-Coupling Reactions```dot
Caption: Logical relationship governing selective coupling at the C-I bond.
Conclusion
This compound offers a distinct and superior advantage over other dihalogenated pyridines due to its inherent and predictable regioselectivity in a range of palladium-catalyzed cross-coupling reactions. The ability to selectively and efficiently functionalize the C-4 position in high yield makes it an invaluable tool for the synthesis of complex pyridine-containing molecules. For researchers in drug discovery and process development, the use of this compound can streamline synthetic routes, simplify purification processes, and accelerate the exploration of chemical space. The added benefit of the 5-fluoro substituent for potentially enhancing metabolic stability further solidifies its position as a strategic building block for the rapid identification and development of novel therapeutic agents.
References
- 1. lifechemicals.com [lifechemicals.com]
- 2. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pharmacyjournal.org [pharmacyjournal.org]
- 7. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nbinno.com [nbinno.com]
A Comparative Guide to Dihalogenated Pyridine Building Blocks: 2-Bromo-5-fluoro-4-iodopyridine vs. 2,5-dibromopyridine
In the intricate field of synthetic chemistry, particularly within drug discovery and materials science, the selection of the appropriate building block is a critical decision that dictates the efficiency, selectivity, and ultimate success of a synthetic campaign. Dihalogenated pyridines are foundational scaffolds, offering multiple reaction sites for the construction of complex molecular architectures.[1][2] This guide provides a deep, evidence-based comparison between two prominent dihalogenated pyridines: the highly functionalized 2-Bromo-5-fluoro-4-iodopyridine and the more traditional 2,5-dibromopyridine .
Our analysis moves beyond a simple cataloging of properties to explore the nuanced differences in reactivity that grant each molecule a distinct synthetic personality. We will dissect the causality behind their divergent behaviors in key transformations, supported by experimental data and detailed protocols, to empower researchers to make informed strategic decisions in their synthetic designs.
The Fundamental Arbitrator: Differential Halogen Reactivity
The synthetic utility of a polyhalogenated heterocycle is governed by the relative reactivity of its carbon-halogen bonds. This is where our two molecules of interest diverge most significantly, providing a clear basis for their selection in different synthetic scenarios.
This compound: A Scaffold for Precision
This tri-substituted pyridine is a modern, sophisticated building block designed for predictable, stepwise functionalization.[1] Its power lies in the pronounced reactivity gradient of its three halogen atoms, a direct consequence of fundamental principles of organometallic chemistry.[3]
-
C-I Bond: The carbon-iodine bond is the most labile and reactive site. In palladium-catalyzed cross-coupling reactions, the oxidative addition of the C-I bond to a Pd(0) center has a significantly lower activation energy than the C-Br bond.[1][4] This makes the 4-position the primary site for selective, high-yield functionalization under mild conditions.[5]
-
C-Br Bond: The carbon-bromine bond is substantially more robust than the C-I bond and will typically remain intact during the initial coupling at the 4-position. It serves as a secondary handle for a subsequent, often more forcing, cross-coupling reaction.
-
C-F Bond & Electronic Influence: The carbon-fluorine bond is generally inert to palladium-catalyzed cross-coupling conditions, making it a stable substituent.[6] However, the high electronegativity of the fluorine atom exerts a powerful inductive effect, modulating the electron density of the pyridine ring and influencing the reactivity of the other positions.[7]
This inherent, predictable regioselectivity makes this compound an invaluable tool for creating complex, unsymmetrically substituted pyridines with high fidelity, minimizing laborious purification of isomeric mixtures.[3]
2,5-dibromopyridine: A Workhorse with Nuanced Selectivity
2,5-Dibromopyridine is a widely used and cost-effective intermediate in the synthesis of pharmaceuticals, agrochemicals, and liquid crystals.[8][9][10] Unlike its tri-substituted counterpart, it presents the challenge and opportunity of differentiating between two C-Br bonds.
-
C2-Br vs. C5-Br: The bromine at the 2-position (α to the nitrogen) is generally more reactive than the bromine at the 5-position (β to the nitrogen). This is attributed to the electron-withdrawing nature of the pyridine nitrogen, which makes the C2 position more electrophilic and susceptible to oxidative addition or metal-halogen exchange.[11][12]
However, this selectivity is not absolute and can be highly dependent on the reaction conditions (catalyst, ligand, base, solvent), sometimes leading to mixtures of 2-substituted, 5-substituted, and 2,5-disubstituted products.[11][13] Achieving high regioselectivity often requires careful optimization or specific reaction types, such as Negishi couplings, which have shown good selectivity.[10]
Head-to-Head Comparison in Key Synthetic Transformations
The true measure of a building block's utility is its performance in the crucible of chemical reactions. Here, we compare the two pyridines in the most common and critical synthetic operations.
Palladium-Catalyzed Cross-Coupling Reactions
Cross-coupling reactions are the cornerstone of modern synthesis for forming C-C and C-N bonds. The performance of our two subject molecules in these reactions is a study in contrasts.
This compound consistently provides excellent regioselectivity, affording near-exclusive coupling at the C-4 (iodo) position.[3] This allows for a clean, predictable first functionalization, preserving the C-2 bromo position for a subsequent, different coupling reaction.
2,5-dibromopyridine , conversely, often yields a mixture of products. While reaction at the C-2 position is frequently favored, achieving high selectivity can be challenging and substrate-dependent, often necessitating extensive screening of reaction conditions.[14]
Table 1: Comparative Performance in Suzuki-Miyaura Coupling
| Substrate | Coupling Partner | Catalyst System | Regioselectivity | Typical Yield (Mono-adduct) | Reference |
| This compound | Phenylboronic Acid | Pd(PPh₃)₄, K₂CO₃ | >98% at C-4 | 85-95% | [3][4] |
| 2,5-dibromopyridine | Phenylboronic Acid | Pd(PPh₃)₄, K₂CO₃ | Mixture of C-2, C-5, and di-substituted | Variable | [13][15] |
| 2,5-dibromopyridine | Alkylzinc Chloride (Negishi) | Pd(dppf)Cl₂ | High for C-2 | Good | [10][11] |
The logical workflow for sequential functionalization clearly favors the iodo-substituted pyridine, as illustrated below.
Metal-Halogen Exchange
Metal-halogen exchange using organolithium reagents is a powerful method for generating nucleophilic pyridine species. Again, the halogen hierarchy dictates the outcome.
-
With This compound , lithium-halogen exchange will occur selectively at the most electropositive and polarizable iodine-bearing carbon (C-4).
-
With 2,5-dibromopyridine , the outcome is more complex. While exchange often favors the C-2 position, especially at low temperatures, prolonged reaction times or changes in solvent can lead to the thermodynamically more stable 5-lithiated species or di-lithiated intermediates.[12][16]
Experimental Protocols: A Self-Validating System
To provide a practical demonstration, we present a robust protocol for the selective Suzuki-Miyaura coupling at the C-4 position of this compound.
Protocol: Selective Suzuki-Miyaura Coupling
This protocol describes the selective coupling of an arylboronic acid to the C-4 position of this compound.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.5 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
-
1,4-Dioxane, anhydrous
-
Water, degassed
Procedure:
-
Vessel Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and anhydrous K₂CO₃ (2.5 equiv).
-
Catalyst Addition: Add the Pd(PPh₃)₄ catalyst (0.05 equiv).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon three times to ensure an oxygen-free environment. This step is critical as Pd(0) species are oxygen-sensitive.
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane and degassed water (e.g., a 4:1 v/v mixture) via syringe. The solvent must be thoroughly degassed to prevent catalyst deactivation.
-
Reaction: Heat the mixture to 90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS, checking for the consumption of the starting material.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine. The aqueous washes remove the inorganic base and salts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the pure 4-aryl-2-bromo-5-fluoropyridine.
Conclusion and Strategic Recommendations
The choice between this compound and 2,5-dibromopyridine is a strategic one, hinging on the specific goals of the synthesis.
-
Choose this compound when:
-
Predictable regioselectivity is paramount.
-
A stepwise, multi-functionalization strategy is required to build complex, unsymmetrical molecules.
-
Minimizing challenging isomeric purifications and maximizing yield of a single product is a priority.
-
The project is in later stages of drug discovery or process development where synthetic efficiency and reproducibility are critical.[1][3]
-
-
Choose 2,5-dibromopyridine when:
-
It is a cost-effective starting material for simpler, symmetrically substituted pyridines.[17]
-
The synthetic plan involves transformations where regiocontrol is inherently high (e.g., certain Negishi couplings) or not critical.[11]
-
The project is in the early exploratory phase, and the potential for isomeric mixtures is acceptable for initial screening.
-
Symmetrical 2,5-disubstitution is the desired outcome.
-
Ultimately, this compound represents a precision tool engineered for complex synthetic challenges, while 2,5-dibromopyridine remains a valuable and versatile, albeit less selective, workhorse in the chemist's arsenal.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. 2-Bromo-4-iodopyridine in Pharmaceutical and Agrochemical Research - ChemPacific [chempacific-zhejiang.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. 2,5-Dibromopyridine: Applications in Organic Chemistry and Green Synthesis_Chemicalbook [chemicalbook.com]
- 9. chemimpex.com [chemimpex.com]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. US6420565B2 - Process for making 2, 5-substituted pyridine - Google Patents [patents.google.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]
- 16. Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange [znaturforsch.com]
- 17. CN110759858A - Synthesis method of 2, 5-dibromopyridine - Google Patents [patents.google.com]
A Comparative Kinetic Analysis of Suzuki-Miyaura Reactions with Fluorinated Bromopyridines: A Guide for Researchers
In the landscape of modern medicinal chemistry, the incorporation of fluorine into heterocyclic scaffolds is a cornerstone strategy for modulating the pharmacokinetic and physicochemical properties of drug candidates. The pyridine ring, a ubiquitous motif in pharmaceuticals, is frequently fluorinated to enhance metabolic stability, binding affinity, and membrane permeability. The Suzuki-Miyaura cross-coupling reaction stands as a paramount tool for constructing the carbon-carbon bonds necessary to assemble these complex molecules.[1][2] However, the successful application of this reaction to fluorinated bromopyridines is not without its challenges, which include the potential for catalyst inhibition by the basic nitrogen atom and the profound electronic influence of the fluorine substituent(s).[3][4]
This guide provides a comprehensive framework for the kinetic analysis of Suzuki-Miyaura reactions involving fluorinated bromopyridines. By understanding the rate-determining steps and the factors that influence them, researchers can optimize reaction conditions, improve yields, and accelerate the drug discovery process. We will present a comparative study of differently fluorinated bromopyridine isomers, offering insights into how the position of the fluorine atom dictates reaction kinetics. This analysis is grounded in established mechanistic principles and supported by detailed experimental protocols.
The Mechanistic Landscape of the Suzuki-Miyaura Reaction
The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[2][5] The reaction is initiated by the oxidative addition of the aryl halide to a low-valent palladium(0) complex, forming a Pd(II) species. This is often the rate-determining step and is significantly influenced by the electronic properties of the aryl halide.[5] Subsequently, in the transmetalation step, the organic moiety from the organoboron reagent is transferred to the palladium center, a process facilitated by a base.[1][6] The final step, reductive elimination, regenerates the Pd(0) catalyst and forms the desired carbon-carbon bond.
Experimental Design: A Comparative Kinetic Study
To elucidate the impact of fluorine substitution on the kinetics of the Suzuki-Miyaura reaction, we propose a comparative study of the following substrates:
-
Substrate 1 (Control): 3-Bromopyridine
-
Substrate 2: 3-Bromo-2-fluoropyridine
-
Substrate 3: 3-Bromo-5-fluoropyridine
-
Substrate 4: 5-Bromo-2-fluoropyridine
This selection allows for a systematic evaluation of the electronic effects of a fluorine atom positioned either ortho or meta to the bromine and the pyridine nitrogen.
Rationale for Component Selection:
-
Catalyst System: A combination of Pd(OAc)₂ and a bulky, electron-rich phosphine ligand such as SPhos is chosen.[7] This type of ligand has demonstrated high activity for the coupling of heteroaryl halides, mitigating catalyst inhibition by the pyridine nitrogen.[3]
-
Boronic Acid Partner: Phenylboronic acid is selected as a standard coupling partner to ensure that any observed kinetic differences are primarily attributable to the bromopyridine substrate.
-
Base: K₂CO₃ is a moderately strong base that is effective in promoting transmetalation without causing significant side reactions.[8]
-
Solvent: A mixture of DMF/H₂O (95:5) provides a suitable medium for dissolving both the organic and inorganic reagents.[8]
Experimental Workflow
The following diagram outlines the general workflow for the kinetic experiments:
Figure 1: General workflow for the kinetic analysis of Suzuki-Miyaura reactions.
Detailed Experimental Protocol
-
Stock Solution Preparation: Prepare stock solutions of each bromopyridine substrate, phenylboronic acid, the palladium pre-catalyst (a 1:2 molar ratio of Pd(OAc)₂ to SPhos), and K₂CO₃ in the DMF/H₂O solvent system.
-
Reaction Setup: In a temperature-controlled reaction vessel equipped with a magnetic stirrer and an in-situ IR probe (or an automated sampling port for HPLC), add the solvent, followed by the phenylboronic acid, K₂CO₃, and the bromopyridine substrate.
-
Initiation and Monitoring: Allow the mixture to equilibrate to the desired reaction temperature (e.g., 80 °C). Initiate the reaction by adding the palladium pre-catalyst stock solution. Begin monitoring the reaction immediately. For in-situ IR, track the disappearance of a characteristic vibrational band of the bromopyridine and the appearance of a product band. For offline analysis, an automated system should be programmed to withdraw aliquots at regular intervals, quench them, and inject them into an HPLC.[9][10]
-
Data Acquisition: Collect data until the reaction reaches completion or for a predetermined period. Ensure a high density of data points in the initial phase of the reaction to accurately determine the initial rate.[10]
Data Presentation and Comparative Analysis
The kinetic data obtained from the experiments can be summarized in the following table:
| Substrate | Fluorine Position | Initial Rate (M/s) | Apparent Rate Constant (k_app, s⁻¹) |
| 3-Bromopyridine | None (Control) | R₁ | k₁ |
| 3-Bromo-2-fluoropyridine | Ortho to Bromine | R₂ | k₂ |
| 3-Bromo-5-fluoropyridine | Meta to Bromine | R₃ | k₃ |
| 5-Bromo-2-fluoropyridine | Ortho to Nitrogen | R₄ | k₄ |
Note: The values Rₓ and kₓ are placeholders for the experimentally determined data.
Interpretation of Kinetic Data: The Role of Fluorine
The anticipated kinetic trends can be rationalized by considering the electronic influence of the fluorine atom on the rate-determining oxidative addition step.
-
Electron-Withdrawing Effects: Fluorine is a highly electronegative atom, and its presence on the pyridine ring will decrease the electron density of the C-Br bond. This makes the carbon atom more electrophilic and, consequently, more susceptible to oxidative addition by the electron-rich Pd(0) catalyst.[5] Therefore, it is expected that all fluorinated substrates will exhibit faster reaction rates than the non-fluorinated control, 3-bromopyridine.
-
Positional Effects:
-
3-Bromo-2-fluoropyridine vs. 3-Bromo-5-fluoropyridine: In 3-bromo-2-fluoropyridine, the fluorine atom is ortho to the C-Br bond, exerting a strong through-space inductive effect that significantly polarizes the bond. In contrast, the fluorine in 3-bromo-5-fluoropyridine is meta to the C-Br bond, and its inductive effect is weaker. Consequently, the rate of oxidative addition, and thus the overall reaction rate, is expected to be faster for 3-bromo-2-fluoropyridine.
-
5-Bromo-2-fluoropyridine: In this isomer, the fluorine atom is ortho to the pyridine nitrogen. This positioning will have a pronounced effect on the basicity of the nitrogen atom, making it less likely to coordinate to and inhibit the palladium catalyst. This reduction in catalyst inhibition, coupled with the electron-withdrawing nature of the fluorine, is likely to result in a significantly enhanced reaction rate compared to the other substrates.
-
The Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction:
Figure 2: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Conclusion
This guide provides a systematic approach to the kinetic analysis of Suzuki-Miyaura reactions with fluorinated bromopyridines. By understanding the interplay between the electronic effects of fluorine and its position on the pyridine ring, researchers can make informed decisions in designing and optimizing synthetic routes to valuable fluorinated heterocyclic compounds. The experimental framework and interpretive principles outlined herein serve as a valuable resource for scientists and professionals in the field of drug development, enabling a more rational and efficient approach to the synthesis of next-generation pharmaceuticals.
References
- 1. wwjmrd.com [wwjmrd.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 4. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. vapourtec.com [vapourtec.com]
- 10. Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring - UBC Library Open Collections [open.library.ubc.ca]
A Comparative Guide to the Characterization of Impurities in the Synthesis of 2-Bromo-5-fluoro-4-iodopyridine
This guide provides an in-depth comparison of analytical methodologies for the identification and characterization of impurities generated during the synthesis of 2-Bromo-5-fluoro-4-iodopyridine, a critical halogen-rich intermediate in pharmaceutical development.[1][2] We will explore the causality behind experimental choices, present detailed protocols, and offer data-driven comparisons to assist researchers, scientists, and drug development professionals in establishing robust impurity control strategies.
The purity of active pharmaceutical ingredients (APIs) and their intermediates is paramount to drug safety and efficacy. Regulatory bodies, guided by the International Council for Harmonisation (ICH), mandate rigorous characterization of any impurity present at levels above specific thresholds.[3][4][5] For complex molecules like this compound, a multi-faceted analytical approach is not just recommended; it is essential for ensuring a comprehensive understanding of the impurity profile.
Synthetic Pathway and Potential Impurity Genesis
Understanding the synthetic route is the first step in predicting potential impurities. A plausible and common pathway to multi-halogenated pyridines involves sequential halogenation and functional group manipulation.
A likely synthesis for this compound could start from 2-amino-5-fluoropyridine. The process involves a diazotization followed by a Sandmeyer-type reaction to install the bromine, and a subsequent electrophilic iodination. Each step presents an opportunity for the formation of process-related impurities and by-products.
Caption: Proposed synthetic pathway and points of impurity introduction.
Based on this pathway, a range of impurities can be anticipated. These are classified according to ICH Q3A guidelines as organic impurities, which include starting materials, by-products, intermediates, and degradation products.[3][6]
| Impurity Type | Potential Structure/Identity | Origin |
| Starting Material | 2-Amino-5-fluoropyridine | Incomplete conversion in Step 1. |
| Intermediate | 2-Bromo-5-fluoropyridine | Incomplete iodination in Step 2. |
| By-product | Isomeric Iodo-pyridines (e.g., 3-iodo or 6-iodo) | Lack of complete regioselectivity during the iodination step.[7][8] |
| By-product | Di-iodinated or Di-brominated species | Over-halogenation due to harsh reaction conditions. |
| Reagent-Related | Residual Reagents, Ligands, and Catalysts | Carried over from the manufacturing process.[3] |
| Degradation Product | 2-Hydroxy-5-fluoro-4-iodopyridine | Hydrolysis of the bromo-group during aqueous workup or storage. |
A Comparative Analysis of Characterization Techniques
No single analytical technique can provide a complete impurity profile. A strategic combination of chromatographic separation and spectroscopic identification is required for comprehensive characterization.[][10]
| Technique | Primary Use | Strengths | Limitations |
| HPLC-UV | Quantification, Purity Assessment, Separation | Excellent for non-volatile and thermally stable compounds; robust and widely available.[][10] | Requires chromophores for UV detection; limited identification power alone. |
| LC-MS | Identification, Structure Confirmation | Provides molecular weight information for separated peaks, enabling rapid identification of known and unknown impurities.[11] | Ionization efficiency can vary; isomeric compounds may not be distinguishable by MS alone. |
| GC-MS | Volatile Impurity Analysis | High resolution for volatile and semi-volatile compounds; excellent for residual solvent analysis.[][12] | Not suitable for non-volatile or thermally labile compounds; potential for on-column degradation. |
| NMR Spectroscopy | Definitive Structure Elucidation | Unambiguously determines chemical structure and connectivity, including isomer identification.[13][14] | Lower sensitivity compared to MS; requires isolated/concentrated samples for unknown impurities. |
Experimental Protocols: A Self-Validating Workflow
To ensure trustworthiness, the analytical workflow must be a self-validating system. This involves a logical progression from initial detection to definitive identification, incorporating system suitability checks at each stage.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines [pubmed.ncbi.nlm.nih.gov]
- 3. database.ich.org [database.ich.org]
- 4. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 5. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. pharma.gally.ch [pharma.gally.ch]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Halogenation of the 3-position of pyridines through Zincke imine intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Analytical Methods for Profiling Impurities in Pharmaceuticals [wisdomlib.org]
- 11. tandfonline.com [tandfonline.com]
- 12. Gas chromatography/mass spectrometry analysis of components of pyridine temperature-programmed desorption spectra from surface of copper-supported catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 14. Essential Parameters for Structural Analysis and Dereplication by 1H NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Kinase Inhibitors Derived from Halopyridine Scaffolds
This guide provides an in-depth, objective comparison of the efficacy of kinase inhibitors derived from different halopyridine scaffolds. Designed for researchers, scientists, and drug development professionals, this document delves into the nuanced structure-activity relationships (SAR) governed by the position of halogen substitution on the pyridine ring. We will explore the causality behind experimental choices and present supporting data to illuminate the path toward designing more potent and selective kinase inhibitors.
Introduction: The Privileged Role of Halopyridines in Kinase Inhibition
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, making them a primary focus for drug discovery, particularly in oncology and immunology.[1] The pyridine ring is a well-established "privileged scaffold" in medicinal chemistry due to its ability to form key hydrogen bonds with the hinge region of the kinase ATP-binding pocket, mimicking the adenine moiety of ATP.[2] The introduction of halogen atoms (F, Cl, Br, I) to this scaffold is a common strategy to modulate a compound's physicochemical properties, including its potency, selectivity, and pharmacokinetic profile.[2] Halogen bonds, which are short-range molecular interactions, play a significant role in conferring specificity and affinity for halogenated inhibitors within this important class of enzymes.[3][4][5]
This guide will dissect the impact of halogen placement at the 2-, 3-, and 4-positions of the pyridine ring on the overall efficacy of the resulting kinase inhibitors.
Comparative Efficacy Analysis: Positional Isomers Matter
The location of the halogen substituent on the pyridine ring profoundly influences the inhibitor's interaction with the target kinase. This is due to the distinct electronic and steric environments created by each substitution pattern, which in turn affect the molecule's ability to form favorable interactions within the ATP-binding site.
2-Halopyridine Derivatives:
Derivatives of 2-aminopyridine have been investigated as potent kinase inhibitors.[6] A structure-activity relationship study of 3,5-diaryl-2-aminopyridine ALK2 inhibitors revealed that modifications to this scaffold could increase potency in kinase and cell-based assays.[6] For instance, a 2-methylpyridine derivative demonstrated a high degree of selectivity for ALK2 with low cytotoxicity, making it a promising template for preclinical development.[6]
3-Halopyridine Derivatives:
The 3-position of the pyridine ring is a common site for substitution in kinase inhibitor design. 3-cyanopyridine derivatives have shown significant cell-growth-inhibitory effects against various cancer cell lines.[7] For example, one such derivative displayed potent anti-proliferative activities against HCT116 and Huh7 cell lines and was able to bind to the ATP-binding site of VEGFR-2 kinase.[7]
Structure-activity relationship studies of isothiazolo[4,3-b]pyridines as dual inhibitors of the lipid kinases PIKfyve and PIP4K2C showed that the substitution on the pyridinyl ring at position 3 was critical.[8] The introduction of electron-donating groups, such as a methyl or methoxy group, on the 3-pyridinyl ring resulted in potent PIKfyve inhibitors with IC50 values in the low nanomolar range.[8]
4-Halopyridine Derivatives:
The 4-position of the pyridine ring also plays a crucial role in the design of potent kinase inhibitors. Neratinib, an irreversible pan-HER kinase inhibitor, contains a cyanopyridine component and has shown therapeutic effectiveness in HER-2-positive breast tumors.[7]
Quantitative Efficacy Summary
To provide a clear comparison, the following tables summarize the in vitro inhibitory activity of various pyridine analogues against their target kinases.
Table 1: PIM-1 Kinase Inhibitory Activity of Pyridine Analogues
| Compound ID | Chemical Series | Target Kinase | IC50 (µM) | Antitumor Activity (GI50, µM) |
| 5b | Pyridine | PIM-1 | 0.044 | 0.302 - 3.57 |
| 8d | Thieno[2,3-b]pyridine | PIM-1 | 0.019 | N/A |
| 10c | Pyridone | PIM-1 | 0.128 | N/A |
| 13h | S-phenacyl | PIM-1 | 0.479 | N/A |
| 15e | S-alkyl | PIM-1 | 0.083 | N/A |
Data synthesized from a comparative study on PIM-1 kinase inhibitors.[9]
Table 2: TYK2 Kinase Inhibitory Activity of an Acyl Pyridine Analogue
| Compound ID | Target Kinase | In Vitro Selectivity | In Vivo Efficacy Model | In Vivo Outcome |
| 12 | TYK2 (JH2 Domain) | Selective over other JAK family kinases | Mouse model of IL-23 induced skin inflammation | Significant reduction in ear thickness and inflammatory markers |
Data from a study on selective TYK2 inhibitors.[9]
Table 3: PIKfyve and PIP4K2C Inhibition by Isothiazolo[4,3-b]pyridines
| Compound | PIKfyve IC50 (nM) | PIP4K2C KD (nM) |
| 7i | 2 | 30 |
| 7l | 3 | 110 |
| RMC-113 | - | - |
Data from a structure-activity relationship study of isothiazolo[4,3-b]pyridines.[8]
Visualizing Kinase Inhibition
To better understand the mechanisms discussed, the following diagrams illustrate a generic kinase signaling pathway and a typical experimental workflow for evaluating kinase inhibitors.
Caption: A simplified diagram of the MAPK/ERK signaling cascade, a common target for kinase inhibitors.[1]
Caption: A generalized experimental workflow for an in vitro kinase inhibition assay.[10]
Experimental Protocols for Efficacy Evaluation
The following are detailed, step-by-step methodologies for key experiments used to evaluate the efficacy of kinase inhibitors.
1. In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a common method for determining the IC50 value of an inhibitor against a specific kinase.[10]
-
Objective: To quantify the concentration of a halopyridine-derived inhibitor required to inhibit 50% of the target kinase's activity.
-
Principle: The assay measures the amount of ATP remaining in the solution after a kinase reaction. The amount of ATP consumed is proportional to the kinase activity. A luminescent signal is generated, which is inversely correlated with kinase activity.
-
Materials:
-
Purified kinase enzyme
-
Kinase-specific peptide substrate
-
Halopyridine inhibitor (test compound)
-
ATP
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Kinase detection reagent (e.g., ADP-Glo™)
-
96-well or 384-well plates
-
Luminometer
-
-
Procedure:
-
Prepare a serial dilution of the halopyridine inhibitor in the assay buffer.
-
In a multi-well plate, add the kinase enzyme, peptide substrate, and the inhibitor at various concentrations. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Pre-incubate the plate to allow the inhibitor to bind to the enzyme.
-
Initiate the kinase reaction by adding a solution of ATP.
-
Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to allow for substrate phosphorylation.
-
Terminate the reaction by adding the first component of the kinase detection reagent, which depletes the remaining ATP.
-
Add the second component of the detection reagent to convert the generated ADP back to ATP and generate a luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
2. Cell-Based Proliferation Assay (e.g., BaF3 Cell Transformation Assay)
This protocol assesses the inhibitor's ability to inhibit cell growth driven by a specific kinase in a cellular context.[11]
-
Objective: To determine the GI50 (50% growth inhibition) or IC50 of a halopyridine inhibitor in a cell line whose proliferation is dependent on the target kinase.
-
Principle: BaF3 cells are dependent on the cytokine IL-3 for survival and proliferation.[11] When these cells are engineered to express an oncogenic (constitutively active) kinase, they can proliferate in the absence of IL-3.[11] An effective inhibitor of this kinase will block this IL-3-independent proliferation.[11]
-
Materials:
-
BaF3 cell line engineered to express the target kinase
-
Cell culture medium (e.g., RPMI-1640) with and without IL-3
-
Fetal bovine serum (FBS)
-
Halopyridine inhibitor
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
96-well cell culture plates
-
Luminometer
-
-
Procedure:
-
Culture the engineered BaF3 cells in a medium containing IL-3.
-
Wash the cells to remove IL-3 and resuspend them in a medium without IL-3.
-
Seed the cells into a 96-well plate.
-
Add the halopyridine inhibitor at various concentrations to the wells. Include a positive control (no inhibitor) and a negative control (cells in a medium with IL-3 and no inhibitor).
-
Incubate the plate for a period that allows for multiple cell divisions (e.g., 48-72 hours).
-
Add the cell viability reagent to each well. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP, which is an indicator of the number of viable cells.
-
Measure the luminescence using a plate reader.
-
Calculate the percent growth inhibition for each inhibitor concentration and determine the GI50 or IC50 value.
-
Conclusion and Future Perspectives
The strategic placement of halogens on a pyridine scaffold is a powerful tool in the design of potent and selective kinase inhibitors. As demonstrated, the position of the halogen significantly impacts the inhibitor's efficacy by influencing its interactions within the kinase's ATP-binding pocket. While this guide provides a comparative overview, the optimal substitution pattern is ultimately target-dependent. Future research will continue to unravel the intricate structure-activity relationships of halopyridine-based inhibitors, leading to the development of next-generation targeted therapies with improved efficacy and safety profiles.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. The role of halogen bonding in inhibitor recognition and binding by protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The role of halogen bonding in inhibitor recognition and binding by protein kinases. | Semantic Scholar [semanticscholar.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. reactionbiology.com [reactionbiology.com]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 2-Bromo-5-fluoro-4-iodopyridine
For laboratory professionals engaged in pharmaceutical research, drug development, and complex chemical synthesis, the responsible management of chemical waste is a cornerstone of a safe and ethical research environment. This guide provides an in-depth, procedural framework for the proper disposal of 2-Bromo-5-fluoro-4-iodopyridine, a highly functionalized halogenated pyridine. Adherence to these protocols is essential for ensuring personnel safety, maintaining regulatory compliance, and protecting the environment.
Part 1: Hazard Assessment and Immediate Safety Protocols
Due to its structure, this compound is presumed to possess toxicological properties similar to other halogenated pyridines. These compounds are often harmful if swallowed, cause skin and eye irritation, and may lead to respiratory irritation.[1][2][3] Therefore, rigorous safety precautions are not merely recommended; they are imperative.
Personal Protective Equipment (PPE)
A non-negotiable aspect of handling this compound is the use of appropriate PPE to create a barrier between the researcher and the chemical.[4][5]
| PPE Item | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a full-face shield.[6][7] | Protects against splashes and airborne particles that could cause serious eye damage.[3] |
| Hand Protection | Chemically resistant gloves, such as nitrile or neoprene.[4][6] | Prevents skin contact, which can lead to irritation and potential absorption of the chemical.[2] |
| Body Protection | A lab coat or a chemical-resistant apron, worn over full-length pants and closed-toe shoes.[6] | Minimizes the risk of skin exposure from spills or splashes. |
| Respiratory | All handling and disposal procedures should be conducted within a certified chemical fume hood.[4][6] | The compound may be volatile or form dust, and inhalation can cause respiratory tract irritation.[1] A fume hood provides essential ventilation. |
First-Aid Measures in Case of Exposure
In the event of accidental exposure, immediate and appropriate first-aid is critical.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek prompt medical attention.[3][6]
-
Skin Contact: Remove all contaminated clothing and wash the affected skin area with soap and plenty of water for at least 15 minutes. If irritation develops or persists, seek medical attention.[2][6]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek immediate medical help.[2][3][8]
-
Ingestion: Do not induce vomiting. Rinse the mouth thoroughly with water and seek immediate medical attention.[6][8]
Part 2: Step-by-Step Disposal Protocol
The disposal of this compound must be managed as a hazardous waste stream. As a polyhalogenated organic compound, it is subject to stringent regulations, including those set forth by the Environmental Protection Agency (EPA).[9][10]
Waste Characterization and Segregation
-
Classify as Hazardous Waste : All waste containing this compound, including pure compound, reaction mixtures, and contaminated materials (e.g., weigh boats, gloves, paper towels), must be classified as hazardous chemical waste.[11][12]
-
Segregate Waste Streams : This compound is a halogenated organic waste. It must be collected in a dedicated waste container, separate from non-halogenated organic waste, aqueous waste, and solid waste. This segregation is crucial for proper final disposal, as different waste streams require different treatment methods.[6]
-
Check for Incompatibilities : Store this waste away from strong oxidizing agents and strong bases to prevent potentially violent reactions.[13]
Waste Collection and Labeling
-
Select the Correct Container : Use a sealable, chemically compatible container for waste collection. The container should be in good condition, with no leaks or cracks.[5][13] A secondary container is recommended to mitigate any potential spills.[12]
-
Proper Labeling : The waste container must be clearly and accurately labeled as soon as the first drop of waste is added. The label must include:
Storage and Accumulation
-
Designated Area : Store the waste container in a designated satellite accumulation area within the laboratory. This area should be under the direct control of laboratory personnel and situated away from general work areas.[12]
-
Secure Containment : Keep the waste container tightly sealed at all times, except when adding waste.[12][13] This minimizes the release of vapors and prevents spills.
-
Adhere to Limits : Be aware of and comply with institutional and regulatory limits on the quantity of hazardous waste that can be accumulated in a satellite area and the time frame for its removal.[12]
Final Disposal
-
Professional Disposal Service : The final disposal of this compound must be handled by a licensed environmental waste management company or through your institution's Environmental Health and Safety (EHS) department.[5][6]
-
Incineration : The most common and effective disposal method for halogenated organic compounds is high-temperature incineration in a facility equipped with scrubbers to neutralize the acidic gases (e.g., HBr, HF, HI) produced during combustion.[9][11]
-
Documentation : Maintain meticulous records of the waste generated, including the chemical name, quantity, and disposal date, as required by your institution and regulatory agencies.[12]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. echemi.com [echemi.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 10. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 11. atsdr.cdc.gov [atsdr.cdc.gov]
- 12. benchchem.com [benchchem.com]
- 13. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
A Senior Application Scientist's Guide to Personal Protective Equipment for 2-Bromo-5-fluoro-4-iodopyridine
As researchers at the forefront of pharmaceutical and chemical innovation, our handling of highly specialized reagents like 2-Bromo-5-fluoro-4-iodopyridine demands a commensurate level of safety and precision. This guide moves beyond a simple checklist to provide a comprehensive operational plan rooted in the fundamental principles of chemical hazard mitigation. The protocols outlined here are designed to create a self-validating system of safety, ensuring that every step, from initial handling to final disposal, is grounded in authoritative best practices.
Hazard Analysis: Understanding the Intrinsic Risks
This compound is a multi-halogenated aromatic pyridine. While toxicological data for this specific molecule is not extensively published, the hazards can be reliably inferred from its structural motifs and data from closely related analogs like 2-bromo-5-fluoropyridine and 2-bromo-5-iodopyridine.[1][2][3] The primary risks are categorized as follows:
-
Acute Toxicity: The compound is presumed to be harmful if swallowed, inhaled, or if it comes into contact with skin.[1][4] Halogenated pyridines can interfere with fundamental biological processes, making systemic exposure a significant concern.
-
Dermal and Ocular Hazards: Direct contact is likely to cause serious skin and eye irritation.[2][5] The chemical structure suggests it can breach the skin's protective barrier, leading to local irritation and potential systemic absorption.
-
Respiratory Tract Irritation: As a crystalline powder, airborne dust presents a substantial inhalation hazard that can cause respiratory irritation.[3][6]
These hazards dictate a stringent, multi-layered approach to personal protective equipment (PPE).
Core PPE Requirements: A Multi-Barrier System
Effective protection relies on establishing multiple barriers between the researcher and the chemical. The following PPE is mandatory for all work involving this compound.
| PPE Category | Specification | Rationale for Use |
| Eye & Face Protection | Chemical splash goggles meeting ANSI Z87.1 standards. A face shield worn over goggles is required when handling >5g or when there is a significant splash risk.[7] | Protects against airborne dust particles and accidental splashes of solutions. The face shield provides a secondary barrier for the entire face.[7] |
| Hand Protection | Nitrile or Neoprene gloves. Consider double-gloving for extended procedures or when handling solutions. | Provides a chemical barrier to prevent skin contact, which can cause irritation and systemic toxicity.[8][9] Latex gloves are not suitable. |
| Body Protection | Flame-resistant laboratory coat, fully buttoned.[7] Long pants and fully enclosed, chemical-resistant shoes are mandatory.[10] | Protects skin from incidental contact and minor spills. Prevents the contamination of personal clothing. |
| Respiratory Protection | A NIOSH-approved N95 dust mask is the minimum requirement for weighing the solid.[3][11] For procedures with a higher risk of aerosolization, a full-face respirator with appropriate cartridges may be necessary.[4] | Prevents the inhalation of fine particles, which can cause acute respiratory irritation and systemic toxicity.[1][12] |
Operational Protocol: PPE Selection Workflow
The specific tasks you perform will dictate the precise level of PPE required. The following workflow provides a logical decision-making process for ensuring adequate protection at every stage of your experiment.
Caption: PPE selection workflow for handling this compound.
Step-by-Step Handling and Emergency Procedures
Trust in our safety protocols is built on clear, repeatable actions for both routine handling and unexpected events.
Standard Handling Procedure
-
Ventilation is Key: Always handle this compound inside a certified chemical fume hood to minimize inhalation exposure.[8][9] Ensure the sash is at the lowest practical height.
-
Don PPE: Before handling the primary container, put on all required PPE as determined by the workflow diagram above. Inspect gloves for any signs of degradation or punctures.[13]
-
Aliquoting the Solid: When weighing the solid compound, use anti-static weigh paper or a dedicated spatula to prevent dispersal of dust. Work deliberately and slowly to avoid creating airborne particles.
-
Post-Handling: After use, ensure the container is tightly sealed.[6][14] Remove gloves using the proper technique to avoid contaminating your skin and dispose of them in the designated halogenated solid waste container.[13]
-
Hygiene: Immediately wash hands thoroughly with soap and water after the procedure is complete, even though gloves were worn.[1][2]
Emergency First Aid Plan
In the event of an exposure, immediate and correct action is critical. All laboratory personnel must be familiar with the location of safety showers and eyewash stations.[2]
| Exposure Route | Immediate Action Protocol |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[1][2] Seek immediate medical attention. |
| Skin Contact | Remove all contaminated clothing. Immediately wash the affected skin area with plenty of soap and water.[2][15] If irritation persists, seek medical attention. |
| Inhalation | Move the affected person to fresh air immediately.[1][15] If breathing is difficult or they feel unwell, call for emergency medical assistance. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water.[2] Call a poison control center or seek immediate medical attention. |
Disposal Plan: Environmental and Regulatory Compliance
Proper disposal is a non-negotiable aspect of the chemical lifecycle. As a halogenated organic compound, this compound must be treated as hazardous waste.
-
Waste Segregation: All materials contaminated with this compound (e.g., gloves, weigh paper, pipette tips) must be placed in a designated, sealed, and clearly labeled "Halogenated Organic Solid Waste" container.[16]
-
Liquid Waste: Solutions containing the compound must be collected in a separate, sealed, and labeled "Halogenated Organic Liquid Waste" container.[16] Do not mix with non-halogenated solvent waste.
-
Final Disposal: The sealed waste containers must be disposed of through your institution's environmental health and safety office or a licensed hazardous waste management company.[2][16] Adherence to all local and national regulations is mandatory.
By integrating these expert-validated protocols into your daily workflow, you not only ensure your personal safety but also uphold the scientific integrity and trustworthiness of our collective research efforts.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. fishersci.com [fishersci.com]
- 3. 2-Bromo-5-fluoropyridine 97 41404-58-4 [sigmaaldrich.com]
- 4. echemi.com [echemi.com]
- 5. 2-Bromo-5-iodopyridine | C5H3BrIN | CID 4738271 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Bromo-5-fluoropyridine - Safety Data Sheet [chemicalbook.com]
- 7. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 8. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 9. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 10. operations.ok.ubc.ca [operations.ok.ubc.ca]
- 11. 2-フルオロ-5-ヨードピリジン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 12. fishersci.com [fishersci.com]
- 13. benchchem.com [benchchem.com]
- 14. 2-Bromo-5-fluoropyridine CAS 41404-58-4 Manufacturers, Suppliers - Good Price - TSEALINE [tslpharm.com]
- 15. fishersci.com [fishersci.com]
- 16. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
